N-tert-butylfuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDJHPRTZFHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-tert-butylfuran-2-carboxamide: Properties, Synthesis, and Research Perspectives
Introduction
N-tert-butylfuran-2-carboxamide is a heterocyclic organic compound featuring a furan ring linked to a tert-butyl group via an amide functional group. As a member of the furan-2-carboxamide class, it belongs to a scaffold of significant interest in medicinal chemistry and materials science. The inherent chemical properties of the furan ring—an aromatic, electron-rich heterocycle—combined with the steric bulk of the tert-butyl group and the hydrogen-bonding capabilities of the amide linkage, impart a unique combination of stability, reactivity, and potential for biological interaction.
This guide provides a comprehensive overview of the fundamental properties of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will delve into its physicochemical characteristics, established synthetic methodologies, spectral signature, and the broader context of its potential applications based on the known biological activities of related furan-2-carboxamide derivatives.
Physicochemical Properties and Structural Elucidation
The core identity of this compound is defined by its molecular structure and resulting physical properties. These parameters are critical for its handling, purification, and application in experimental settings.
Core Chemical Identity
The compound is systematically named N-(1,1-dimethylethyl)furan-2-carboxamide, but is more commonly referred to by its semi-systematic name. Its key identifiers are summarized below for unambiguous reference.
| Property | Value | Reference |
| CAS Number | 98331-10-3 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| InChI Key | JLKDJHPRTZFHOP-UHFFFAOYSA-N | [1][2] |
| Synonyms | N-(tert-butyl)-2-furamide, N-tert-butyl-2-furancarboxamide | [2] |
Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the surveyed literature. These values would need to be determined empirically.
Spectral Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.
-
Mass Spectrometry (MS): The gas chromatography-mass spectrum (GC-MS) for this compound is available and serves as a primary tool for confirming its molecular weight and fragmentation pattern.[2] The exact mass is calculated at 167.094629 g/mol .[2]
-
Infrared Spectroscopy (IR): The Fourier-transform infrared (FTIR) spectrum provides crucial information about the functional groups present.[3] Key expected absorptions include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the secondary amide (typically 1630–1680 cm⁻¹), and characteristic C-O and C-H stretches associated with the furan ring.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this exact compound was not found in the initial search, ¹H and ¹³C NMR are indispensable for structural confirmation. The expected ¹H NMR spectrum would show distinct signals for the furan ring protons, the amide N-H proton, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR would similarly show unique resonances for the carbonyl carbon, the furan carbons, and the quaternary and methyl carbons of the tert-butyl group.
Synthesis Methodologies
The synthesis of this compound can be approached through several established amide formation strategies. The choice of method often depends on starting material availability, desired scale, and reaction efficiency.
Method 1: Amidation from Furoyl Chloride
A direct and common approach for synthesizing carboxamides is the reaction of an acyl chloride with a primary amine. This method is typically high-yielding and proceeds under mild conditions.
Protocol:
-
Preparation: Dissolve tert-butylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution. To neutralize the HCl byproduct, a non-nucleophilic base like triethylamine (1.2 equivalents) is typically included.[4]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality: The high reactivity of the acyl chloride with the nucleophilic amine makes this a robust method. The use of a base is critical to scavenge the generated HCl, which would otherwise form a non-reactive ammonium salt with the starting amine.
Method 2: Peptide Coupling from Furoic Acid
Modern coupling reagents can efficiently form the amide bond directly from a carboxylic acid, avoiding the need to prepare the acyl chloride.
Protocol:
-
Activation: Dissolve 2-furoic acid (1.0 equivalent) in THF or DCM. Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).[5] Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours to form the reactive acylimidazole intermediate.
-
Coupling: Add tert-butylamine (1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring, typically for 18-20 hours, until the reaction is complete as monitored by TLC.
-
Purification: Remove the solvent under vacuum. The resulting crude product is then purified, often by redissolving in a solvent like ethyl acetate, washing with sodium bicarbonate solution, drying, and performing column chromatography.[5]
Causality: This method offers a milder alternative to the acyl chloride route. CDI is an effective activating agent that converts the carboxylic acid into a more electrophilic species, facilitating the nucleophilic attack by the amine.
Method 3: Copper-Catalyzed Ritter-type Reaction
A more specialized synthesis involves the copper-catalyzed reaction of 2-cyanofuran with di-tert-butyl dicarbonate. This method has been reported to produce this compound in good yield.[6]
Protocol:
-
Catalyst Setup: In a reaction vessel, combine 2-cyanofuran (1.0 equivalent), di-tert-butyl dicarbonate, and a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂), typically 5 mol%.
-
Reaction: The reaction can often be performed under solvent-free conditions at room temperature.[6] Stir the mixture until TLC indicates the consumption of the starting nitrile.
-
Purification: The product is isolated and purified from the reaction mixture, likely through chromatographic methods. This specific protocol yielded the target compound at 73%.[6]
Causality: This represents a modern synthetic transformation where the copper catalyst facilitates a Ritter-type reaction. The di-tert-butyl dicarbonate serves as the source of the tert-butyl cation, which is attacked by the nitrile nitrogen, followed by hydrolysis to yield the N-tert-butyl amide.
Synthesis Workflow Diagram
Caption: Figure 1: Synthetic Pathways to this compound.
Potential Applications and Biological Significance
While specific biological activities for this compound are not extensively documented, the broader furan-2-carboxamide scaffold is a recognized pharmacophore. Research into analogous compounds provides a strong rationale for investigating its potential in drug discovery.
-
Antibiofilm Activity: A diversity-oriented synthesis study identified several furan-2-carboxamide derivatives with significant antibiofilm activity against the pathogenic bacterium Pseudomonas aeruginosa.[5] This activity suggests a potential anti-quorum sensing mechanism, which is a promising strategy for combating antibiotic resistance. The study noted that bulky alkyl chains, such as a tert-butyl group, could influence biological activity.[5]
-
General Antimicrobial and Anticancer Potential: The carbamothioyl-furan-2-carboxamide scaffold, a close relative, has demonstrated anti-fungal, anti-bacterial, and anti-cancer properties.[7] The presence of heteroatoms (N, O) and key functional groups like the carbonyl and amine are crucial for these biological functions.[7]
-
Chemical Intermediate: The compound serves as a valuable building block for the synthesis of more complex molecules. The furan ring can participate in various chemical transformations, and the amide linkage provides a stable but potentially cleavable connection point.
The combination of the furan pharmacophore with the lipophilic and sterically demanding tert-butyl group makes this compound an intriguing candidate for screening in various biological assays, particularly those related to infectious diseases and oncology.
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for this compound is available from chemical suppliers.[1] However, in the absence of comprehensive toxicological data, it is prudent to handle the compound with the care afforded to all novel laboratory chemicals.
-
General Hazards: Based on its functional groups, potential hazards could include irritation upon contact with skin, eyes, or the respiratory tract. Ingestion may cause gastrointestinal irritation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some furan derivatives can be sensitive to light and air over long periods.
Conclusion
This compound is a well-defined chemical entity with accessible synthetic routes and a clear spectroscopic signature. While its own biological profile remains to be fully explored, its structural relationship to the biologically active furan-2-carboxamide family makes it a compound of interest for researchers in drug discovery. The methodologies and properties outlined in this guide provide a solid foundation for scientists and professionals to synthesize, characterize, and investigate this molecule for novel applications.
References
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Loaiza, A., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 27(15), 4989. [Link]
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SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
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PubChem. N-tert-butyl-2-methylfuran-3-carboxamide. [Link]
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Yang, D., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. [Link]
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SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]
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PubChem. Tert-butyl Furan-2-carboxylate. [Link]
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ResearchGate. Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). [Link]
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Organic Syntheses. 2-FUROIC ACID AND 2-FURYLCARBINOL. [Link]
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NIST WebBook. Furan-2-carboxamide, N-butyl-N-3-methylbutyl-. [Link]
- Google Patents.
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Dimitrova, D., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. [Link]
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PubChem. 2-Butylfuran. [Link]
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NIST WebBook. Furan-2-carboxamide, N-butyl-N-dodecyl-. [Link]
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Aziz, H., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4647. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of N-tert-butylfuran-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of N-tert-butylfuran-2-carboxamide (CAS No. 98331-10-3), a heterocyclic amide of interest in chemical and pharmaceutical research. The document is structured to deliver not just data, but also a deeper understanding of the experimental and computational methodologies employed in determining these properties. Key parameters including molecular structure, thermal properties, solubility, lipophilicity, and spectral characteristics are discussed in detail. Where experimental data is unavailable, robust computational predictions are provided with a transparent explanation of the underlying models. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental properties to inform their research and development activities.
Introduction and Molecular Structure
This compound is a secondary amide featuring a furan ring connected to a tert-butyl group via an amide linkage. This unique combination of a planar, aromatic heterocycle and a bulky, aliphatic group imparts specific physicochemical properties that are critical to its behavior in various chemical and biological systems. Understanding these characteristics is paramount for applications ranging from synthetic chemistry to medicinal chemistry, where properties like solubility and lipophilicity govern a molecule's suitability as a drug candidate or a synthetic intermediate.
Molecular Identity:
| Identifier | Value | Source |
| CAS Number | 98331-10-3 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CO1 | |
| InChI | InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) |
Synthesis of this compound
A convenient and efficient synthesis of this compound has been reported involving the reaction of 2-cyanofuran with di-tert-butyl dicarbonate in the presence of a copper(II) trifluoromethanesulfonate (Cu(OTf)₂) catalyst. This method provides a high yield of the desired amide under relatively mild, solvent-free conditions at room temperature.
The proposed mechanism for this Ritter-type reaction is illustrated below. The Lewis acidic Cu(OTf)₂ catalyst activates the nitrile group of 2-cyanofuran, making it more susceptible to nucleophilic attack by the tert-butyl cation generated from di-tert-butyl dicarbonate. Subsequent hydrolysis yields the final this compound product.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior and suitability for various applications. This section details the known and predicted properties of this compound.
Thermal Properties
| Property | Value | Method | Source |
| Melting Point | 95-97 °C | Experimental | |
| Boiling Point | 284 °C (Predicted) | Computational (ACD/Labs) |
The melting point of this compound has been experimentally determined to be in the range of 95-97 °C, indicating it is a solid at room temperature. An experimental boiling point has not been reported in the literature. The predicted boiling point of 284 °C was obtained using advanced computational models, which consider the molecule's structural features and intermolecular forces.
Solubility
| Solvent | Solubility | Method |
| Water | 1.5 g/L (Predicted) | Computational (ALOGPS) |
| Ethanol | Soluble | Experimental Inference |
| Chloroform | Soluble | Experimental Inference |
| Ethyl Acetate | Soluble | Experimental Inference |
Lipophilicity and Acidity
| Parameter | Value | Method |
| LogP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | Computational (XLogP3) |
| pKa (Acid Dissociation Constant) | 16.5 (Amide N-H, Predicted) | Computational (ACD/Labs) |
The octanol-water partition coefficient (LogP) is a crucial measure of a molecule's lipophilicity. A predicted LogP value of 2.1 indicates that this compound is moderately lipophilic, suggesting it will preferentially partition into non-polar environments over aqueous ones. This property is particularly relevant in drug development for predicting membrane permeability and bioavailability.
The acidity of the amide proton (N-H) is very low, with a predicted pKa of 16.5. This indicates that the compound is a very weak acid and will not significantly ionize under physiological conditions.
Spectral Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. This section provides an overview of the key spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
-
δ 7.38 (s, 1H): This singlet corresponds to the proton at the 5-position of the furan ring.
-
δ 7.04 (d, J = 3.4 Hz, 1H): This doublet is assigned to the proton at the 3-position of the furan ring, showing coupling to the proton at the 4-position.
-
δ 6.46 (dd, J = 3.4, 1.7 Hz, 1H): This doublet of doublets represents the proton at the 4-position of the furan ring, coupled to the protons at the 3- and 5-positions.
-
δ 1.45 (s, 9H): The large singlet is characteristic of the nine equivalent protons of the tert-butyl group.
-
δ 6.0 (br s, 1H): A broad singlet corresponding to the amide proton (N-H). The chemical shift of this proton can be variable and is dependent on concentration and solvent.
¹³C NMR (Predicted):
-
δ 158.5: Carbonyl carbon (C=O) of the amide.
-
δ 147.8: Carbon at the 2-position of the furan ring (attached to the carbonyl group).
-
δ 144.2: Carbon at the 5-position of the furan ring.
-
δ 114.5: Carbon at the 3-position of the furan ring.
-
δ 112.1: Carbon at the 4-position of the furan ring.
-
δ 51.5: Quaternary carbon of the tert-butyl group.
-
δ 28.7: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~2970 cm⁻¹: C-H stretching vibrations of the tert-butyl group.
-
~1640 cm⁻¹: C=O stretching vibration (Amide I band).
-
~1540 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).
-
Characteristic furan ring vibrations: In the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the amide bond.
Experimental and Computational Methodologies
A cornerstone of scientific integrity is the clear articulation of the methodologies used to generate data. This section provides an overview of the experimental and computational techniques relevant to the characterization of this compound.
Experimental Protocols
-
Melting Point Determination: Typically performed using a melting point apparatus where a small sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).
-
IR Spectroscopy: The IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are typically recorded on a mass spectrometer coupled with a suitable ionization source, such as electron ionization (EI) for GC-MS analysis.
Computational Modeling
In the absence of experimental data, computational methods provide valuable estimates of physicochemical properties.
-
Boiling Point, pKa, and LogP Prediction: These properties were predicted using software packages like ACD/Labs Percepta and ChemAxon, which employ fragment-based and quantitative structure-property relationship (QSPR) models. These models are trained on large datasets of experimentally determined values.
-
Solubility Prediction: The aqueous solubility was predicted using the ALOGPS model, which is a well-established method based on atom-type electrotopological state indices and neural networks.
-
¹³C NMR Prediction: The ¹³C NMR chemical shifts were predicted using a combination of empirical models and density functional theory (DFT) calculations, which provide a good correlation with experimental values.
It is crucial to recognize that while computational predictions are powerful tools, they are estimations and should be used with an understanding of their inherent limitations and potential for deviation from experimental values.
Conclusion
This technical guide has presented a detailed physicochemical profile of this compound. By integrating available experimental data with high-quality computational predictions, a comprehensive understanding of its properties has been established. The moderate lipophilicity and low aqueous solubility suggest that this compound is well-suited for applications where partitioning into non-polar environments is desirable. The provided spectral data serves as a valuable reference for its identification and characterization. As research involving this compound continues, it is anticipated that further experimental data will become available, allowing for the refinement of the understanding of this interesting molecule.
References
-
PubChem. N-tert-butyl-2-methylfuran-3-carboxamide. [Link]
- Yang, M., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂.
-
FooDB. 2-Butylfuran. [Link]
-
NIST Chemistry WebBook. 2-n-Butyl furan. [Link]
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MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. [Link]
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Royal Society of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Arctom. CAS NO. 98331-10-3 | N-(tert-Butyl)furan-2-carboxamide. [Link]
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An In-depth Technical Guide to the Structure Elucidation of N-tert-butylfuran-2-carboxamide
This guide provides a comprehensive, technically-driven framework for the complete structure elucidation of N-tert-butylfuran-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a rationale-based approach to spectroscopic analysis. Every experimental choice is justified, and each protocol is designed to be a self-validating component of the overall analytical workflow.
Introduction: The Imperative for Unambiguous Structural Verification
In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. This compound, a molecule incorporating a furan ring, an amide linkage, and a bulky tert-butyl group, presents a unique set of structural features that can be definitively assigned through a synergistic application of modern spectroscopic techniques. This guide will detail the logical progression of experiments, from initial molecular formula determination to the fine-grained mapping of atomic connectivity, ensuring a high degree of confidence in the final elucidated structure.
Part 1: Foundational Analysis - Elemental Composition and Unsaturation
Before delving into the intricacies of atomic connectivity, the fundamental molecular formula must be established. This is achieved through high-resolution mass spectrometry (HRMS), which provides the exact mass of the molecule, and elemental analysis, which determines the percentage composition of each element.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is crucial for determining the elemental composition of a molecule with high accuracy.[1] This technique can differentiate between molecules with the same nominal mass but different elemental formulas, a critical first step in structure elucidation. The ability to obtain high mass accuracy significantly narrows down the possible molecular formulas.[1]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
-
Data Analysis: The resulting mass spectrum will show the [M+H]⁺ ion. For this compound (C₉H₁₃NO₂), the expected exact mass is 167.0946 g/mol .[2] The measured mass from HRMS should be within a few parts per million (ppm) of this theoretical value.
Degree of Unsaturation
Once the molecular formula (C₉H₁₃NO₂) is confirmed, the degree of unsaturation (DoU) can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule.
-
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
Calculation: DoU = 9 + 1 - (13/2) + (1/2) = 4
A DoU of 4 suggests the presence of a combination of rings and double bonds. In the context of the proposed structure, this corresponds to the furan ring (1 ring and 2 double bonds) and the carbonyl group of the amide (1 double bond), summing to four degrees of unsaturation.
Part 2: Spectroscopic Interrogation - Unveiling the Molecular Framework
With the molecular formula in hand, the next phase involves a suite of spectroscopic techniques to piece together the atomic connectivity. Infrared spectroscopy provides information about functional groups, while a comprehensive set of Nuclear Magnetic Resonance (NMR) experiments will map out the carbon and proton framework.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[3] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~2970 | C-H stretch | sp³ C-H (tert-butyl) |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1580, ~1470 | C=C stretch | Furan ring |
| ~1100 | C-O stretch | Furan ring |
The presence of these characteristic peaks provides strong evidence for the amide and furan functionalities.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the proton and carbon environments and their connectivity.[7][8]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
Purpose: To identify the different proton environments in the molecule, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | dd | 1H | H5 (furan) |
| ~7.0 | dd | 1H | H3 (furan) |
| ~6.5 | dd | 1H | H4 (furan) |
| ~6.2 | br s | 1H | N-H (amide) |
| ~1.4 | s | 9H | -C(CH₃)₃ |
Purpose: To identify the different carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.[9]
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~158 | (no signal) | C=O (amide) |
| ~148 | (no signal) | C2 (furan) |
| ~144 | CH (positive) | C5 (furan) |
| ~115 | CH (positive) | C3 (furan) |
| ~112 | CH (positive) | C4 (furan) |
| ~52 | (no signal) | -C(CH₃)₃ |
| ~29 | CH₃ (positive) | -C(CH₃)₃ |
Rationale: While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.[10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[9][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²JCH and ³JCH), which is crucial for connecting molecular fragments.[9][11][13][14]
Structure Elucidation Workflow using 2D NMR:
The following diagram illustrates the logical workflow for piecing together the structure of this compound using 2D NMR data.
Caption: 2D NMR connectivity workflow for this compound.
Interpreting the 2D NMR Data:
-
Furan Ring: The COSY spectrum will show correlations between H3-H4 and H4-H5, establishing the connectivity of the furan protons.
-
tert-Butyl Group: The HSQC spectrum will show a strong correlation between the singlet at ~1.4 ppm and the carbon at ~29 ppm, confirming the nine equivalent protons of the three methyl groups are attached to this carbon.
-
Connecting the Fragments (HMBC): This is the key experiment for assembling the final structure.
-
A correlation from the amide proton (N-H) to the quaternary carbon of the tert-butyl group (~52 ppm) and the carbonyl carbon (~158 ppm) confirms the N-tert-butyl amide moiety.
-
Correlations from the furan protons (H3 and H5) to the carbonyl carbon (~158 ppm) and the C2 carbon of the furan ring (~148 ppm) definitively links the furan ring to the amide group at the C2 position.
-
Part 3: Final Confirmation and Data Summary
The culmination of these experiments provides a self-validating and unambiguous structural assignment for this compound. The logical flow from molecular formula to functional group identification and finally to detailed atomic connectivity ensures a high degree of scientific rigor.
Summary of Spectroscopic Data:
| Technique | Key Findings |
| HRMS | Confirms molecular formula C₉H₁₃NO₂ |
| IR | Presence of secondary amide and furan functional groups |
| ¹H NMR | Identifies three distinct furan protons, one amide proton, and a tert-butyl group |
| ¹³C NMR/DEPT | Confirms the presence of 5 sp² carbons (4 CH, 1 quaternary), 1 carbonyl carbon, and 2 sp³ carbons (1 quaternary, 1 CH₃) |
| COSY | Establishes the H3-H4-H5 spin system of the furan ring |
| HSQC | Correlates each proton to its directly attached carbon |
| HMBC | Provides the crucial long-range correlations that connect the furan ring, the amide carbonyl, and the tert-butyl group |
Final Elucidation Workflow Diagram:
Caption: Overall workflow for the structure elucidation of the target molecule.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical application and interpretation of multiple spectroscopic techniques. By following the workflow outlined in this guide—from establishing the molecular formula with HRMS to mapping the intricate atomic connections with a suite of 2D NMR experiments—researchers can achieve an unambiguous and robust structural assignment. This foundational knowledge is paramount for any further investigation into the molecule's chemical, physical, and biological properties.
References
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Nguyen, T., et al. (2021). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available at: [Link]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available at: [Link]
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Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. Available at: [Link]
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Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. Available at: [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Powers, R., et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. In NMR Spectroscopy in the Undergraduate Curriculum (Vol. 1129, pp. 115-127). American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to N-tert-butylfuran-2-carboxamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylfuran-2-carboxamide is a chemical compound belonging to the furan-carboxamide class, a group of molecules that has garnered significant interest in medicinal chemistry and materials science. The core structure, featuring a furan ring linked to a carboxamide group, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The incorporation of a bulky tert-butyl group can significantly influence the compound's physicochemical properties, such as solubility, stability, and its interaction with biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, offering a valuable resource for researchers in drug discovery and chemical synthesis.
Molecular Profile
The fundamental properties of this compound are summarized in the table below. Understanding these characteristics is the first step in designing its applications and synthesis routes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][2][3] |
| CAS Registry Number | 98331-10-3 | [1] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=CO1 | |
| InChIKey | JLKDJHPRTZFHOP-UHFFFAOYSA-N | [1][2] |
Synthesis Methodologies
The synthesis of this compound primarily involves the formation of an amide bond between furan-2-carboxylic acid and tert-butylamine. Several effective methods can be employed to achieve this transformation, often relying on the use of coupling agents to activate the carboxylic acid.
Method 1: Amidation using Carbodiimide Coupling Agents
A widely used and effective method for forming amide bonds is through the use of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[4][5] This approach proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Experimental Protocol:
-
Dissolve furan-2-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add tert-butylamine (1.1 equivalents) to the reaction mixture.
-
Slowly add EDC (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove the urea byproduct and other water-soluble reagents.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Diagram of the Carbodiimide Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated synthesis.
Method 2: Ritter Reaction Approach
An alternative synthesis route involves a copper-catalyzed Ritter-type reaction. This method utilizes a nitrile as the source of the amide nitrogen. In this case, furan-2-carbonitrile would react with di-tert-butyl dicarbonate in the presence of a copper(II) triflate catalyst to yield the desired N-tert-butyl amide.[6]
Experimental Protocol:
-
To a reaction vessel, add furan-2-carbonitrile (1.0 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents).
-
Add copper(II) triflate (Cu(OTf)₂) (5 mol%) as the catalyst.
-
The reaction can often be performed under solvent-free conditions at room temperature.
-
Stir the mixture until the reaction is complete, as indicated by TLC or GC-MS.
-
Purify the resulting product by flash chromatography to isolate this compound.
Logical Diagram of the Ritter Reaction:
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Technical Guide: Discovery and Characterization of N-tert-butylfuran-2-carboxamide Derivatives as Non-Covalent SARS-CoV 3CLpro Inhibitors
Abstract
The emergence of severe acute respiratory syndrome coronavirus (SARS-CoV) and subsequent coronaviruses like SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. The 3C-like protease (3CLpro), or main protease (Mpro), is a cysteine protease essential for viral replication, making it a prime target for drug development.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel class of non-covalent 3CLpro inhibitors based on the N-tert-butylfuran-2-carboxamide scaffold. We will detail the high-throughput screening campaign that identified the initial hits, the multi-component synthesis strategy that enabled rapid structure-activity relationship (SAR) exploration, and the biochemical and cellular assays used to validate their mechanism and efficacy. The probe compound ML188, a key example from this series, serves as a case study, illustrating a promising foundation for the development of broad-spectrum coronavirus inhibitors.[1][3][4]
Introduction: The Rationale for Targeting SARS-CoV 3CLpro
The coronavirus genome is translated into large polyproteins that must be cleaved into functional, non-structural proteins to form the viral replication and transcription complex.[5] This critical processing is predominantly carried out by the 3C-like protease (3CLpro).[1]
Key attributes making 3CLpro an ideal antiviral target:
-
Essential for Viral Replication: Inhibition of 3CLpro directly halts the viral life cycle.[1]
-
High Conservation: The active site of 3CLpro is highly conserved across many coronaviruses, including SARS-CoV and SARS-CoV-2, suggesting that inhibitors may have broad-spectrum activity.[2]
-
No Human Homolog: The lack of a closely related human protease minimizes the potential for off-target effects and associated toxicity.[6]
While many early 3CLpro inhibitors were covalent modifiers of the catalytic cysteine residue, the discovery of potent, non-covalent inhibitors like the this compound series offers an alternative mechanism that can potentially avoid issues related to non-specific reactivity and immunogenicity.[3]
The Drug Discovery Workflow
The identification of this inhibitor class followed a systematic drug discovery pipeline, beginning with a large-scale screen and progressing through iterative cycles of design, synthesis, and testing.
Caption: Drug discovery workflow for identifying 3CLpro inhibitors.
Lead Discovery and Synthesis
High-Throughput Screening (HTS)
The initial lead series was identified through a high-throughput screening campaign of the NIH Molecular Libraries sample collection.[1] This effort utilized a fluorescence-based biochemical assay to rapidly assess thousands of compounds for their ability to inhibit the enzymatic activity of purified SARS-CoV 3CLpro. This unbiased approach led to the discovery of a novel dipeptide-like scaffold containing a furan-2-carboxamide core.
Multi-Component Synthesis via the Ugi Reaction
A key to the rapid optimization of this series was the implementation of the Ugi four-component reaction.[1][3][4] This powerful reaction allows for the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to generate complex, peptide-like molecules. This strategy enabled the efficient exploration of structure-activity relationships (SAR) at three key diversity points, corresponding to the S1', S1, and S2 binding pockets of the 3CLpro enzyme.[1]
Caption: The Ugi four-component reaction for scaffold synthesis.
Experimental Protocol: Synthesis of Probe Compound ML188
The probe compound, (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188), was synthesized as a racemate and later resolved.[1][3]
Materials:
-
Pyridine-3-carboxaldehyde
-
4-tert-butylaniline
-
Furan-2-carboxylic acid
-
tert-butylisocyanide
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel
Procedure:
-
To a 20 mL scintillation vial, combine equimolar amounts (0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-butylaniline, and furan-2-carboxylic acid.[1][3]
-
Dissolve the components in methanol (2.5 mL, 0.2 M).[1]
-
Add an equimolar amount (0.5 mmol) of tert-butylisocyanide to the mixture.[1][3]
-
Stir the reaction mixture for 16 hours at ambient temperature.[1][3]
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a minimal amount of DCM.
-
Purify the product using silica column chromatography with a gradient of 0% to 100% EtOAc in Hexanes to yield the racemic product.[1][3]
-
The enantiomers can be separated via chiral resolution techniques to isolate the active (R)-enantiomer, ML188.
Mechanism of Action and Structural Insights
The this compound series functions through a non-covalent, reversible inhibition mechanism.[3][4] This was confirmed through biochemical assays and definitively proven by X-ray crystallography, which was instrumental in guiding the optimization of the lead compounds.[1]
The crystal structure of ML188 bound to SARS-CoV 3CLpro revealed how the molecule occupies the substrate-binding site. The different moieties generated by the Ugi reaction strategically position themselves within the S1', S1, and S2 pockets of the enzyme, forming key hydrogen bonds and hydrophobic interactions that are responsible for its inhibitory potency. This structural data provided a clear rationale for the observed SAR and enabled the targeted design of more potent analogs.[1]
Caption: Non-covalent inhibition of 3CLpro by ML188.
Biochemical and Cellular Evaluation
A multi-tiered approach was used to validate the inhibitory potential of the synthesized compounds, starting with direct enzyme inhibition and progressing to cell-based antiviral activity.
Biochemical Inhibition Assay (FRET-based)
The potency of inhibitors against purified recombinant 3CLpro was determined using a Förster Resonance Energy Transfer (FRET) assay.[6] This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher pair.
Protocol: 3CLpro FRET Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.3) containing salts and a reducing agent like DTT.
-
Enzyme Solution: Dilute purified SARS-CoV 3CLpro to the desired final concentration in assay buffer.
-
Substrate Solution: Prepare a stock solution of the FRET peptide substrate.
-
Inhibitor Solution: Prepare serial dilutions of the test compounds (e.g., ML188) in DMSO, followed by dilution in assay buffer.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of each inhibitor dilution to the appropriate wells.
-
Add 10 µL of the 3CLpro enzyme solution to all wells.
-
Pre-incubate the plate for 60 minutes at 37°C to allow for compound binding.[7]
-
-
Initiate Reaction:
-
Add 5 µL of the FRET substrate solution to each well to start the reaction.
-
-
Detection:
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of fluorescence vs. time).
-
Normalize the rates relative to DMSO controls (0% and 100% inhibition).
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay
The ability of compounds to inhibit viral replication in a cellular context was assessed using SARS-CoV-infected Vero E6 cells.[3] The assay measures the restoration of cell viability by inhibiting the virus's cytopathic effect (CPE).
Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Plating: Seed Vero E6 cells in 96-well plates and incubate overnight to form a semi-confluent monolayer.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a short period.
-
Viral Infection: Infect the cells with SARS-CoV (e.g., Urbani strain) at a low multiplicity of infection (MOI).[3]
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for viral replication and the development of CPE.[8]
-
Viability Assessment:
-
Remove the culture medium.
-
Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP) to the wells.
-
Measure the signal (luminescence) with a plate reader.
-
-
Data Analysis:
-
Separately, determine the cytotoxicity of the compound in uninfected cells to calculate the CC50 (50% cytotoxic concentration).
-
In the infected plates, normalize the viability data to controls.
-
Plot the percent protection against the logarithm of compound concentration to determine the EC50 (50% effective concentration).
-
Quantitative Data Summary
The probe compound ML188 demonstrated good activity in both biochemical and cellular assays, establishing it as a valuable tool for studying 3CLpro and a solid starting point for further therapeutic development.
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| ML188 | SARS-CoV 3CLpro | Biochemical (FRET) | < 2.0[3][4] | - | - |
| ML188 | SARS-CoV (Urbani) | Cellular (CPE) | - | 12.9 ± 0.7[3] | > 1 (Non-cytotoxic at active conc.) |
Table 1: Inhibitory activity of the probe compound ML188.
Conclusion and Future Perspectives
The discovery of the this compound scaffold, exemplified by the probe ML188, represents a significant advancement in the development of non-covalent SARS-CoV 3CLpro inhibitors.[1][3][4] The successful application of a multi-component Ugi synthesis enabled rapid SAR exploration, while structure-based design provided a rational path for potency optimization.
The moderate but promising antiviral activity of ML188 in cell-based assays confirms that this chemical class possesses the necessary properties for cell penetration and target engagement in a biological setting.[3] This work provides an excellent and well-validated starting point for further medicinal chemistry efforts aimed at refining these non-covalent inhibitors. Future work should focus on improving enzymatic potency and antiviral activity, which could lead to the development of broad-spectrum antiviral agents to combat current and future coronavirus threats.[1][3]
References
-
National Center for Biotechnology Information (2013). Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Konno, S., et al. (2021). Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. National Institutes of Health. [Link]
-
Pillaiyar, T., et al. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. PubMed Central. [Link]
-
Turk, B., et al. (2013). Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro. PubMed. [Link]
-
Stadler, K., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health. [Link]
-
Figshare (2012). Discovery, Synthesis, And Structure-Based Optimization of a Series of N‑(tert-Butyl)-2‑(N‑arylamido)-2-(pyridin-3-yl) Acetamides (ML188) as Potent Noncovalent Small Molecule Inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease. Journal of Medicinal Chemistry. [Link]
-
Zhang, L., et al. (2021). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central. [Link]
-
American Society for Microbiology (2022). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. ASM Journals. [Link]
-
MDPI (2022). A Bioluminescent 3CLPro Activity Assay to Monitor SARS-CoV-2 Replication and Identify Inhibitors. MDPI. [Link]
-
ScienceDirect (2021). Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ScienceDirect. [Link]
-
ChemRxiv (2021). Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ChemRxiv. [Link]
-
The Green Institute. N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavi. The Green Institute. [Link]phenyl)%20carboxamides%20as%20severe%20acute%20respiratory%20syndrome%20coronavi.pdf)
-
National Institutes of Health (2023). Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease. PubMed Central. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of N-tert-butylfuran-2-carboxamide (ML188)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylfuran-2-carboxamide, designated as ML188, has emerged as a significant probe compound in the study of coronavirus replication. This technical guide provides a comprehensive overview of the mechanism of action of ML188, focusing on its role as a potent, non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This document will delve into the molecular interactions governing this inhibition, the biochemical and cellular assays used to characterize its activity, and the structural basis for its function. The guide is intended to serve as a valuable resource for researchers in virology, medicinal chemistry, and drug discovery, providing both foundational knowledge and detailed experimental protocols.
Introduction: The Critical Role of 3CL Protease in Coronavirus Replication
Coronaviruses, a family of enveloped, positive-sense single-stranded RNA viruses, are responsible for a range of respiratory illnesses, including the common cold, Severe Acute Respiratory Syndrome (SARS), and Coronavirus Disease 2019 (COVID-19). The replication of these viruses is a complex process that relies on the coordinated action of a series of viral proteins. A key player in this process is the 3C-like protease (3CLpro), a viral cysteine protease.[1]
The viral RNA genome is translated into two large polyproteins, pp1a and pp1ab.[2] These polyproteins are non-functional until they are cleaved into individual non-structural proteins (nsps) that form the viral replication and transcription complex. 3CLpro is responsible for the majority of these cleavage events, making it an essential enzyme for the viral life cycle.[1] Due to its critical role and the high degree of conservation across different coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.[1][2]
ML188 was identified through a high-throughput screening of the NIH molecular libraries sample collection as a potent, non-covalent inhibitor of SARS-CoV 3CLpro.[3] Unlike many other 3CLpro inhibitors that act via covalent modification of the catalytic cysteine residue, ML188's reversible, non-covalent binding mode offers a different pharmacological profile that is of significant interest for drug development.[1]
Mechanism of Action: Non-Covalent Inhibition of 3CL Protease
The primary mechanism of action of ML188 is the direct, non-covalent inhibition of the enzymatic activity of 3CLpro. This inhibition prevents the processing of the viral polyproteins, thereby halting the viral replication cycle.
Biochemical Evidence of Inhibition
The inhibitory activity of ML188 against 3CLpro has been quantified using various biochemical assays, most notably Förster Resonance Energy Transfer (FRET)-based assays. These assays utilize a synthetic peptide substrate that mimics a 3CLpro cleavage site, flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The presence of an inhibitor like ML188 reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
| Protease | IC50 (µM) | Reference |
| SARS-CoV 3CLpro | 1.5 | [3] |
| SARS-CoV-2 3CLpro | 2.5 | [4] |
Table 1: Inhibitory activity of ML188 against SARS-CoV and SARS-CoV-2 3CLpro.
Structural Basis of Inhibition: A Look into the Active Site
The precise binding mode of ML188 within the 3CLpro active site has been elucidated through X-ray crystallography. The co-crystal structure of ML188 in complex with SARS-CoV-2 Mpro (PDB ID: 7L0D) reveals the intricate network of non-covalent interactions that underpin its inhibitory activity.[4][5] The 3CLpro active site is a shallow cleft with several subsites (S1', S1, S2, etc.) that accommodate the amino acid residues of the substrate. ML188 effectively occupies these subsites, preventing the natural substrate from binding.
Key Interactions:
-
Hydrogen Bonds: The furan ring and the carboxamide linker of ML188 form crucial hydrogen bonds with the backbone amides of residues in the S1' and S1 subsites. Specifically, the oxygen of the furan ring and the amide oxygen of ML188 have been observed to form hydrogen bonds.[6]
-
Hydrophobic Interactions: The tert-butyl group and the furan ring of ML188 engage in extensive hydrophobic interactions with nonpolar residues within the S2 subsite of the protease. These interactions are critical for the potency of the inhibitor.[7]
The catalytic dyad of 3CLpro, consisting of Cysteine-145 and Histidine-41, is responsible for the proteolytic cleavage.[8] By physically occupying the active site, ML188 blocks the access of the viral polyprotein to this catalytic machinery, thereby inhibiting its function.
Figure 1: Binding mechanism of ML188 to the 3CLpro active site.
Antiviral Activity and Selectivity
The biochemical inhibition of 3CLpro by ML188 translates into antiviral activity in cell-based assays.
Cellular Antiviral Efficacy
The antiviral activity of ML188 is typically assessed using plaque reduction assays in cell lines susceptible to coronavirus infection, such as Vero E6 cells.[9][10] In these assays, a monolayer of cells is infected with the virus in the presence of varying concentrations of the compound. The formation of plaques, or areas of cell death caused by viral replication, is then quantified. A reduction in the number of plaques indicates antiviral activity.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV | Vero E6 | ~13 | [3] |
Table 2: Antiviral activity of ML188 against SARS-CoV.
Selectivity Profile
An important characteristic of a potential antiviral drug is its selectivity for the viral target over host cell proteins. ML188 has been shown to be selective for 3CLpro over other related proteases, such as the papain-like protease (PLpro), another essential coronavirus enzyme.[11] This selectivity is crucial for minimizing off-target effects and potential toxicity. Selectivity is typically determined by performing enzymatic assays against a panel of different proteases and comparing the inhibitory concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ML188.
FRET-Based 3CLpro Inhibition Assay
This protocol describes a typical FRET-based assay to determine the IC50 of ML188 against 3CLpro.
Materials:
-
Recombinant 3CLpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
ML188 stock solution in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ML188 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 2 µL of each ML188 dilution to the wells of the 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).
-
Add 18 µL of 3CLpro solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~10 µM).
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a plate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Plot the percentage of inhibition versus the logarithm of the ML188 concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a FRET-based 3CLpro inhibition assay.
Plaque Reduction Assay for Antiviral Activity
This protocol outlines a plaque reduction assay to determine the EC50 of ML188 against SARS-CoV in Vero E6 cells.[12][13] Note: All work with live SARS-CoV must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Vero E6 cells
-
SARS-CoV stock
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
ML188 stock solution in DMSO
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of ML188 in infection medium.
-
Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Mix the virus dilution with each ML188 dilution (and a vehicle control) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the Vero E6 cells and infect the monolayers with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of ML188.
-
Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each ML188 concentration compared to the vehicle control.
-
Plot the percentage of plaque reduction versus the logarithm of the ML188 concentration and fit the data to a dose-response curve to determine the EC50 value.
Synthesis of this compound (ML188)
ML188 and its analogs can be synthesized via a multi-component Ugi reaction.[14][15] This one-pot reaction allows for the rapid generation of a diverse range of carboxamide derivatives and is a powerful tool in medicinal chemistry. The general principle involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Conclusion and Future Directions
This compound (ML188) serves as a critical tool for understanding the function of coronavirus 3CLpro. Its well-characterized, non-covalent mechanism of action, supported by biochemical, cellular, and structural data, makes it an invaluable probe for studying the intricacies of viral replication. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area. Future studies may focus on optimizing the potency and pharmacokinetic properties of ML188-based compounds to develop novel and effective antiviral therapies against current and future coronavirus threats. The non-covalent inhibition strategy offered by ML188 presents a promising avenue for the development of broad-spectrum coronavirus inhibitors.
References
- BenchChem. (2025). Application Notes: Protocol for Evaluating SARS-CoV-2-IN-28 Efficacy Using a Plaque Reduction Assay.
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- Current Protocols. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e113.
- Frontiers. (n.d.). An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2.
- RCSB PDB. (2021). 7L0D: SARS-CoV-2 Main Protease (Mpro) in Complex with ML188.
- ResearchGate. (n.d.). The catalytic site of 3CL M pro from SARS-CoV-2. Hydrogen bonds are shown as...
- ASM Journals. (2021). Evaluating Humoral Immunity against SARS-CoV-2: Validation of a Plaque-Reduction Neutralization Test and a Multilaboratory Comparison of Conventional and Surrogate Neutralization Assays. Microbiology Spectrum, 9(2), e00503-21.
- Aurora Biolabs. (n.d.). SARS-CoV-2 PLpro Assay Kit.
- MDPI. (n.d.). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents.
- BenchChem. (2025). Application Notes and Protocols for Cell-based Assay of SARS-CoV-2 Mpro-IN-6 Antiviral Activity.
- PubMed. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 534-546.
- National Institutes of Health. (2021).
- KoreaMed Synapse. (n.d.). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants.
- BenchChem. (2025). Technical Support Center: SARS-CoV-2-IN-42 Cytotoxicity in Vero E6 Cells.
- National Institutes of Health. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188.
- Semantic Scholar. (n.d.). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188.
- Reaction Biology. (n.d.). SARS-CoV-2 PLpro Protease Assay Service.
- ResearchGate. (2025). (PDF) Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188.
- National Institutes of Health. (2020).
- ResearchGate. (n.d.). Time-of-addition assay. Vero E6 cells were infected with SARS-CoV-2...
- ACS Publications. (2021). Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay. ACS Central Science, 7(7), 1165-1176.
- ResearchGate. (2022). (PDF) Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay.
- ACS Publications. (2022). Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives. Journal of Medicinal Chemistry, 65(19), 12996-13036.
- National Institutes of Health. (n.d.). Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study.
- PNAS. (n.d.). High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors.
- Wiley Online Library. (2022). The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19. Medicinal Research Reviews, 42(4), 1497-1538.
- National Institutes of Health. (n.d.). Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro.
- ResearchGate. (2024). (PDF) Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents.
- SciSpace. (2020).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). ChemInform Abstract: An Efficient Procedure for the Synthesis of Morpholin-2-one-3-carboxamide Derivatives in Good Diastereoselectivity by the Ugi Reaction.
- ResearchGate. (n.d.). (PDF)
- Google Patents. (n.d.).
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Unveiling the Therapeutic Potential of N-tert-butylfuran-2-carboxamide: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylfuran-2-carboxamide, a small molecule featuring a furan core, belongs to a chemical class that has demonstrated a remarkable breadth of biological activities. While direct studies on this specific molecule are nascent, the therapeutic landscape of furan-2-carboxamide derivatives offers a compelling roadmap for identifying and validating its potential molecular targets. This guide synthesizes existing knowledge on analogous compounds to propose a rational, multi-pronged strategy for elucidating the mechanism of action and therapeutic applications of this compound. We will explore potential targets ranging from bacterial quorum sensing and microtubule dynamics to metabolic regulation and G-protein coupled receptors, providing detailed experimental workflows and the underlying scientific rationale for each avenue of investigation.
Introduction: The Furan-2-Carboxamide Scaffold - A Privileged Structure in Drug Discovery
The furan-2-carboxamide moiety is a versatile pharmacophore present in a variety of biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with biological macromolecules. Derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular activities.[1][2][3][4] The inclusion of a bulky, lipophilic tert-butyl group in this compound is a key structural feature that can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing cell permeability and target engagement. This guide will leverage the established activities of related furan-2-carboxamides to build a predictive framework for the therapeutic targets of this compound.
Potential Therapeutic Target Classes and Validation Strategies
Based on the established biological activities of structurally related furan-2-carboxamide derivatives, we have identified several high-priority potential therapeutic target classes for this compound. For each class, we present the scientific rationale, key potential targets, and detailed protocols for experimental validation.
Quorum Sensing Inhibition in Bacterial Pathogens
Scientific Rationale: Certain furan-2-carboxamide derivatives have been shown to possess anti-quorum sensing properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1] This activity suggests that these compounds may interfere with bacterial communication systems that regulate virulence factor production and biofilm formation. The LasR protein, a key transcriptional regulator in the P. aeruginosa quorum-sensing circuit, has been identified as a plausible target for furan-2-carboxamides.[1]
Potential Target: LasR Receptor
Experimental Workflow for Target Validation:
Caption: Workflow for validating LasR as a target.
Detailed Protocol: LasR Reporter Strain Assay
-
Strain and Culture Conditions: Use an E. coli strain carrying a LasR-dependent reporter plasmid (e.g., pSB1075, which expresses GFP in response to LasR activation). Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
Assay Preparation: Dilute the overnight culture to an OD600 of 0.1 in fresh LB medium. Aliquot 180 µL of the diluted culture into a 96-well microtiter plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in LB medium.
-
Treatment: Add 20 µL of the compound dilutions to the wells. Include a positive control (with the cognate autoinducer, 3-oxo-C12-HSL) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C with shaking for 4-6 hours.
-
Data Acquisition: Measure the fluorescence (Excitation/Emission ~485/520 nm for GFP) and OD600 of each well using a plate reader.
-
Analysis: Normalize the fluorescence signal to cell density (Fluorescence/OD600). Calculate the percent inhibition of reporter gene expression compared to the positive control.
Disruption of Microtubule Dynamics in Cancer Cells
Scientific Rationale: A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent, leading to mitotic arrest and apoptosis in cancer cells.[2] This suggests that compounds with this scaffold can interact with tubulin, the fundamental protein component of microtubules. Microtubule-targeting agents are a cornerstone of cancer chemotherapy.
Potential Target: β-Tubulin
Experimental Workflow for Target Validation:
Caption: Workflow for validating β-tubulin as a target.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Purified tubulin protein, polymerization buffer (e.g., G-PEM buffer containing GTP), and a fluorescence reporter for polymerization (e.g., DAPI).
-
Assay Setup: In a 96-well plate, add polymerization buffer and the fluorescent reporter.
-
Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., paclitaxel) and a negative control (DMSO vehicle).
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately begin monitoring the fluorescence increase over time at 37°C using a plate reader.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound. Determine the EC50 value for polymerization promotion.
Modulation of G-Protein Coupled Receptors (GPCRs)
Scientific Rationale: A series of 5-aryl-furan-2-carboxamide derivatives have been developed as potent antagonists of the urotensin-II receptor, a GPCR involved in cardiovascular regulation.[4] This indicates that the furan-2-carboxamide scaffold can be tailored to interact with the ligand-binding pockets of GPCRs.
Potential Target: Urotensin-II Receptor (and other GPCRs)
Experimental Workflow for Target Validation:
Caption: Workflow for GPCR target identification.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human urotensin-II receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Reaction Mixture: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [125I]-urotensin-II), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Filtration and Washing: Rapidly filter the reaction mixture through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Modulation of Metabolic Pathways
Scientific Rationale: Furan carboxamide derivatives have been reported to possess hypolipidemic activity, suggesting an interaction with key regulators of lipid metabolism.[3] Potential targets in this area include nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of fatty acid metabolism.
Potential Target: PPAR-alpha
Experimental Workflow for Target Validation:
Caption: Workflow for validating PPAR-alpha as a target.
Detailed Protocol: PPAR-alpha Reporter Gene Assay
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for PPAR-alpha and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Compound Treatment: Plate the transfected cells in a 96-well plate and treat with various concentrations of this compound. Include a known PPAR-alpha agonist (e.g., fenofibrate) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold activation against the compound concentration and determine the EC50 value.
In Vitro and In Vivo Pharmacokinetic Profiling
A critical component of target validation and drug development is the assessment of the compound's metabolic stability and pharmacokinetic properties.
Table 1: Key In Vitro and In Vivo Pharmacokinetic Assays
| Assay | Purpose | Key Parameters Measured |
| In Vitro | ||
| Metabolic Stability (HLM) | To assess the rate of metabolism by liver enzymes.[5] | Half-life (t1/2), Intrinsic Clearance (CLint) |
| Metabolite Identification | To identify the major metabolites formed.[5][6] | Structure of metabolites |
| Plasma Protein Binding | To determine the extent of binding to plasma proteins. | Percentage of bound and unbound drug |
| Caco-2 Permeability | To predict intestinal absorption. | Apparent permeability coefficient (Papp) |
| In Vivo | ||
| Pharmacokinetic Study | To determine the absorption, distribution, metabolism, and excretion (ADME) profile in an animal model (e.g., mouse, rat). | Cmax, Tmax, AUC, t1/2, Bioavailability |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The diverse biological activities of its structural analogs provide a strong foundation for a target-driven discovery approach. The experimental workflows outlined in this guide offer a systematic and rigorous pathway to identify and validate the molecular targets of this compound. Future research should focus on executing these validation studies, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The integration of in silico, in vitro, and in vivo studies will be paramount to unlocking the full therapeutic potential of this compound.
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]
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Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. Available at: [Link]
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N-tert-butyl-2-methylfuran-3-carboxamide. PubChem. Available at: [Link]
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Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. ChemMedChem. Available at: [Link]
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Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. Chemical Biology & Drug Design. Available at: [Link]
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Active furan carboxamides derivatives. ResearchGate. Available at: [Link]
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Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]
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CAS 1342685-55-5 | N-tert-Butylfuran-2-carboximidamide. Hoffman Fine Chemicals. Available at: [Link]
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N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. Available at: [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
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Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Molecules. Available at: [Link]
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In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22. Journal of Analytical Toxicology. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of N-tert-butylfuran-2-carboxamide Binding
Abstract
This technical guide provides a comprehensive, target-agnostic framework for the in silico characterization of the binding of N-tert-butylfuran-2-carboxamide to a protein target. Recognizing that a defined biological target for this specific molecule is not universally established, this document serves as a robust methodological blueprint for researchers, scientists, and drug development professionals. We detail a complete computational workflow, commencing with target identification and structural preparation, proceeding through molecular docking to predict binding modes, and culminating in advanced molecular dynamics simulations and binding free energy calculations to assess complex stability and affinity. Each protocol is presented with the underlying scientific rationale, ensuring that the described workflow is not merely a sequence of steps but a self-validating system for rigorous computational analysis.
Introduction: The Rationale for a Computational Approach
This compound belongs to the furan carboxamide class of compounds. Structurally related molecules have shown diverse biological activities, including antibiofilm properties against Pseudomonas aeruginosa and potential anticancer effects, highlighting the therapeutic potential of this scaffold.[1][2] In silico modeling provides a powerful, cost-effective, and rapid suite of tools to explore the potential interactions of such compounds at an atomic level.[3] By simulating the binding event, we can predict binding affinity, identify key interacting residues, and understand the structural basis of molecular recognition, thereby guiding lead optimization and hypothesis-driven experimental work.[4]
This guide presents an integrated workflow that leverages industry-standard software to build a predictive model of ligand-protein interaction. While we will use a plausible target for illustrative purposes based on literature for similar compounds, the methodologies described are universally applicable to any protein target of interest.
Target Identification and Preparation: Laying the Foundation
The first step in any structure-based drug design project is to identify and prepare the three-dimensional structure of the protein target.[5]
Identifying a Plausible Target
For this compound, a specific target is not definitively known. However, literature on related furan-2-carboxamides suggests that the LasR protein from P. aeruginosa, a key regulator of quorum sensing and biofilm formation, is a plausible target.[1] For the purpose of this guide, we will proceed with LasR as our example target. Researchers should substitute this with their own target of interest.
Protocol: Target Structure Preparation
The quality of the initial protein structure is paramount for the accuracy of subsequent simulations.[6] This protocol ensures a clean, valid structure.
Objective: To obtain and prepare a high-quality, 3D structure of the target protein for docking.
Methodology:
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use PDB ID: 2UV0 (LasR ligand-binding domain).
-
Clean the PDB File: The raw PDB file often contains non-essential molecules (e.g., crystallization agents, co-solvents) and may have missing atoms or loops.
-
Use a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules. The role of specific, structurally important water molecules can be considered in more advanced docking protocols, but for a standard approach, they are typically removed.[7]
-
Remove any co-crystallized ligands and ions not essential for structural integrity or the binding event itself.
-
-
Protonation and Structural Correction: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. This is critical for defining correct hydrogen bond networks.
-
Use software like the PDB2PQR server or the pdb2gmx module in GROMACS to assign protonation states appropriate for a physiological pH (e.g., 7.4).[8]
-
This step also checks for and can repair missing heavy atoms in residues.
-
-
Output: Save the cleaned, protonated protein structure as a new PDB file (e.g., target_prepared.pdb). This file is the input for the molecular docking step.
Ligand Preparation: Defining the Small Molecule
Proper preparation of the ligand is as crucial as preparing the target. This involves generating a valid 3D structure and assigning correct chemical properties.
Protocol: 3D Ligand Structure Generation
Objective: To generate a low-energy, 3D conformation of this compound.
Methodology:
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical sketcher software like ChemDraw or obtained from databases like PubChem. The canonical SMILES representation is CC(C)(C)NC(=O)C1=CC=CO1.
-
Convert to 3D: Use a program like Open Babel or the RDKit toolkit to convert the 2D representation into a 3D structure.
-
Energy Minimization: The initial 3D structure may not be in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relax the structure. This can be done within Open Babel or Avogadro.
-
Assign Partial Charges: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for AutoDock-based docking.
-
Define Torsional Bonds: Identify the rotatable bonds in the ligand. This is essential for flexible ligand docking, where the algorithm will explore different conformations by rotating these bonds.
-
Output: Save the prepared ligand in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9] The process involves sampling numerous possible conformations (poses) of the ligand within the binding site and ranking them using a scoring function.[10]
The Causality Behind Docking Choices
We choose molecular docking as the first step because it is computationally efficient and provides a rapid assessment of potential binding modes.[7] The output, a ranked list of poses and their corresponding binding affinities (scoring function values), serves as the essential starting point for more computationally intensive and accurate methods like molecular dynamics.
Protocol: Docking with AutoDock Vina
Objective: To predict the binding pose and estimate the binding affinity of this compound to the target's active site.
Methodology:
-
Prepare Receptor and Ligand: Use the target_prepared.pdb and the ligand .pdbqt file from the previous steps. Ensure the receptor is also converted to the .pdbqt format using AutoDock Tools.
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. If the binding site is known (e.g., from a co-crystallized ligand in a similar PDB structure), center a grid box on that site. For blind docking, the grid box should encompass the entire protein surface, though this is more computationally expensive.[5]
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the paths to the input files and the grid box parameters.
Parameter Example Value Rationale receptor target.pdbqt Specifies the prepared protein structure. ligand ligand.pdbqt Specifies the prepared ligand structure. center_x, _y, _z 15.5, 20.1, 18.3 Defines the geometric center of the search space (in Å). size_x, _y, _z 25, 25, 25 Defines the dimensions of the search space (in Å). exhaustiveness 16 Controls the thoroughness of the conformational search. Higher is better but slower. out docking_results.pdbqt Specifies the output file for the docked poses. -
Run the Docking Simulation: Execute AutoDock Vina from the command line:
-
Analyze Results: The output file (docking_results.pdbqt) contains multiple predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.[11] Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot, it does not account for the dynamic nature of molecules or the presence of solvent.[12] MD simulations model the atomic motions of the protein-ligand complex over time in a simulated physiological environment, providing critical insights into the stability of the docked pose.[8][13]
The Integrated Workflow of In Silico Modeling
The following diagram illustrates the comprehensive workflow, emphasizing how each stage builds upon the previous one to refine the predictive model.
Caption: High-level workflow for in silico modeling of ligand binding.
Protocol: MD Simulation with GROMACS
Objective: To evaluate the dynamic stability of the top-ranked protein-ligand complex from docking.
Methodology:
-
System Preparation:
-
Merge Protein and Ligand: Create a single PDB file containing the coordinates of the protein and the top-ranked ligand pose.
-
Generate Ligand Topology: The force field (e.g., CHARMM36m) contains parameters for standard amino acids but not for novel ligands. Use a server like CGenFF or the SwissParam server to generate topology and parameter files for this compound.[14]
-
Generate Protein Topology: Use the gmx pdb2gmx command in GROMACS to generate the protein topology, choosing an appropriate force field (e.g., CHARMM36m) and water model (e.g., TIP3P).
-
Combine Topologies: Edit the main topology file to include the ligand's parameters.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the box edge) using gmx editconf.
-
Fill the box with water molecules using gmx solvate.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M) using gmx genion.[8]
-
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes and relax the system to a local energy minimum.
-
Equilibration: Perform two phases of equilibration to stabilize the system's temperature and pressure.
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for ~1 ns. This allows the solvent to equilibrate around the fixed protein-ligand complex.
-
NPT Equilibration: Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature (e.g., 300 K) for ~5-10 ns. This allows the system density to relax.
-
-
Production MD Run: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 ns). Save the trajectory and energy files at regular intervals.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess structural stability. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein throughout the simulation to identify stable, key interactions.
-
MD Simulation Workflow Diagram
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N-tert-butylfuran-2-carboxamide: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Properties, and Potential Biological Applications
Introduction
N-tert-butylfuran-2-carboxamide is a heterocyclic organic compound featuring a furan ring linked to a tert-butyl group via an amide linkage. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a common scaffold in a multitude of biologically active compounds and natural products[1]. The incorporation of the bulky and lipophilic tert-butyl group can significantly influence the compound's physicochemical properties, such as solubility, stability, and membrane permeability, which in turn can modulate its biological activity. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical characteristics, and exploring its potential as a bioactive agent, particularly in the context of antimicrobial and quorum sensing inhibition.
Chemical Properties and Characterization
This compound is a white solid with a melting point of 95–97 °C[2]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | |
| Molecular Weight | 167.21 g/mol | |
| IUPAC Name | N-(tert-butyl)furan-2-carboxamide | |
| CAS Number | 37922-92-0 | |
| Melting Point | 95-97 °C | [2] |
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.38 (s, 1H), 7.04 (d, J= 3.4 Hz, 1H), 6.46 (dd, J= 3.4, 1.7 Hz, 1H), 6.13 (s, 1H), 1.46 (s, 9H).
-
¹³C NMR (126 MHz, CDCl₃): δ 158.3, 147.9, 143.3, 113.1, 111.9, 51.7, 28.8.
-
IR (KBr, cm⁻¹): The infrared spectrum would be expected to show characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretching of the furan ring.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two primary approaches are highlighted here: a convenient one-pot synthesis and a more traditional two-step method.
Copper-Catalyzed Ritter-type Reaction (One-Pot Synthesis)
A highly efficient and mild method for the preparation of N-tert-butyl amides, including this compound, involves the reaction of a nitrile with di-tert-butyl dicarbonate (Boc₂) catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂)[2]. This method offers excellent yields under solvent-free conditions at room temperature[2].
Experimental Protocol:
-
To a mixture of 2-furonitrile (1.0 mmol) and di-tert-butyl dicarbonate (1.2 mmol), add Cu(OTf)₂ (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound as a white solid[2].
The proposed mechanism for this reaction follows a Ritter-type pathway, as illustrated below[2].
Caption: Proposed mechanism for the Cu(OTf)₂-catalyzed synthesis of this compound.
Amide Coupling from Furoic Acid
A more conventional approach involves the coupling of furan-2-carboxylic acid (furoic acid) with tert-butylamine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride.
Experimental Protocol:
Step 1: Synthesis of Furan-2-carbonyl chloride
-
To a solution of furan-2-carboxylic acid (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 equiv.) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or gentle reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude furan-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude furan-2-carbonyl chloride in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0 °C and add tert-butylamine (1.1 equiv.) and a base such as triethylamine (1.2 equiv.) or pyridine dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute aqueous acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: General workflow for the two-step synthesis of this compound from furoic acid.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of furan-2-carboxamides has garnered significant interest for its diverse biological activities[1].
Antibiofilm and Anti-Quorum Sensing Activity
A notable area of investigation for furan-2-carboxamide derivatives is their potential to inhibit biofilm formation and interfere with quorum sensing (QS) in pathogenic bacteria, particularly Pseudomonas aeruginosa[3]. Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which can confer increased resistance to antibiotics and the host immune system. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factor production and biofilm formation[4][5].
Research on a diversity-oriented collection of furan-2-carboxamides has shown that these compounds can act as bioisosteric replacements for the labile furanone ring found in some natural QS inhibitors[3]. Several furan-2-carboxamide derivatives have demonstrated significant antibiofilm activity against P. aeruginosa[3].
Mechanism of Action:
The anti-quorum sensing properties of furan-2-carboxamides are believed to stem from their ability to antagonize the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system[3]. By binding to LasR, these compounds may prevent the binding of the natural autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), thereby inhibiting the activation of downstream virulence genes[3][6][7]. This disruption of the QS cascade can lead to a reduction in the production of virulence factors such as pyocyanin and proteases, as well as a decrease in biofilm formation[3]. The bulky tert-butyl group in this compound could play a crucial role in the binding affinity and specificity towards the LasR receptor.
Caption: Proposed mechanism of quorum sensing inhibition by this compound.
Other Potential Applications
The furan scaffold is present in numerous compounds with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties[1]. Therefore, this compound and its derivatives represent a promising starting point for the development of novel therapeutic agents in various disease areas. Further research is warranted to fully elucidate the biological activity profile of this compound.
Conclusion
This compound is a readily accessible compound with interesting potential for biological applications. The efficient synthetic methods available, coupled with the known bioactivity of the furan-2-carboxamide scaffold as a quorum sensing inhibitor, make it an attractive target for further investigation in the field of antimicrobial drug discovery. Future studies should focus on the detailed biological evaluation of this compound, including the determination of its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria, its efficacy in preventing biofilm formation, and its specific molecular interactions with quorum sensing receptors. Such research will be crucial in unlocking the full therapeutic potential of this and related compounds.
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PubChem. (n.d.). N-tert-butyl-2-methylfuran-3-carboxamide. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl Furan-2-carboxylate. Retrieved from [Link]
- Galloway, W. R., Hodgkinson, J. T., Bowden, S. D., Welch, M., & Spring, D. R. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Journal of Medical Microbiology, 69(2), 195-206.
- Ishida, T., Ikeda, T., Takiguchi, N., & Kuroda, A. (2007). Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides. Applied and Environmental Microbiology, 73(10), 3183–3188.
- García-Contreras, R., et al. (2017). Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by N-(4-{4-fluoroanilno} butanoyl) -l-homoserine lactone and N-(4-{4-chlororoanilno} butanoyl) -l-homoserine lactone.
-
NIST. (n.d.). Furan-2-carboxamide, N-butyl-N-dodecyl-. Retrieved from [Link]
- N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025). Molbank, m1993.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
- The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. (2021). International Journal of Molecular Sciences, 22(19), 10598.
-
Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). (n.d.). Retrieved from [Link]
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
- Oschmann, M., et al. (2020).
- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2023). International Journal of Molecular Sciences, 24(13), 10831.
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- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Antibiotics, 12(4), 675.
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Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. (n.d.). Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1342685-55-5 | N-tert-Butylfuran-2-carboximidamide. Retrieved from [Link]
- Yang, et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf). Journal of Chemical Research, 44(9-10), 602-608.
-
Synthesis of tetrahydropyrimidin-2-one derivatives from N-tert-butylurea. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Safety and Toxicity Profile of N-tert-butylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butylfuran-2-carboxamide is a molecule of interest within the broader class of furan-containing compounds, which are integral to numerous drug discovery programs. The furan scaffold is a versatile pharmacophore, often enhancing metabolic stability and receptor interactions.[1] Derivatives of furan have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive analysis of the predicted safety and toxicity profile of this compound, grounded in the structure-activity relationships of analogous compounds and established toxicological principles. Due to the limited direct toxicological data on this compound, this document serves as a predictive framework and a roadmap for essential safety assessments.
Part 1: Physicochemical Properties and Predicted Metabolic Pathways
Understanding the physicochemical properties of this compound is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicity.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C9H13NO2 | [3] |
| Molecular Weight | 167.21 g/mol | [3] |
| Appearance | Solid (predicted) | [4] |
| Purity | 97% (as available commercially) | [3] |
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through two primary pathways, based on its structural motifs: the furan ring and the N-tert-butyl group.
-
Furan Ring Metabolism: The furan moiety is susceptible to metabolic activation by cytochrome P450 enzymes.[1] This can lead to the formation of reactive electrophilic intermediates that have the potential to bind to cellular macromolecules, a mechanism associated with toxicity.[1]
-
N-tert-butyl Group Metabolism: The tert-butyl group is generally more resistant to metabolism than other alkyl groups. However, oxidation can occur, leading to hydroxylated metabolites which may then be further oxidized to carboxylic acids.[5] For instance, the t-butyl group of the antihistamine terfenadine is oxidized by CYP3A4 to form the active and less cardiotoxic metabolite, fexofenadine.[5]
The interplay of these metabolic pathways will be crucial in determining the overall toxicity profile of the compound.
Diagram of Predicted Metabolic Activation
Caption: Predicted metabolic pathways of this compound.
Part 2: Predicted Toxicological Profile
Based on the structure-activity relationships of furan-containing compounds and molecules with tert-butyl moieties, the following toxicological endpoints should be considered for this compound.
Acute Toxicity
While no specific data exists for this compound, a structurally related compound, 4-Aminomethyl-5-tert-butyl-furan-2-carboxylic acid, is known to cause skin, eye, and respiratory irritation.[6] Therefore, it is prudent to handle this compound with appropriate personal protective equipment.
Genotoxicity
The potential for genotoxicity is a significant concern for furan-containing compounds due to the possible formation of reactive metabolites. For instance, some 5-nitrofurans have demonstrated carcinogenic and mutagenic properties.[7] However, the absence of a nitro group in this compound may mitigate this risk. In contrast, studies on tert-butyl alcohol (TBA) have shown a lack of genotoxicity in an in vivo thyroid comet assay.[8] Given these conflicting precedents, a thorough genotoxicity assessment is imperative.
Carcinogenicity
The carcinogenicity of furan derivatives is often linked to the presence of specific substituents, such as the nitro group.[7] The carcinogenicity of N-nitroso-bis-(4,4,4-trifluoro-n-butyl)amine in rats was associated with metabolic oxidation.[9] Without specific data, the carcinogenic potential of this compound remains unknown and would need to be evaluated in long-term animal studies.
Reproductive and Developmental Toxicity
There is no available information on the reproductive and developmental toxicity of this compound. This is a critical data gap that must be addressed through dedicated studies in relevant animal models.
Part 3: Recommended Experimental Protocols for a Comprehensive Safety Assessment
To establish a robust safety and toxicity profile for this compound, a tiered approach to testing is recommended, starting with in vitro assays and progressing to in vivo studies as needed.
Tier 1: In Vitro Toxicity Screening
1. Cytotoxicity Assays
-
Objective: To determine the concentration at which this compound induces cell death.
-
Methodology (MTT Assay):
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. Genotoxicity Assays
-
Objective: To assess the potential of this compound to induce DNA damage.
-
Methodology (Ames Test - Bacterial Reverse Mutation Assay):
-
Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
-
Workflow for In Vitro Genotoxicity Testing
Caption: Ames Test workflow for genotoxicity assessment.
Tier 2: In Vivo Acute Toxicity Study
-
Objective: To determine the acute systemic toxicity of this compound.
-
Methodology (Up-and-Down Procedure - OECD Guideline 425):
-
Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Endpoint: The study is complete when a specified number of reversals in outcome have been observed. This method allows for the estimation of the LD50 with a reduced number of animals.
-
Tier 3: Repeat-Dose and Specialized Toxicity Studies
If the results from Tier 1 and 2 studies warrant further investigation, the following studies should be considered:
-
28-Day or 90-Day Repeat-Dose Oral Toxicity Study (OECD Guidelines 407 or 408): To evaluate the effects of repeated exposure, including effects on specific organs.
-
Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421): To assess potential effects on fertility and fetal development.
-
Carcinogenicity Bioassay: A long-term (e.g., 2-year) study in rodents to evaluate the carcinogenic potential of the compound.
Part 4: Conclusion and Future Directions
The safety and toxicity profile of this compound is largely uncharacterized. Based on the known properties of structurally related furan-containing compounds and molecules with tert-butyl groups, there is a potential for toxicity mediated by metabolic activation of the furan ring. However, the presence of the relatively stable tert-butyl group may influence the metabolic fate and overall toxicity.
A comprehensive evaluation of the toxicological properties of this compound is essential for its potential development as a therapeutic agent or its use in other applications. The tiered experimental approach outlined in this guide provides a systematic and scientifically rigorous framework for generating the necessary data to perform a thorough risk assessment. Future research should focus on elucidating the metabolic pathways and identifying any reactive metabolites to better understand the mechanisms of potential toxicity.
References
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: [Link])
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH. (URL: [Link])
-
CAS 1342685-55-5 | N-tert-Butylfuran-2-carboximidamide - Hoffman Fine Chemicals. (URL: [Link])
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N-(tert-Butyl)furan-2-carboxamide, 97% Purity, C9H13NO2, 250 mg - CP Lab Safety. (URL: [Link])
-
N-tert-butyl-2-methylfuran-3-carboxamide | C10H15NO2 | CID 4586209 - PubChem. (URL: [Link])
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed. (URL: [Link])
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Synthesis, Characterization and Biological Activity - Amanote Research. (URL: [Link])
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N-(2,2-Diphenylethyl)furan-2-carboxamide - MDPI. (URL: [Link])
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Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (URL: [Link])
-
Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (URL: [Link])
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (URL: [Link])
-
Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay. (URL: [Link])
-
Fluoro-substituted N-nitrosamines. 5. Carcinogenicity of n-nitroso-bis-(4,4,4-trifluoro-n-butyl)amine in rats - PubMed. (URL: [Link])
-
Tert-butyl Furan-2-carboxylate | C9H12O3 | CID 11217465 - PubChem. (URL: [Link])
-
Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development - ResearchGate. (URL: [Link])
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Furan-Carboxamide Compounds: An In-depth Technical Guide to Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
Furan-carboxamide compounds represent a versatile class of molecules utilized in pharmaceuticals and as fungicides in agriculture. Their introduction into the environment necessitates a thorough understanding of their persistence, mobility, and transformation. This technical guide provides a detailed examination of the environmental fate of furan-carboxamide compounds, focusing on the core processes of biodegradation, photodegradation, hydrolysis, and soil sorption. By elucidating the underlying mechanisms and providing validated experimental protocols, this document serves as a critical resource for professionals engaged in environmental risk assessment and the development of sustainable chemical products.
Photodegradation: A Dominant Dissipation Pathway in Surface Environments
Photodegradation, the transformation of chemical compounds by light, is a critical process influencing the fate of furan-carboxamides in sunlit environments such as surface waters and on soil surfaces. Research indicates that indirect photochemistry, driven by naturally occurring photosensitizers, plays a predominant role in their degradation.
Mechanisms of Indirect Photodegradation
Furan-carboxamide compounds typically do not absorb significant light in the UVA range (λ > 350 nm), meaning their photodegradation is primarily caused by indirect processes.[1][2] Two key photochemically produced reactive intermediates are responsible for this transformation: singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*).[1][3][4]
-
Singlet Oxygen (¹O₂): The electron-rich furan moiety of the furan-carboxamide structure is particularly susceptible to attack by singlet oxygen.[1] This reaction is often a significant contributor to the overall photodegradation of these compounds.
-
Triplet Chromophoric Dissolved Organic Matter (³CDOM):* The anilide portion of the molecule is more likely to be oxidized by triplet state dissolved organic matter.[1]
The interplay between these two mechanisms is complex, as they are deeply interconnected.[1][3][4] However, studies using model compounds like the fungicide fenfuram have shown that singlet oxygen is the predominant mechanism responsible for the photodegradation of furan-carboxamides.[1] The presence of repair mechanisms can sometimes complicate the prediction of triplet-induced reactivity.[3][4]
Experimental Protocol: Assessing Indirect Photodegradation in Aqueous Systems
This protocol outlines a method for determining the rate of indirect photodegradation of a furan-carboxamide compound in the presence of a natural sensitizer.
Objective: To quantify the pseudo-first-order degradation rate constant of a furan-carboxamide compound under simulated solar irradiation.
Materials:
-
Test furan-carboxamide compound (e.g., fenfuram).
-
Natural sensitizer, such as Suwannee River Fulvic Acid (SRFA).
-
Singlet oxygen quencher (e.g., DABCO - 1,4-diazabicyclooctane).
-
Photoreactor with a UVA light source.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system for quantification.
-
Temperature control system.
Procedure:
-
Solution Preparation: Prepare a stock solution of the furan-carboxamide compound and the natural sensitizer in a suitable aqueous buffer.
-
Experimental Setup: In separate reaction vessels, prepare solutions of:
-
Irradiation: Place the vessels in the photoreactor and irradiate with UVA light. Maintain a constant temperature throughout the experiment.[1][2]
-
Sampling: At predetermined time intervals, withdraw aliquots from each vessel for analysis.
-
Quantification: Analyze the concentration of the parent furan-carboxamide compound in each sample using HPLC or UPLC.
-
Data Analysis: Plot the natural log of the concentration versus time to determine the pseudo-first-order rate constant for each condition. The reduction in the degradation rate in the presence of the quencher indicates the contribution of singlet oxygen to the overall degradation.
Causality Behind Experimental Choices:
-
Natural Sensitizer: Using a well-characterized natural sensitizer like SRFA mimics the conditions found in sunlit surface waters.
-
Quenching Experiments: The use of a specific quencher like DABCO is a self-validating step to confirm the role of singlet oxygen in the degradation pathway.
-
Isothermal Conditions: Maintaining a constant temperature is crucial as reaction rates are temperature-dependent.
Caption: Indirect photodegradation pathways of furan-carboxamides.
Biodegradation: Microbial Metabolism of Furan Structures
While specific studies on the biodegradation of complex furan-carboxamide compounds are limited, the microbial metabolism of simpler furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), is well-documented and provides a strong basis for understanding potential pathways.[5][6] Microorganisms have evolved mechanisms to detoxify and utilize furanic compounds, which can be toxic.[5][6]
Potential Biodegradation Pathways
The initial steps in the microbial degradation of furanic aldehydes involve oxidation to the corresponding carboxylic acids.[5][6] For furan-carboxamides, a likely initial step would be the enzymatic hydrolysis of the amide bond, yielding a furan-carboxylic acid and an aniline derivative.
The resulting 2-furoic acid can then be further metabolized.[5][6] For instance, in Cupriavidus basilensis, the degradation of furfural proceeds via 2-furoic acid to 2-oxoglutarate.[5][6] This suggests that once the carboxamide bond is cleaved, the resulting furan-carboxylic acid can enter established microbial metabolic pathways.
Experimental Protocol: Aerobic Soil Biodegradation Screening
This protocol provides a standardized method for assessing the potential for aerobic biodegradation of a furan-carboxamide compound in soil.
Objective: To determine the rate and extent of mineralization of a furan-carboxamide compound in an active soil matrix.
Materials:
-
¹⁴C-labeled furan-carboxamide (labeled on the furan ring or another stable position).
-
Fresh, sieved agricultural soil with known characteristics (pH, organic carbon, microbial biomass).
-
Biometer flasks or similar incubation systems that allow for CO₂ trapping.
-
Alkaline solution (e.g., NaOH or KOH) for trapping ¹⁴CO₂.
-
Liquid scintillation counter.
-
Analytical instrumentation for metabolite identification (e.g., LC-MS/MS).
Procedure:
-
Soil Conditioning: Adjust the soil moisture to 40-60% of its water holding capacity and pre-incubate in the dark at a controlled temperature (e.g., 20-25°C) for one to two weeks to stabilize microbial activity.
-
Application: Apply the ¹⁴C-labeled furan-carboxamide to the soil at an environmentally relevant concentration.
-
Incubation: Place the treated soil in the biometer flasks. Pass a stream of CO₂-free, humidified air over the soil and through the alkaline trap to capture the evolved ¹⁴CO₂.
-
Sampling: Periodically, remove the alkaline traps for analysis by liquid scintillation counting to quantify mineralization. At the same time points, sacrifice replicate soil samples for extraction and analysis of the parent compound and metabolites.
-
Extraction and Analysis: Extract the soil samples with an appropriate solvent. Analyze the extracts by HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the parent compound and major metabolites.
-
Data Analysis: Calculate the percentage of applied radioactivity evolved as ¹⁴CO₂ over time. Determine the dissipation half-life (DT50) of the parent compound in soil.
Causality Behind Experimental Choices:
-
¹⁴C-Labeling: The use of a radiolabeled compound is the gold standard for reliably tracking the fate of the molecule, allowing for a complete mass balance, including mineralization to CO₂, formation of metabolites, and incorporation into soil-bound residues.
-
CO₂ Trapping: Quantifying the evolved ¹⁴CO₂ provides a direct measure of the ultimate biodegradation (mineralization) of the carbon skeleton of the molecule.
-
Metabolite Analysis: Identifying the transformation products is crucial for a comprehensive environmental risk assessment, as metabolites may have different toxicity and mobility profiles than the parent compound.
Hydrolysis: Abiotic Degradation in Aqueous Environments
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For furan-carboxamides, the amide linkage is the most likely site of hydrolytic cleavage. The stability of the furan ring itself can also be pH-dependent. Under mild conditions, furans can be hydrolyzed to γ-dicarbonyl compounds.[7][8]
The rate of hydrolysis is highly dependent on pH and temperature. Amide hydrolysis is typically slow at neutral pH but can be significantly accelerated under acidic or alkaline conditions.
Experimental Protocol: Hydrolysis Rate Determination
This protocol follows standard guidelines (e.g., OECD 111) for determining the rate of hydrolysis as a function of pH.
Objective: To determine the abiotic hydrolysis half-life of a furan-carboxamide compound at different pH values.
Materials:
-
Test furan-carboxamide compound.
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9.
-
Sterile, sealed reaction vessels (e.g., amber glass vials with Teflon-lined septa).
-
Constant temperature chamber or water bath.
-
HPLC or LC-MS/MS for analysis.
Procedure:
-
Solution Preparation: Prepare sterile solutions of the furan-carboxamide in each of the buffered solutions.
-
Incubation: Place the reaction vessels in a constant temperature chamber in the dark to preclude photodegradation.
-
Sampling: At appropriate time intervals, remove replicate vessels for each pH.
-
Analysis: Immediately analyze the concentration of the parent compound in each sample.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the first-order rate constant and the corresponding half-life (t₁/₂).
Causality Behind Experimental Choices:
-
Sterility: The experiment must be conducted under sterile conditions to ensure that the observed degradation is due to chemical hydrolysis and not microbial activity.
-
Buffered Solutions: Using buffers at environmentally relevant pH values (acidic, neutral, and basic) is essential to understand the compound's stability under different aquatic conditions.
-
Dark Conditions: Excluding light is critical to isolate hydrolysis from any potential photodegradation.
Soil Sorption and Mobility
The sorption of furan-carboxamides to soil and sediment particles is a key process that governs their mobility and bioavailability in the environment. Stronger sorption leads to lower mobility and reduced potential for leaching into groundwater.
Factors Influencing Sorption
The extent of sorption is determined by the physicochemical properties of the furan-carboxamide and the characteristics of the soil.
-
Compound Properties: Factors such as hydrophobicity (log Kow), charge, and the presence of specific functional groups will influence sorption.
-
Soil Properties: Soil organic matter content is often the dominant factor controlling the sorption of organic compounds.[9] Clay content and type, pH, and cation exchange capacity also play important roles.[9][10][11]
Experimental Protocol: Batch Equilibrium Sorption Study
This protocol, based on standard guidelines (e.g., OECD 106), is used to determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc).
Objective: To quantify the sorption of a furan-carboxamide compound to a range of soils.
Materials:
-
Test furan-carboxamide compound (radiolabeled or non-radiolabeled).
-
A set of well-characterized soils with varying organic carbon content, texture, and pH.
-
A background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Centrifuge tubes.
-
A laboratory shaker.
-
A centrifuge.
-
Analytical instrumentation for quantifying the compound in the aqueous phase.
Procedure:
-
Soil Characterization: Thoroughly characterize each soil for properties such as organic carbon content, pH, particle size distribution, and cation exchange capacity.
-
Preliminary Studies: Conduct preliminary tests to determine the appropriate soil-to-solution ratio, equilibration time, and analytical method.
-
Definitive Study: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of the furan-carboxamide solution in 0.01 M CaCl₂ at several concentrations.
-
Equilibration: Shake the tubes at a constant temperature for the predetermined equilibration time.
-
Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.
-
Analysis: Carefully remove an aliquot of the supernatant and analyze for the concentration of the furan-carboxamide.
-
Data Analysis: Calculate the amount of compound sorbed to the soil by difference. Plot the sorbed concentration versus the equilibrium aqueous concentration to generate a sorption isotherm. From the isotherm, determine the Kd and Koc values.
Causality Behind Experimental Choices:
-
Range of Soils: Using multiple soils with different properties allows for a more robust assessment of sorption behavior and the determination of a reliable Koc value, which is essential for environmental mobility modeling.
-
Background Electrolyte: The 0.01 M CaCl₂ solution mimics the ionic strength of many soil solutions and helps to produce consistent and reproducible sorption data.
-
Batch Equilibrium Method: This is a widely accepted and validated method for determining sorption coefficients, providing a fundamental parameter for environmental risk assessment.
Summary of Environmental Fate Parameters
| Parameter | Process | Key Influencing Factors | Environmental Significance |
| Photodegradation Half-life | Photodegradation | Sunlight intensity, presence of sensitizers (DOM) | Primary dissipation route in surface waters. |
| DT50 in Soil | Biodegradation | Microbial community, soil organic matter, temperature, moisture | Persistence in the terrestrial environment. |
| Hydrolysis Half-life | Hydrolysis | pH, temperature | Stability in aquatic systems; generally slow at neutral pH. |
| Koc (L/kg) | Soil Sorption | Soil organic carbon content, clay content | Mobility in soil and potential to leach to groundwater. |
Conclusion
The environmental fate of furan-carboxamide compounds is governed by a complex interplay of photodegradation, biodegradation, hydrolysis, and sorption. Current research highlights photodegradation, particularly indirect photolysis mediated by natural sensitizers, as a major pathway for their dissipation in aquatic environments. While specific data on the biodegradation of complex furan-carboxamides is emerging, the known metabolic pathways for simpler furanic compounds suggest that microbial degradation is a viable route of transformation, likely initiated by amide bond cleavage. Hydrolysis is expected to be significant only at pH extremes. Sorption to soil organic matter will be a key determinant of their mobility and potential for off-site transport. A thorough understanding of these processes, supported by robust experimental data generated using standardized protocols, is imperative for the comprehensive environmental risk assessment and sustainable management of this important class of chemical compounds.
References
-
Ossola, R., Schmitt, M., Erickson, P. R., & McNeill, K. (2019). Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology, 53(16), 9594-9603. [Link]
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Ossola, R., et al. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. ETH Zurich Research Collection. [Link]
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Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology. [Link]
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Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]
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Ossola, R., Schmitt, M., Erickson, P. R., & McNeill, K. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. PubMed. [Link]
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Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed. [Link]
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Food and Agriculture Organization of the United Nations. (2014). Progress in pesticide risk assessment and phasing-out of highly hazardous pesticides in Asia. FAO Knowledge Repository. [Link]
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Eurofins. (2022). Analytical Method Summaries. [Link]
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Government of Canada. (2020). Draft Screening Assessment Furan Compounds Group. Canada.ca. [Link]
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European Food Safety Authority. (2026). Environmental risk assessment of pesticides. European Union. [Link]
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Sakkas, V. A., et al. (2011). Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways. PubMed. [Link]
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Perez Locas, C., & Yaylayan, V. A. (2004). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. PubMed. [Link]
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Metabolic pathway by cleavage of a furan ring. PubMed. [Link]
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Castillo-Rojas, G., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed Central. [Link]
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Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. American Chemical Society. [Link]
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Kim, J., & Lee, K. G. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]
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Aricò, F., et al. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. [Link]
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furan. WHO | JECFA. [Link]
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A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]
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Scientific and Regulatory Perspectives on Chemical Risk Assessment of Pesticides in the European Union. PubMed Central. [Link]
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Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. National Institutes of Health. [Link]
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He, Y., et al. (2020). Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils. PubMed Central. [Link]
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Furan Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]
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Influence of Manure as a Complex Mixture on Soil Sorption of Pharmaceuticals—Studies with Selected Chemical Components of Manure. MDPI. [Link]
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Furan Hydrolysis. ChemTube3D. [Link]
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Sorption, Fate, and Mobility of Sulfonamides in Soils. ResearchGate. [Link]
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Furan synthesis. Organic Chemistry Portal. [Link]
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Lin, T., et al. (2014). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation. PubMed. [Link]
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Kim, S. C., & Carlson, K. (2006). Laboratory evaluation of mobility and sorption for the veterinary antibiotic, tylosin, in agricultural soils. Journal of Environmental Monitoring. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-tert-butylfuran-2-carboxamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-tert-butylfuran-2-carboxamide, a valuable carboxamide derivative for research and development in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the nucleophilic acyl substitution of 2-furoyl chloride with tert-butylamine. This application note emphasizes the causality behind procedural choices, stringent safety measures, and robust methods for purification and characterization to ensure a high-purity final product. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible synthetic method.
Introduction and Scientific Principle
This compound belongs to the furan carboxamide class of compounds, which are integral scaffolds in numerous pharmacologically active molecules and functional materials. The furan ring is a bioisostere for phenyl and thiophene rings, while the amide linkage is a fundamental component of peptides and many synthetic drugs. The bulky tert-butyl group can enhance metabolic stability and modulate the lipophilicity of a parent compound.
The synthesis described in this protocol is based on a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the 2-furoyl chloride is attacked by the nucleophilic nitrogen atom of tert-butylamine. An ancillary, non-nucleophilic base, such as triethylamine, is incorporated into the reaction to act as a scavenger for the hydrogen chloride (HCl) gas that is generated as a byproduct. The neutralization of HCl is critical as it prevents the protonation of the unreacted tert-butylamine, which would otherwise render it non-nucleophilic and halt the reaction.
Reaction Scheme:
Alternative synthetic strategies exist, such as the direct coupling of 2-furoic acid with tert-butylamine using peptide coupling agents (e.g., DCC, EDC) or the Ritter reaction involving furyl nitriles and di-tert-butyl dicarbonate.[1][2] However, the acyl chloride method is often preferred for its high reactivity, rapid reaction times, and straightforward purification, making it highly efficient for laboratory-scale synthesis.
Mandatory Safety Protocols
A thorough understanding and strict adherence to safety protocols are paramount due to the hazardous nature of the reagents involved. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
2-Furoyl Chloride (CAS: 527-69-5): This substance is highly corrosive and causes severe skin burns and eye damage.[3][4] It is a combustible liquid that reacts with moisture, releasing corrosive hydrogen chloride gas.[5][6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[3][6]
-
tert-Butylamine (CAS: 75-64-9): This is a highly flammable, corrosive, and toxic liquid.[7] Vapors can form explosive mixtures with air.[7] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[8][9] Store away from heat, sparks, and open flames.[8]
-
Personal Protective Equipment (PPE): Required PPE includes a flame-resistant lab coat, chemical splash goggles and a full-face shield, and heavy-duty chemical-resistant gloves. Butyl rubber gloves are specifically recommended for handling tert-butylamine.[8]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. | Purity | Supplier Example |
| 2-Furoyl chloride | 527-69-5 | 130.53 g/mol | >98% | Tokyo Chemical Industry[10] |
| tert-Butylamine | 75-64-9 | 73.14 g/mol | >99% | BASF[11] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | >99.5% (Anhydrous) | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, >99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Reagent Grade | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | - |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | - |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
NMR Spectrometer and Mass Spectrometer for analysis
Detailed Experimental Protocol
This protocol is designed for a synthesis scale yielding approximately 10 grams of the target compound. All glassware must be oven-dried and cooled under an inert atmosphere before use to prevent hydrolysis of the acyl chloride.
Step 1: Reaction Setup and Reagent Preparation
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet at the top.
-
In the flask, dissolve tert-butylamine (7.0 g, 95.7 mmol, 1.2 equiv.) and triethylamine (10.7 g, 14.7 mL, 105.3 mmol, 1.3 equiv.) in 80 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of 2-furoyl chloride (10.4 g, 79.7 mmol, 1.0 equiv.) in 40 mL of anhydrous DCM.
Step 2: Acylation Reaction
-
While maintaining the reaction temperature at 0 °C, add the 2-furoyl chloride solution from the dropping funnel to the stirred amine solution dropwise over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the 2-furoyl chloride spot has disappeared.
Step 3: Work-up and Isolation
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of deionized water.
-
100 mL of 1 M HCl (aq) to remove excess amines.
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
100 mL of brine (saturated NaCl solution) to aid in phase separation.
-
-
Dry the separated organic (DCM) layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.
Step 4: Purification and Characterization
-
Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization:
-
Appearance: White crystalline powder.
-
Melting Point: 95–97 °C (Literature value: 95–97 °C).[1]
-
Yield: Calculate the final percentage yield. Typical yields for this procedure are in the range of 85-95%.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Summary and Workflow Visualization
Reagent Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. |
| 2-Furoyl chloride | 130.53 | 10.4 g | 79.7 | 1.0 |
| tert-Butylamine | 73.14 | 7.0 g | 95.7 | 1.2 |
| Triethylamine | 101.19 | 10.7 g | 105.3 | 1.3 |
| Theoretical Yield | 167.21 | 13.3 g | 79.7 | 1.0 |
Experimental Workflow Diagram
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Application Notes and Protocols: Synthesis of N-tert-butylfuran-2-carboxamide from Furan-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-tert-butylfuran-2-carboxamide, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the reaction of furan-2-carbonyl chloride with tert-butylamine. This process, a classic example of the Schotten-Baumann reaction, offers a reliable and high-yielding pathway to the desired amide.[1][2][3][4] This guide will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline the necessary safety precautions and analytical characterization techniques for the final product.
Introduction
Amide bonds are fundamental linkages in a vast array of biologically active molecules and functional materials.[3] The furan-2-carboxamide scaffold, in particular, is a recurring motif in pharmaceuticals and agrochemicals due to the unique electronic properties and conformational preferences imparted by the furan ring. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential drug candidates and specialized polymers.
The synthesis described here utilizes the Schotten-Baumann reaction, a robust method for forming amides from acyl chlorides and amines.[1][2][3][4] This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3] The choice of furan-2-carbonyl chloride as the acylating agent and tert-butylamine as the nucleophile provides an efficient route to the target compound.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from furan-2-carbonyl chloride and tert-butylamine proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[1][4]
Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine at the electrophilic carbonyl carbon of furan-2-carbonyl chloride. This results in the formation of a tetrahedral intermediate.
Step 2: Leaving Group Departure The unstable tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is a good leaving group.
Step 3: Deprotonation The resulting protonated amide is then deprotonated by a base present in the reaction mixture, such as an excess of tert-butylamine or an added scavenger like triethylamine or pyridine. This step is crucial as it neutralizes the HCl generated, preventing the protonation of the starting amine and thereby ensuring the reaction proceeds to completion.[2][3]
The use of a non-nucleophilic organic base is often preferred to minimize side reactions. The bulky tert-butyl group on the amine can influence the reaction rate due to steric hindrance, but the high reactivity of the acyl chloride generally ensures a good yield.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Furan-2-carbonyl chloride | C₅H₃ClO₂ | 130.53 | 1.31 g | 0.01 | Corrosive, handle with care.[5][6][7][8] |
| tert-Butylamine | C₄H₁₁N | 73.14 | 1.0 g | 0.0137 | Flammable, irritant. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 mL | 0.011 | Base, corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent, volatile. |
| Saturated aq. NaHCO₃ | - | - | 20 mL | - | For workup. |
| Brine | - | - | 20 mL | - | For workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butylamine (1.0 g, 13.7 mmol) and triethylamine (1.52 mL, 11.0 mmol). Dissolve the reagents in 30 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.
-
Addition of Acyl Chloride: Dissolve furan-2-carbonyl chloride (1.31 g, 10.0 mmol) in 20 mL of DCM in a dropping funnel. Add the furan-2-carbonyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acyl chloride and neutralize excess acid, followed by 20 mL of brine to remove any remaining aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield a pure, crystalline solid.
Safety and Handling Precautions
-
Furan-2-carbonyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage and may cause respiratory irritation.[5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7]
-
tert-Butylamine is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.
-
Triethylamine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Use with adequate ventilation and appropriate PPE.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.[9] All operations involving DCM should be performed in a fume hood.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic peaks for the furan ring protons, the N-H proton (which may be broad), and the singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
¹³C NMR will show signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the tert-butyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (typically around 1630-1680 cm⁻¹) and a band for the N-H stretch (around 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (167.21 g/mol ).[10] The mass spectrum will show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization method used.
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values (e.g., 95-97 °C).[11]
Conclusion
The synthesis of this compound from furan-2-carbonyl chloride and tert-butylamine via the Schotten-Baumann reaction is a straightforward and efficient method for producing this valuable chemical intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize this compound in high yield and purity. The provided characterization data will aid in confirming the identity and quality of the final product, facilitating its use in further research and development activities.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Yang, L., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. Retrieved from [Link]
-
Roda, G., et al. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Retrieved from [Link]
-
Mars Fishcare North America, Inc. (2019, January 8). API Furan-2 Safety Data Sheet. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-methylfuran-3-carboxamide. Retrieved from [Link]
-
Adib, M., et al. (2025, August 6). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)furans. ResearchGate. Retrieved from [Link]
-
de la Cruz, J. N., et al. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for preparing benzofuran-2-carboxamide derivatives.
-
Wu, W., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
-
Supporting Information. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. The Royal Society of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
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purification of N-tert-butylfuran-2-carboxamide by chromatography
An Application Note and Protocol for the Chromatographic Purification of N-tert-butylfuran-2-carboxamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the methodologies for the purification of this compound, a common intermediate in medicinal chemistry and materials science. We provide an in-depth analysis of both normal-phase and reversed-phase flash chromatography techniques. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles that govern separation. This ensures the reader can adapt and troubleshoot the methods for optimal purity and yield. Detailed experimental workflows, method development strategies using Thin-Layer Chromatography (TLC), and data interpretation are presented.
Introduction and Scientific Background
This compound is a heterocyclic amide that serves as a valuable building block in the synthesis of more complex molecules. The furan ring is a key structural motif in many biologically active compounds, while the N-tert-butyl group can modulate physicochemical properties such as solubility and metabolic stability.[1] Given its role as a synthetic intermediate, achieving high purity is critical to prevent the carry-over of impurities into subsequent reaction steps, which can complicate synthesis and lead to final products that are difficult to purify.
Flash chromatography is the predominant technique for purifying such intermediates on a laboratory scale due to its efficiency, scalability, and speed.[2] The choice between normal-phase and reversed-phase chromatography is the primary consideration and depends on the polarity of the target compound relative to its impurities. This compound, with its polar amide functionality and a moderately nonpolar furan-tert-butyl backbone, possesses an intermediate polarity, making it a suitable candidate for purification by either mode. This guide will explore both pathways, allowing the scientist to choose the most effective strategy based on the specific impurity profile of their crude reaction mixture.
Physicochemical Properties of this compound
Understanding the molecule's properties is fundamental to designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [CymitQuimica][3] |
| Molecular Weight | 167.21 g/mol | [CymitQuimica][3] |
| Appearance | Solid (typical) | General Knowledge |
| Polarity | Intermediate | Inferred from structure |
| Key Functional Groups | Amide, Furan, tert-Butyl | Inferred from structure |
The amide group offers a hydrogen bond donor (N-H) and acceptor (C=O), contributing to the molecule's polarity and its potential for strong interaction with polar stationary phases like silica gel. The furan ring is aromatic and less polar, while the bulky tert-butyl group is distinctly hydrophobic, driving retention in reversed-phase systems.
Strategic Approach: Normal-Phase vs. Reversed-Phase
The first decision in developing a purification protocol is the choice of chromatographic mode. This choice is dictated by the relative polarity of the target compound and the impurities that need to be removed.
-
Normal-Phase (NP) Chromatography : Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4] In this mode, polar molecules are retained more strongly. NP chromatography is ideal when the desired this compound is one of the less polar components in the crude mixture, or when impurities are highly polar (e.g., starting carboxylic acids, polar byproducts).
-
Reversed-Phase (RP) Chromatography : Employs a non-polar, hydrophobic stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile mixtures).[5][6] Hydrophobic (non-polar) molecules are retained more strongly. RP is the preferred method when the major impurities are less polar (more hydrophobic) than the target compound. It is also exceptionally powerful for removing highly polar, water-soluble impurities which will elute in the void volume.[7]
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analytical methods for N-tert-butylfuran-2-carboxamide characterization
An Application Guide: Comprehensive Analytical Characterization of N-tert-butylfuran-2-carboxamide
Introduction
This compound is a heterocyclic amide that incorporates a furan ring, a synthetically versatile scaffold in medicinal chemistry, and a bulky tert-butyl group. The unique combination of these moieties imparts specific physicochemical properties, such as lipophilicity and metabolic stability, making it and its analogs compounds of interest in drug discovery and materials science.[1] Accurate and comprehensive characterization is a non-negotiable cornerstone of the research and development process. It ensures the unequivocal confirmation of the molecular structure, quantifies its purity, and establishes its stability profile, all of which are critical for reproducible downstream applications and regulatory compliance.
This application note serves as a detailed guide for researchers, analytical scientists, and drug development professionals, providing a suite of robust analytical methods for the definitive characterization of this compound. The protocols and insights herein are designed to be self-validating, explaining not just the steps to be taken but the scientific rationale behind them, ensuring technical accuracy and field-proven reliability.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is the first step in its analytical assessment. These data are crucial for selecting appropriate analytical techniques and solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [2][3] |
| Molecular Weight | 167.21 g/mol | [2][3] |
| CAS Number | 98331-10-3 | [3][4] |
| Appearance | White powder | [5] |
| Melting Point | 95-97 °C | [5] |
| Exact Mass | 167.094629 g/mol | [3] |
Overall Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a compound. The following workflow illustrates the synergistic relationship between chromatographic, spectroscopic, and thermal methods to establish identity, purity, and stability.
Caption: Overall workflow for the characterization of this compound.
Chromatographic Methods for Purity Assessment
Chromatography is the gold standard for separating a target compound from impurities, byproducts, or residual starting materials.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, with its alkyl and aromatic-like furan components, is well-suited for this technique. A UV detector provides sensitive detection due to the conjugated system of the furan-carboxamide moiety.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water for injection.
Causality and Trustworthiness: The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. The inclusion of formic acid improves peak shape by protonating any residual silanols on the column and ensuring the analyte is in a single protonation state. A DAD allows for peak purity analysis by comparing spectra across the peak, validating that the main peak is not co-eluting with an impurity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. It provides both retention time data for separation and a mass spectrum for definitive identification. The existence of a GC-MS spectrum for this compound confirms its suitability for this method.[3]
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-350 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in Ethyl Acetate or Dichloromethane.
Expected Results: The Total Ion Chromatogram (TIC) should show a single major peak. The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 167. Key fragmentation would include the loss of a methyl group ([M-15]⁺) and the formation of the highly stable tert-butyl cation at m/z 57. The furanoyl cation at m/z 95 is also an expected fragment.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides fingerprint-level confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full assignment.
Predicted Spectral Data (in CDCl₃):
Caption: Structure of this compound with proton labels.
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-5 (furan) | ~7.40 | dd | 1H | Coupled to H-4 and H-3. |
| H-3 (furan) | ~7.10 | dd | 1H | Coupled to H-4 and H-5. |
| N-H (amide) | ~6.50 (broad) | s | 1H | Chemical shift is solvent and concentration dependent. May exchange with D₂O. |
| H-4 (furan) | ~6.45 | dd | 1H | Coupled to H-3 and H-5. |
| C(CH₃)₃ (tert-butyl) | ~1.45 | s | 9H | Characteristic singlet for the nine equivalent protons. |
| ¹³C NMR Assignment | Predicted δ (ppm) | Notes |
| C=O (amide) | ~158 | Carbonyl carbon, typically deshielded. |
| C-2 (furan) | ~148 | Carbon attached to the carboxamide group. |
| C-5 (furan) | ~144 | |
| C-3 (furan) | ~115 | |
| C-4 (furan) | ~112 | |
| C (CH₃)₃ (tert-butyl) | ~52 | Quaternary carbon of the t-butyl group. |
| C(C H₃)₃ (tert-butyl) | ~29 | Methyl carbons of the t-butyl group. |
Causality and Trustworthiness: The predicted chemical shifts are based on established principles of NMR spectroscopy and data from similar furan-carboxamide structures.[1][6] The distinct singlet for the 9 tert-butyl protons and the three unique signals for the furan ring protons provide a highly characteristic fingerprint. Any significant deviation from this pattern would indicate a different structure or the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and non-destructive technique. An FTIR spectrum is available for this compound in the SpectraBase database.[2]
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Measurement: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~2970 | C-H stretch (sp³) | tert-butyl group |
| ~1660 | C=O stretch (Amide I) | Secondary Amide |
| ~1530 | N-H bend (Amide II) | Secondary Amide |
| ~1470, ~1020 | C-O-C, C=C stretches | Furan Ring Vibrations |
Causality and Trustworthiness: The presence of a strong carbonyl absorption (Amide I) around 1660 cm⁻¹ and a distinct N-H stretching band confirms the amide functionality.[7] The combination of these with the characteristic furan ring vibrations provides strong evidence for the proposed structure.
Thermal Analysis
Thermal analysis techniques are used to characterize the material's stability and phase transitions as a function of temperature.[8][9]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the crystalline purity of a substance. A sharp melting endotherm is indicative of a highly pure crystalline material.
Protocol:
-
Instrumentation: DSC instrument with a refrigerated cooling system.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 3-5 mg.
-
Atmosphere: Nitrogen, purge at 50 mL/min.
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
Expected Results: The DSC thermogram should display a single, sharp endothermic peak corresponding to the melting of the compound. The onset of this peak should be consistent with the literature melting point of 95-97 °C.[5] The absence of other thermal events prior to melting suggests the sample is free of solvates or polymorphic impurities.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.[9]
Protocol:
-
Instrumentation: TGA instrument.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen, purge at 50 mL/min.
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
Expected Results: For a pure, anhydrous sample, the TGA curve should show a stable baseline with no significant mass loss until the onset of thermal decomposition, typically above 150-200 °C. The absence of mass loss at lower temperatures (e.g., <120 °C) confirms the absence of residual volatile solvents or water.
References
-
This compound - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase. [Link]
-
This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase. [Link]
-
Cortés-Guzmán, F., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 25(21), 5183. [Link]
-
PubChem. (n.d.). tert-butyl furan-2-carboxylate. National Center for Biotechnology Information. [Link]
-
N-tert-Butyl-3-(trimthylsilyl)furan-2-carboxamide - SpectraBase. (n.d.). Retrieved from SpectraBase. [Link]
-
Yang, L., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-606. [Link]
-
PubChem. (n.d.). N-tert-butyl-2-methylfuran-3-carboxamide. National Center for Biotechnology Information. [Link]
-
Land, M. A., et al. (2019). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. ChemRxiv. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
2-tert-Butylfuran - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from SpectraBase. [Link]
-
Borisov, A. S., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. [Link]
-
NIST. (n.d.). Furan-2-carboxamide, N-butyl-N-dodecyl-. NIST Chemistry WebBook. [Link]
-
Nowak, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1604. [Link]
-
Hadzi, D., et al. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. [Link]
-
Saiyasombat, C., et al. (2020). Insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Journal of the Chilean Chemical Society, 65(2), 4821-4827. [Link]
-
TA Instruments. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
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- 4. This compound | 98331-10-3 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. azom.com [azom.com]
Application Note: 1H and 13C NMR Spectroscopic Analysis of N-tert-butylfuran-2-carboxamide
Introduction
N-tert-butylfuran-2-carboxamide is a small organic molecule incorporating a furan ring, an amide linkage, and a bulky tert-butyl group. This compound and its analogs are of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the furan-2-carboxamide scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to the acquisition and interpretation of 1H and 13C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The unique structural features of this compound, such as the electron-rich furan ring and the sterically demanding tert-butyl group, give rise to a distinct NMR fingerprint. Understanding the chemical shifts, coupling constants, and signal multiplicities is crucial for unambiguous structure confirmation and for identifying potential impurities arising from its synthesis.[1]
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for this compound will be used throughout this document.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
The quality of NMR spectra is highly dependent on meticulous sample preparation. A protocol that ensures a homogeneous solution free of particulate and paramagnetic impurities is critical for obtaining high-resolution data.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl3) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.
-
Concentration:
-
For 1H NMR , accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl3.
-
For 13C NMR , a higher concentration of 20-30 mg in 0.6-0.7 mL of CDCl3 is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Dissolution: After adding the solvent to the sample in a clean vial, gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak of CDCl3 (δH = 7.26 ppm, δC = 77.16 ppm) is also a common and acceptable practice.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1H and 13C NMR spectra on a 400 MHz spectrometer.
| Parameter | 1H NMR | 13C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl3 | CDCl3 |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time (aq) | 4.0 s | 1.0 s |
| Spectral Width (sw) | 20 ppm | 220 ppm |
1H NMR Spectral Analysis
The 1H NMR spectrum of this compound is expected to show four distinct signals corresponding to the three furan protons and the protons of the tert-butyl group, in addition to the amide proton.
Predicted 1H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H5 | ~7.40 | dd | J(H5-H4) = 1.8, J(H5-H3) = 0.8 | 1H |
| H3 | ~7.15 | dd | J(H3-H4) = 3.5, J(H3-H5) = 0.8 | 1H |
| H4 | ~6.50 | dd | J(H4-H3) = 3.5, J(H4-H5) = 1.8 | 1H |
| NH | ~6.0-7.0 (broad) | s (broad) | - | 1H |
| C(CH3)3 | ~1.45 | s | - | 9H |
Interpretation:
-
Furan Protons (H3, H4, H5): The furan ring protons appear in the aromatic region of the spectrum. The H5 proton, being adjacent to the oxygen atom, is the most deshielded and appears at the lowest field (~7.40 ppm). The H3 proton is adjacent to the electron-withdrawing carboxamide group and is also deshielded (~7.15 ppm). The H4 proton is the most shielded of the furan protons and appears at the highest field (~6.50 ppm). The coupling pattern is a classic example of a three-spin system in a five-membered aromatic ring, with characteristic coupling constants.
-
Amide Proton (NH): The chemical shift of the amide proton can be highly variable and is concentration and solvent-dependent. It often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
tert-Butyl Protons (C(CH3)3): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.45 ppm. The high intensity of this signal is a characteristic feature of the spectrum.
13C NMR Spectral Analysis
The 13C NMR spectrum of this compound will show seven distinct signals corresponding to the seven unique carbon atoms in the molecule.
Experimental and Assigned 13C NMR Data:
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) [1] | Predicted Multiplicity (in off-resonance decoupled spectrum) |
| C=O (Amide) | 165.6 | s |
| C2 (Furan) | 148.1 | s |
| C5 (Furan) | 122.8 | d |
| C3 (Furan) | Not explicitly assigned, predicted ~115-120 | d |
| C4 (Furan) | Not explicitly assigned, predicted ~112-117 | d |
| Cq (tert-butyl) | 51.2 | s |
| C(CH3)3 | 28.9 | q |
Note: The provided literature data[1] lists eight chemical shifts without full assignment. The table above presents a reasoned assignment based on known chemical shift trends. The values 42.5, 32.5, and 25.2 ppm from the source could correspond to impurities or alternative conformations, but a definitive assignment is not possible without further experimental data.
Interpretation:
-
Amide Carbonyl (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and appears at the lowest field (165.6 ppm).
-
Furan Carbons (C2, C3, C4, C5): The C2 carbon, being attached to both the oxygen and the carboxamide group, is significantly deshielded (148.1 ppm). The C5 carbon, adjacent to the oxygen, appears at a lower field (122.8 ppm) compared to the C3 and C4 carbons. The chemical shifts of C3 and C4 are expected to be in the range of 112-120 ppm.
-
tert-Butyl Carbons (Cq and C(CH3)3): The quaternary carbon of the tert-butyl group (Cq) appears around 51.2 ppm, while the three equivalent methyl carbons (C(CH3)3) give a strong signal at approximately 28.9 ppm.
Conclusion
1H and 13C NMR spectroscopy provide a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The provided analysis and interpretation of the chemical shifts and coupling patterns serve as a reliable guide for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity and purity of this important chemical entity.
References
-
A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available at: [Link]
Sources
Analysis of N-tert-butylfuran-2-carboxamide by Mass Spectrometry: Protocols and Fragmentation Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of N-tert-butylfuran-2-carboxamide using mass spectrometry. We present detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The document delves into the principles behind method development, including the selection of ionization techniques and chromatographic conditions. A core focus is the elucidation of the compound's fragmentation pathways, supported by established principles of amide and furan chemistry. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to accurately identify, quantify, and characterize this compound in various matrices.
Introduction
This compound is a small molecule featuring a furan core linked to a tert-butyl-substituted amide group. Furan and amide moieties are common scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceutical agents. Accurate and robust analytical methods are therefore essential for its detection and characterization during drug discovery, process development, and quality control.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of such compounds.[1] When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for both qualitative and quantitative analysis. This note explores two primary approaches: LC-MS/MS, which is ideal for analyzing polar to moderately polar compounds in complex matrices, and GC-MS, which is suitable for thermally stable and volatile analytes.[2][3]
The choice of ionization source is critical. Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), minimizing in-source fragmentation and making it ideal for quantification.[4] In contrast, Electron Ionization (EI) is a high-energy process that induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural confirmation.[5] Understanding these fragmentation patterns is key to confident compound identification. Amides commonly undergo cleavage at the N-CO bond, while furans exhibit characteristic ring fragmentations.[6][7] This guide will detail the expected fragmentation behavior of this compound under both ESI (via collision-induced dissociation) and EI conditions.
Experimental Design and Rationale
Analyte & Reagents
-
Analyte: this compound (C₉H₁₃NO₂, Molecular Weight: 181.23 g/mol )[8]
-
Solvents: LC-MS grade acetonitrile, methanol, and water. HPLC grade n-Hexane and Ethyl Acetate for GC-MS sample preparation.
-
Mobile Phase Additives: Formic acid (for LC-MS).
-
Internal Standard (IS): (Optional but recommended for quantitative analysis) A structurally similar compound not present in the sample, such as N-tert-butylbenzamide.
Instrumentation Rationale
Two primary instrument configurations are proposed, each with distinct advantages.
-
LC-MS/MS (Recommended for Quantitation): A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
-
Why ESI? this compound's amide group makes it sufficiently polar to ionize efficiently in positive mode ESI, forming a stable [M+H]⁺ ion. ESI is a soft ionization technique, preserving the molecular ion for precursor selection in MS/MS.[9]
-
Why Tandem MS (MS/MS)? Selecting the precursor ion ([M+H]⁺) and fragmenting it via Collision-Induced Dissociation (CID) provides high specificity for quantitative analysis using Multiple Reaction Monitoring (MRM). This minimizes interference from matrix components.
-
-
GC-MS (Recommended for Structural Confirmation): A Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
Analytical Workflow Overview
The overall process for analyzing this compound follows a logical sequence from sample preparation to data interpretation.
Caption: General experimental workflow for MS analysis.
Results and Discussion: Fragmentation Analysis
The structural features of this compound—a furan ring, an amide linkage, and a tertiary butyl group—dictate its fragmentation behavior.
ESI-MS/MS Fragmentation ([M+H]⁺ at m/z 182.10)
In positive ESI mode, the molecule readily protonates, likely on the amide oxygen or nitrogen, to form the precursor ion [M+H]⁺ at m/z 182.10. Upon CID, the following key fragmentation pathways are anticipated:
-
Cleavage of the N-tert-butyl group: The most prominent fragmentation is expected to be the loss of isobutylene (56 Da) via a rearrangement, leading to the furan-2-carboxamide ion at m/z 126.02 .
-
Amide Bond Cleavage: Scission of the amide C-N bond results in the formation of the stable furan-2-acylium ion at m/z 95.01 .[7] This is a very common fragmentation pathway for amides.
-
Furan Ring Fragmentation: The furan-2-acylium ion (m/z 95.01) can further lose carbon monoxide (28 Da) to produce the furyl cation at m/z 67.02 .[6]
Caption: Proposed ESI-MS/MS fragmentation pathway.
EI Fragmentation (M⁺• at m/z 181.09)
Under high-energy EI, the molecular ion peak (M⁺•) at m/z 181.09 may be observed. The fragmentation will be more extensive and is expected to include:
-
Alpha-Cleavage: The most favorable alpha-cleavage is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group to form a stable ion at m/z 166.07 .
-
Formation of the tert-butyl cation: Cleavage of the N-C bond can lead to the highly stable tert-butyl cation at m/z 57.07 , which is often a base peak for compounds containing this moiety.
-
Acylium Ion Formation: Similar to ESI-MS/MS, the formation of the furan-2-acylium ion at m/z 95.01 is highly probable.
-
McLafferty Rearrangement: A McLafferty rearrangement is not possible for the tert-butyl group as it lacks a γ-hydrogen.[11] However, primary amides often show a base peak from this rearrangement.[12]
Detailed Analytical Protocols
Protocol 1: LC-MS/MS Method
This protocol is optimized for the quantification of this compound in a research or quality control setting.
1. Standard and Sample Preparation:
- Prepare a 1.0 mg/mL stock solution of this compound in methanol.
- Perform serial dilutions from the stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- If using an internal standard, add it to all standards and samples at a constant concentration (e.g., 100 ng/mL).
- For sample analysis (e.g., from a reaction mixture), dilute an aliquot in the initial mobile phase composition to fall within the calibration range.
2. LC and MS Parameters:
| Parameter | LC Conditions | MS Conditions |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | Polarity |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Scan Type |
| Gradient | 5% B to 95% B over 5 min, hold at 95% for 1 min, return to 5% B and equilibrate for 2 min. | Capillary Voltage |
| Flow Rate | 0.4 mL/min | Source Temp. |
| Column Temperature | 40 °C | Desolvation Temp. |
| Injection Volume | 5 µL | Gas Flow |
| MRM Transitions | Q1 (Precursor): 182.1 -> Q3 (Product): 95.0 (Quantifier), 126.0 (Qualifier) | Collision Energy |
3. Data Analysis:
- Integrate the peak areas for the quantifier transition (182.1 -> 95.0).
- Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
- Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
Protocol 2: GC-MS Method
This protocol is designed for the qualitative identification and structural confirmation of this compound.
1. Sample Preparation:
- Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.
2. GC and MS Parameters:
| Parameter | GC Conditions | MS Conditions |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[2] | Ionization Mode |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Ion Source Temp. |
| Inlet Temperature | 250 °C | Scan Range |
| Injection Mode | Split (e.g., 20:1 ratio) | Scan Rate |
| Injection Volume | 1 µL | Electron Energy |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min. |
3. Data Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum from the apex of the analyte peak.
- Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern based on the principles discussed in Section 4.2 to confirm the structure. Key fragments to look for include m/z 166, 95, and 57.
Conclusion
This application note details robust and reliable methods for the mass spectrometric analysis of this compound. The LC-MS/MS protocol provides a highly sensitive and specific platform for quantification, essential for drug development and quality assurance. The GC-MS method offers a complementary approach, yielding rich fragmentation data crucial for unequivocal structural confirmation. The elucidated fragmentation pathways for both ESI and EI provide a foundational understanding for interpreting mass spectral data, enabling researchers to confidently identify and characterize this important chemical entity.
References
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
-
Wu, A., et al. (2020). Determination of five amides in food contact materials by GC/MS. Proceedings of the 2020 5th International Conference on Biological and Medical Sciences (ICBMS 2020).
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments.
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278-285.
-
Covey, T. R., Bruins, A. P., & Henion, J. D. (1988). Comparison of thermospray and electrospray mass spectrometry. Analytical Chemistry, 60(20), 2212-2218.
-
Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(6), 2356-2363.
-
Baranowska, I., & Młodzik, J. (2012). GC/MS method for the determination of amides of fatty acids in polyethylene packaging materials. Acta Chromatographica, 24(3), 399-410.
-
Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004.
-
PubChem. (n.d.). N-tert-butyl-2-methylfuran-3-carboxamide. National Center for Biotechnology Information.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
de Souza, C. G., et al. (2020). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 10(3), 1735-1745.
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- 6. cdnsciencepub.com [cdnsciencepub.com]
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Application Notes and Protocols for Investigating the Bioactivity of N-tert-butylfuran-2-carboxamide
Introduction: Unveiling the Therapeutic Potential of the Furan-2-Carboxamide Scaffold
The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These include antimicrobial, antibiofilm, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] N-tert-butylfuran-2-carboxamide, a specific analog within this class, presents an intriguing candidate for bioactivity screening. The bulky tert-butyl group can significantly influence the compound's lipophilicity, membrane permeability, and interaction with biological targets compared to other derivatives.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a suite of assays to elucidate the biological activity of this compound. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific rationale behind key experimental choices.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for accurate assay design, particularly for determining appropriate solvent systems and concentration ranges.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [6] |
| Molecular Weight | 167.21 g/mol | [6] |
| Purity | Typically ≥97% | [6][7] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is expected to be low. | General chemical knowledge |
Note: It is imperative to experimentally determine the solubility of this compound in each assay buffer to prevent precipitation and ensure accurate results. A preliminary solubility test should be performed by preparing a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) and then serially diluting it in the relevant aqueous assay media, observing for any precipitation.
I. Screening for Antimicrobial and Antibiofilm Activity
Furan-2-carboxamide derivatives have shown notable activity against a range of bacterial and fungal pathogens.[2][8] Furthermore, this class of compounds has been identified as a promising agent against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][3] The proposed mechanism for some derivatives involves the inhibition of quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[1][3]
Workflow for Antimicrobial and Antibiofilm Screening
Caption: Workflow for assessing antimicrobial and antibiofilm activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is the gold standard for assessing antimicrobial potency.
Principle: A serial dilution of this compound is incubated with a standardized inoculum of a test microorganism in a multi-well plate. Bacterial growth is assessed by measuring turbidity or by using a metabolic indicator dye.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS)
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. b. In a 96-well plate, add 100 µL of sterile broth to all wells. c. Add an additional 100 µL of the stock solution to the first column, resulting in a 1:1 dilution. Mix well. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column. This will create a range of concentrations.
-
Inoculum Preparation: a. Grow microbial cultures to the mid-logarithmic phase. b. Adjust the turbidity of the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). c. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO at the highest concentration used). c. Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: a. After incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. b. The MIC is the lowest concentration of the compound at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating inhibition of metabolic activity.
Rationale: The use of a metabolic indicator like resazurin provides a more objective endpoint than visual turbidity assessment. The DMSO concentration should be kept constant across all wells and should not exceed 1% (v/v) to avoid solvent-induced toxicity.
Protocol 2: Crystal Violet Biofilm Inhibition Assay
This assay quantifies the ability of this compound to inhibit the formation of biofilms.
Principle: Bacteria are grown in the presence of sub-inhibitory concentrations of the compound in a multi-well plate. Adherent biofilm biomass is then stained with crystal violet, which is subsequently solubilized, and the absorbance is measured.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
Procedure:
-
Perform a serial dilution of this compound in a 96-well plate as described in the MIC protocol, using concentrations at and below the MIC.
-
Add a standardized bacterial inoculum (e.g., P. aeruginosa) to each well.
-
Incubate the plate without agitation for 24-48 hours at 37°C to allow for biofilm formation.
-
Carefully discard the planktonic cells and wash the wells gently with sterile PBS.
-
Air-dry the plate and stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and air-dry the plate.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
Rationale: Using sub-inhibitory concentrations is crucial to ensure that any reduction in biofilm formation is due to a specific anti-biofilm mechanism and not simply a consequence of bactericidal or bacteriostatic activity.
II. Screening for Anticancer Activity
The furan-2-carboxamide scaffold has been associated with cytotoxic effects against various cancer cell lines.[2][5] An initial screen for anticancer activity typically involves a cell viability assay.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO). c. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. b. Shake the plate for 15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Rationale: The choice of cell lines should be guided by the reported activities of similar compounds. Including a non-cancerous cell line (e.g., Vero cells) is important to assess general cytotoxicity and determine a selectivity index.
III. Screening for Enzyme Inhibitory Activity
Given that derivatives of furan-2-carboxamide have been shown to inhibit enzymes like the SARS-CoV-2 main protease, a general protease inhibition assay could be a valuable primary screen.[4]
Conceptual Workflow for Enzyme Inhibition Assay
Caption: General workflow for a fluorescence-based enzyme inhibition assay.
Protocol 4: General Fluorogenic Protease Inhibition Assay
Principle: A protease cleaves a specific peptide substrate that is conjugated to a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
A protease of interest (e.g., Trypsin, Chymotrypsin, or a specific therapeutic target)
-
A corresponding fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay buffer specific to the enzyme
-
This compound
-
A known protease inhibitor as a positive control
Procedure:
-
In a 96-well black plate, add the assay buffer, followed by serial dilutions of this compound.
-
Add the protease to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time in kinetic mode.
-
Data Analysis: a. Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of inhibition (relative to the no-inhibitor control) against the inhibitor concentration to determine the IC₅₀ value.
Rationale: This assay format is highly sensitive and amenable to high-throughput screening. If inhibition is observed, further studies, such as mechanism of inhibition (e.g., competitive, non-competitive) and reversibility assays, should be conducted.
Conclusion
This application note provides a strategic and detailed guide for the initial characterization of the biological activities of this compound. By systematically screening for antimicrobial, antibiofilm, anticancer, and enzyme inhibitory properties, researchers can efficiently identify potential therapeutic applications for this compound. Positive results in any of these primary assays should be followed by more in-depth secondary assays to elucidate the mechanism of action and to assess the compound's specificity and potency.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link][1][3]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link][2]
-
N-tert-butyl-2-methylfuran-3-carboxamide. PubChem. Available at: [Link][9]
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. Available at: [Link][8]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. RSC Publishing. Available at: [Link][4]
-
N-(tert-Butyl)furan-2-carboxamide, 97% Purity, C9H13NO2, 250 mg. CP Lab Safety. Available at: [Link][7]
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- 4. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Scaffold: N-tert-butylfuran-2-carboxamide in Modern Medicinal Chemistry
The furan-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics ranging from anti-infective to anti-cancer agents. This guide focuses on a specific, yet promising derivative: N-tert-butylfuran-2-carboxamide . We will delve into its synthesis, potential applications, and detailed protocols for its evaluation, providing researchers and drug development professionals with a comprehensive toolkit to explore its therapeutic potential.
The strategic incorporation of a bulky tert-butyl group onto the amide nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability by sterically hindering amide bond hydrolysis, a common metabolic liability. Furthermore, the lipophilicity imparted by the tert-butyl group can modulate cell permeability and target engagement.
I. Synthesis of this compound: A Validated Protocol
A reliable and efficient synthesis is the gateway to exploring the potential of any new chemical entity. Here, we present a validated, copper-catalyzed protocol for the synthesis of this compound from readily available starting materials.[3]
Reaction Scheme
Caption: Copper-catalyzed synthesis of this compound.
Experimental Protocol
Materials:
-
Furan-2-carbonitrile
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine furan-2-carbonitrile (1.0 mmol, 1.0 eq) and di-tert-butyl dicarbonate (1.2 mmol, 1.2 eq).
-
Catalyst Addition: Add copper(II) trifluoromethanesulfonate (0.05 mmol, 5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.[3]
Characterization Data for N-(tert-butyl)furan-2-carboxamide:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | |
| Melting Point | 95-97 °C | [3] |
II. Potential Applications in Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, the broader furan-2-carboxamide class has shown significant promise in several therapeutic areas. This provides a strong rationale for investigating the potential of this particular derivative.
A. Antibacterial and Antifungal Activity
Furan-2-carboxamide derivatives have been reported to exhibit a wide range of antimicrobial activities.[2] The furan ring can act as a bioisosteric replacement for other cyclic structures, and the carboxamide linkage is crucial for target interaction.
Hypothesized Mechanism: The furan-2-carboxamide scaffold may interfere with essential cellular processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The N-tert-butyl group could enhance the compound's ability to penetrate microbial cell membranes.
B. Anticancer Activity
Several studies have highlighted the anticancer potential of furan-2-carboxamide derivatives against various cancer cell lines.[4] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Hypothesized Mechanism: this compound could potentially inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth and survival. The bulky tert-butyl group might confer selectivity for certain protein binding pockets.
C. Antiviral Activity
The furan nucleus is a component of several antiviral agents. Furan-2-carboxamide derivatives have been investigated as inhibitors of viral proteases and other essential viral enzymes. For instance, a derivative of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide has been identified as a potent non-covalent inhibitor of the SARS-CoV 3CL protease.[5]
Hypothesized Mechanism: The furan-2-carboxamide scaffold could serve as a platform for designing inhibitors that bind to the active site of viral enzymes, thereby blocking viral replication.
III. Protocols for Biological Evaluation
To elucidate the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following protocols provide a starting point for screening its activity in key therapeutic areas.
A. Protocol for Antibacterial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria using the broth microdilution method.
Workflow for Antibacterial Screening:
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Protocol for In Vitro Anticancer Cytotoxicity Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on a human cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Conclusion and Future Directions
This compound represents a synthetically accessible and promising scaffold for medicinal chemistry exploration. Its structural features suggest the potential for favorable pharmacokinetic properties and diverse biological activities. The protocols detailed in this guide provide a robust framework for researchers to synthesize this compound and systematically evaluate its potential as an antibacterial, antifungal, or anticancer agent. Further derivatization of the furan ring and exploration of alternative N-substituents could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
References
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 2025. Available from: [Link]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available from: [Link]
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Yang, et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available from: [Link]
-
Medicinal significance of furan derivatives : A Review. Semantic Scholar. Available from: [Link]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. Available from: [Link]
-
PubChem. N-tert-butyl-2-methylfuran-3-carboxamide. Available from: [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health. Available from: [Link]
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Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. Available from: [Link]
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Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. Available from: [Link]
- Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. [Source not further specified].
-
Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available from: [Link]
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CP Lab Safety. N-(tert-Butyl)furan-2-carboxamide, 97% Purity, C9H13NO2, 250 mg. Available from: [Link]
-
ChemUniverse. N-(TERT-BUTYL)FURAN-2-CARBOXAMIDE [Q07415]. Available from: [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available from: [Link]
- Google Patents. Improved process for preparing benzofuran-2-carboxamide derivatives.
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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- 5. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for testing N-tert-butylfuran-2-carboxamide efficacy
Application Note & Protocol Guide
Topic: A Tiered Experimental Framework for Evaluating the Efficacy of N-tert-butylfuran-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deconstructing the Therapeutic Potential of a Privileged Scaffold
The furan-2-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in compounds with diverse biological activities. Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. For instance, certain furan-2-carboxamide derivatives have been shown to induce mitotic arrest and apoptosis in cancer cells by acting as microtubule stabilizing agents[1], while others exhibit potent anti-proliferative activity against various human cancer cell lines.[2][3][4] In the realm of microbiology, these compounds have emerged as promising anti-biofilm agents, capable of disrupting quorum sensing pathways in pathogens like Pseudomonas aeruginosa.[5][6]
Given this chemical precedent, this compound stands as a compound of significant interest. However, its specific efficacy profile is undetermined. This guide, written from the perspective of a senior application scientist, provides a comprehensive, tiered experimental framework to systematically investigate its therapeutic potential. We eschew a rigid, one-size-fits-all approach, instead presenting a logical workflow that begins with broad, cost-effective in vitro screens and progresses to highly specific, resource-intensive in vivo models. The causality behind each experimental choice is explained, ensuring that the generated data is not only robust but also mechanistically informative.
This framework is designed as a self-validating system, with integrated checkpoints to enable clear go/no-go decisions at each phase of the investigation.
Figure 1: A tiered experimental workflow for efficacy testing.
Phase 1: Broad-Spectrum In Vitro Efficacy Screening
The initial phase is designed to rapidly identify the primary biological activity of this compound using validated cell-based assays. We will concurrently test two primary hypotheses based on the known activities of the broader furan-2-carboxamide class.
Hypothesis 1: Evaluation of Anti-Cancer Potential
Causality: The furan-2-carboxamide scaffold is present in molecules known to inhibit cancer cell proliferation, making this a primary and logical starting point.[1][3] The goal here is to determine if the compound is cytotoxic to cancer cells and, if so, to elucidate the initial mechanism of cell death.
Protocol 1.1: Cell Viability and IC50 Determination
This initial screen quantifies the concentration-dependent effect of the compound on the metabolic activity of cancer cells, serving as a direct proxy for cell viability.
-
Methodology:
-
Cell Line Selection: Culture a panel of human cancer cell lines from diverse origins (e.g., MCF-7 (breast), HCT116 (colorectal), HeLa (cervical), HepG2 (liver)) in their respective recommended media.[1][2][3][4]
-
Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, typically ranging from 100 µM to 1 nM. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability against the log-concentration of the compound and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
-
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] |
| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |
Protocol 1.2: Elucidation of Cytotoxic Mechanism of Action (MoA)
If a potent IC50 (typically <10 µM) is observed, the next step is to understand how the compound kills the cells.
-
Cell Cycle Analysis:
-
Rationale: Some furan-2-carboxamides are known to induce cell cycle arrest, particularly at the G2/M phase, by interfering with microtubule dynamics.[1][3] This assay will reveal if this compound has a similar effect.
-
Methodology: Treat cells (e.g., HeLa) with the compound at 1x and 2x its IC50 value for 24 hours. Harvest, fix in cold 70% ethanol, and stain with a solution containing Propidium Iodide (PI) and RNase A. Analyze the DNA content of 10,000 cells per sample using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Assay:
-
Rationale: To distinguish between programmed cell death (apoptosis) and necrosis.
-
Methodology: Treat cells as above for 24-48 hours. Stain the cells with an Annexin V-FITC/PI apoptosis detection kit. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI enters late apoptotic/necrotic cells with compromised membranes. Analyze by flow cytometry.
-
Figure 2: Potential p53-p21 pathway for cell cycle arrest.[3]
Hypothesis 2: Evaluation of Anti-Microbial and Anti-Biofilm Potential
Causality: Furan-based compounds have been successfully developed as anti-biofilm agents that function by interfering with bacterial communication (quorum sensing), rather than direct bactericidal action, which may reduce the pressure for resistance development.[5][6]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
This assay establishes the lowest concentration of the compound that prevents visible bacterial growth.
-
Methodology:
-
Strain Selection: Use a reference strain of Pseudomonas aeruginosa (e.g., PAO1) and potentially a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Assay: Use the broth microdilution method according to CLSI guidelines. Briefly, prepare two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum (final concentration of 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Endpoint: The MIC is the lowest concentration with no visible turbidity.
-
Protocol 2.2: Biofilm Inhibition Assay
This assay measures the compound's ability to prevent bacteria from forming a biofilm, a key virulence factor.
-
Methodology:
-
Setup: In a 96-well plate, add sub-MIC concentrations of this compound (e.g., 0.5x, 0.25x MIC) to a suitable growth medium (e.g., LB broth).
-
Inoculation: Add a diluted overnight culture of P. aeruginosa.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
Quantification (Crystal Violet Staining):
-
Gently discard the planktonic cells and wash the wells with PBS.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away excess stain and air dry.
-
Solubilize the bound stain with 30% acetic acid and measure the absorbance at 590 nm.
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
-
-
Phase 2: In Vitro ADME and Preliminary Toxicity Profiling
A compound can have excellent efficacy but fail in development due to poor pharmacokinetic properties or toxicity.[7] This phase provides an early assessment of "druggability."
Protocol 3.1: Metabolic Stability Assessment
-
Rationale: To determine how quickly the compound is metabolized by liver enzymes, which predicts its half-life in vivo. The metabolism of carboxamides can be a critical factor in their safety profile.[8]
-
Methodology: Incubate this compound (typically at 1 µM) with human liver microsomes (HLM) in the presence of the cofactor NADPH. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min). Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS. Calculate the intrinsic clearance and predict the in vivo half-life.
Protocol 3.2: Cytotoxicity in Non-Cancerous Cells
-
Rationale: To establish a preliminary therapeutic window. An effective anti-cancer agent should be significantly more toxic to cancer cells than to normal cells.
-
Methodology: Perform the same cell viability assay (Protocol 1.1) using a non-cancerous human cell line, such as HEK293 (embryonic kidney) or primary human hepatocytes. Compare the resulting IC50 to that obtained for the cancer cell lines.
Phase 3: In Vivo Efficacy Validation
Positive results from Phases 1 and 2 justify the transition to more complex and resource-intensive whole-animal models. The choice of model is strictly dictated by the in vitro findings.
Prerequisites: Before initiating efficacy studies, preliminary pharmacokinetic (PK) studies must be conducted to determine the compound's absorption, distribution, metabolism, and excretion profile in the chosen animal model (typically mice).[9][10] This data is crucial for selecting an appropriate dose, route of administration, and dosing frequency. A suitable formulation that ensures bioavailability must also be developed.
Figure 3: General workflow for a cancer xenograft efficacy study.
Scenario A: Anti-Cancer Efficacy Model
Protocol 4.1: Human Tumor Xenograft Mouse Model
-
Rationale: This is the gold-standard preclinical model to test if an anti-proliferative effect observed in vitro translates to tumor growth inhibition in vivo.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Tumor Implantation: Subcutaneously inject 1-5 million cells of the most sensitive cancer cell line (from Protocol 1.1) into the flank of each mouse.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups.
-
Treatment: Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule based on PK data. Include a vehicle control group.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed. Tumors are excised, weighed, and may be used for further biomarker analysis.
-
-
Study Design Table:
| Group | N | Treatment | Dose | Route | Schedule |
| 1 | 10 | Vehicle Control | - | PO | QD (Once Daily) |
| 2 | 10 | This compound | X mg/kg | PO | QD |
| 3 | 10 | This compound | Y mg/kg | PO | QD |
| 4 | 10 | Positive Control (e.g., Paclitaxel) | Z mg/kg | IP | Q3D (Every 3 Days) |
Conclusion and Data Integration
The successful execution of this tiered framework will provide a comprehensive efficacy profile for this compound. By logically progressing from broad cellular screens to targeted mechanistic assays and finally to whole-animal validation, this approach maximizes the potential for discovery while efficiently managing resources. The integrated data from each phase will allow for an informed, evidence-based decision on whether this compound warrants further investment as a potential therapeutic candidate.
References
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Rock, R. R., et al. (2021). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences. [Link]
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MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
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Teske, J., et al. (2024). Does a carboxamide moiety alter the toxicokinetics of synthetic cannabinoids? A study after pulmonary and intravenous administration of cumyl-5F-P7AICA to pigs. Archives of Toxicology. [Link]
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ResearchGate. (2023). (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. [Link]
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PMC. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed Central. [Link]
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Obach, R. S., et al. (2008). In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam: insights into the hepatotoxicity of sudoxicam. Chemical Research in Toxicology. [Link]
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PubMed. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. [Link]
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PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]
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Clark, B., & Smith, D. A. (1984). Pharmacokinetics and toxicity testing. Critical Reviews in Toxicology. [Link]
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A Multi-Assay Strategy for Characterizing the In Vitro Cytotoxicity of N-tert-butylfuran-2-carboxamide
< APPLICATION NOTE & PROTOCOLS
Introduction
The assessment of a compound's cytotoxicity is a critical step in the early stages of drug discovery and chemical safety evaluation.[1][2] Identifying potential liabilities such as off-target toxicity can save significant time and resources, preventing the advancement of unsuitable candidates.[3] N-tert-butylfuran-2-carboxamide is a synthetic organic compound with a furan carboxamide core, a moiety found in various biologically active molecules. While some related structures have been investigated for activities ranging from cytotoxic to anti-inflammatory, the specific toxicological profile of this compound is not extensively documented.[4][5]
This guide provides a comprehensive, multi-parametric approach to characterizing the in vitro cytotoxicity of this compound. Relying on a single cytotoxicity endpoint can be misleading, as different compounds can induce cell death through distinct biological mechanisms.[6] Therefore, we present a suite of three robust, cell-based assays designed to probe different aspects of cellular health: metabolic activity, membrane integrity, and apoptosis induction. By integrating data from these orthogonal assays, researchers can build a more complete and mechanistically informative profile of the compound's effects.
The protocols herein are designed to be self-validating through the stringent use of controls, ensuring that the generated data is both reliable and reproducible.[7] This application note is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous framework for in vitro cytotoxicity assessment.
Guiding Principle: The Importance of a Multi-Parametric Approach
No single assay can capture the full spectrum of potential cytopathological changes a compound might induce.[1] A compound might, for example, inhibit mitochondrial respiration without immediately compromising membrane integrity, or it might trigger a specific programmed cell death pathway like apoptosis. A multi-assay approach provides a more nuanced understanding by measuring distinct cellular health indicators.
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases. A decrease in signal indicates compromised metabolic function, which is often an early indicator of cellular stress or death.[8]
-
Membrane Integrity (LDH Release Assay): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium. An increase in extracellular LDH is a hallmark of plasma membrane rupture, typically associated with necrosis.[9][10]
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increased signal is a specific indicator of programmed cell death.[11][12]
By comparing the results from these three assays, we can begin to deduce the primary mechanism of cytotoxicity for this compound.
Experimental Workflow & Design
A successful cytotoxicity study begins with a well-planned experimental design. The following workflow provides a general framework for testing this compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
This assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][13] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[14]
Principle
Viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates directly with the level of metabolic activity and, by extension, cell viability.[15]
Materials
-
This compound
-
Appropriate cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter.[13] Store protected from light.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile microplates
-
Positive control (e.g., Doxorubicin, Staurosporine)
-
Vehicle control (e.g., DMSO at the highest concentration used for the test compound)
-
Microplate spectrophotometer (capable of reading at 570 nm)
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 12-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium. Also prepare dilutions for the positive control. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions, positive control, vehicle control, and medium-only (for untreated control) to the respective wells. Ensure each condition is tested in triplicate.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, protected from light. During this period, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis
-
Subtract the average absorbance of the blank (medium + MTT + solubilizer) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot % Viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies necrosis or late-stage apoptosis by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9]
Principle
LDH is a stable cytosolic enzyme present in most cells.[16] When the plasma membrane loses its integrity, LDH is released into the culture supernatant.[10] The assay measures this released LDH activity through a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt into a colored formazan product.[9] The amount of formazan is directly proportional to the amount of LDH released, indicating the extent of cytotoxicity.[16]
Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.
Materials
-
Cells and compound as described in Protocol 1
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100, provided in most kits) for maximum LDH release control
-
96-well flat-bottom sterile microplates
-
Microplate spectrophotometer (capable of reading at 490-520 nm)
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay Protocol. It is crucial to set up the following controls in triplicate:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with vehicle.
-
Maximum LDH Release: Treat cells with Lysis Buffer 45 minutes before the end of the incubation period.[17]
-
Medium Background Control: Complete medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.[17]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Add Reaction Mix: Add 50 µL of the reconstituted LDH assay reaction mixture to each well containing supernatant. Mix gently by tapping the plate.[9]
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently.[9]
-
Measurement: Measure the absorbance between 490 nm and 520 nm within 1 hour.[9]
Data Analysis
-
Subtract the average absorbance of the Medium Background Control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Plot % Cytotoxicity against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ value.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This homogeneous, luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic signaling cascade.[11][18]
Principle
The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[11] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This aminoluciferin is then utilized by a thermostable luciferase enzyme to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[12][18] The single-reagent format includes cell lysis, eliminating the need for sample processing.[18]
Materials
-
Cells and compound as described in Protocol 1
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)
-
White-walled, opaque 96-well microplates suitable for luminescence
-
Positive control for apoptosis (e.g., Staurosporine, Bortezomib)
-
Luminometer capable of reading multiwell plates
Step-by-Step Protocol
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[19]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them as described in steps 1-4 of the MTT Assay Protocol. Use 100 µL final volume per well.
-
Reagent Addition: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[18]
-
Mixing: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time may vary by cell type and should be determined empirically.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the average luminescence of the blank (medium + reagent) wells from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)
-
Plot the fold change in caspase activity against the log concentration of the compound.
Data Interpretation and Summary
The power of this approach lies in comparing the dose-response curves and endpoint potencies (IC₅₀/EC₅₀) from all three assays.
| Assay Endpoint | Measures | Interpretation of Positive Result | Hypothetical IC₅₀/EC₅₀ for this compound |
| MTT Assay | Mitochondrial Reductase Activity | Decrease in metabolic function, potential cytotoxicity. | 25 µM |
| LDH Release | Plasma Membrane Rupture | Necrotic or late apoptotic cell death. | > 100 µM |
| Caspase-Glo 3/7 | Effector Caspase Activity | Induction of the apoptotic pathway. | 30 µM |
Example Interpretation:
Based on the hypothetical data above, this compound shows a potent effect on metabolic activity (MTT assay IC₅₀ = 25 µM) and a similar potency for inducing apoptosis (Caspase-Glo EC₅₀ = 30 µM). However, it does not cause significant membrane rupture even at high concentrations (LDH EC₅₀ > 100 µM). This profile strongly suggests that This compound induces cell death primarily through an apoptotic mechanism that involves early metabolic compromise, rather than through primary necrosis.
Conclusion
This application note provides a robust, multi-parametric framework for assessing the in vitro cytotoxicity of this compound. By employing assays that interrogate distinct cellular processes—metabolism, membrane integrity, and apoptosis—researchers can move beyond a simple "toxic" or "non-toxic" classification. This approach yields a more detailed, mechanistic understanding of a compound's biological effects, which is essential for informed decision-making in drug development and chemical safety assessment. The provided protocols, with their emphasis on appropriate controls, ensure the generation of high-quality, reliable data.
References
- Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC - NIH. (n.d.).
- In vitro cytotoxicity assessment - PubMed. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Detection of Necrosis by Release of Lactate Dehydrogenase Activity - PubMed - NIH. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
-
Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21. [Link]
- Measuring Necroptosis Inhibition Using the Lactate Dehydrogenase (LDH) Assay - Benchchem. (n.d.).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.).
- In vitro cell-based assays to test drugs – A Review - ResearchGate. (2025, December 13).
- LDH assay kit guide: Principles and applications - Abcam. (n.d.).
- LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.).
- Cell-based Assays for Assessing Toxicity: A Basic Guide - ResearchGate. (2018, December 4).
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation. (n.d.).
- Caspase 3/7 Activity - Protocols.io. (2025, April 1).
- Caspase-Glo® 3/7 Assay System - Promega Corporation. (n.d.).
- Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. (n.d.).
- Review article In vitro cell-based assays to test drugs - Applied Chemical Engineering. (2025, December 31).
- Caspase 3/7 Activity | Protocols.io. (2025, April 1).
- Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7).
- N-tert-butyl-2-methylfuran-3-carboxamide | C10H15NO2 | CID 4586209 - PubChem. (n.d.).
- Crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]. (n.d.).
- Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides - PMC - PubMed Central. (2021, June 30).
- Compound N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide - Chemdiv. (n.d.).
- Compound N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide - Chemdiv. (n.d.).
- N-(tert-Butyl)furan-2-carboxamide, 97% Purity, C9H13NO2, 250 mg - CP Lab Safety. (n.d.).
- Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed. (n.d.).
- CAS 1342685-55-5 | N-tert-Butylfuran-2-carboximidamide - Hoffman Fine Chemicals. (n.d.).
Sources
- 1. In vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Caspase 3/7 Activity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-butylfuran-2-carboxamide
Welcome to the technical support center for the synthesis of N-tert-butylfuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common issues encountered during this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, primarily through the coupling of furan-2-carboxylic acid and the sterically hindered tert-butylamine, can present challenges. This guide offers a comprehensive overview of the most common synthetic routes, detailed troubleshooting advice, and answers to frequently asked questions to empower you to achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in this amide coupling are a common issue, often stemming from a combination of factors related to the sterically demanding nature of tert-butylamine and the reactivity of the furan ring.
Potential Causes and Solutions:
-
Incomplete Reaction Due to Steric Hindrance: The bulky tert-butyl group on the amine can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid.
-
Solution 1: Extend Reaction Time and Increase Temperature: Monitor the reaction by TLC or LC-MS to determine the point of completion. If the reaction stalls, consider increasing the temperature cautiously. For instance, when using 1,1'-carbonyldiimidazole (CDI) in THF, heating to 45°C for 18-20 hours has been shown to be effective for similar couplings.[1]
-
Solution 2: Utilize a More Reactive Coupling Agent: Standard carbodiimides like DCC or EDC might not be efficient enough. Consider using more potent phosphonium or uronium-based coupling reagents such as PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents form highly reactive activated esters, which are more susceptible to attack by sterically hindered amines.[2][3][4][5]
-
-
Side Reactions of the Coupling Agent: Carbodiimide reagents like DCC and EDC can lead to the formation of an unreactive N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before being attacked by the amine.[6][7]
-
Solution: Add an Activating Agent Additive: Incorporating 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can mitigate this side reaction. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and readily reacts with the amine.[3][6][7][8]
-
-
Degradation of the Furan Ring: The furan ring is sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening, appearing as a black tar-like substance in your reaction.[9]
-
Solution 1: Avoid Strong Acids: If using an acid catalyst or if acidic conditions are generated during the reaction, opt for milder conditions.
-
Solution 2: Control Temperature: Perform the reaction at lower temperatures to minimize acid-catalyzed degradation.[9]
-
-
Hydrolysis of the Activated Carboxylic Acid: Trace amounts of water in your reagents or solvent can hydrolyze the activated carboxylic acid intermediate back to the starting material, thus reducing the yield.
-
Solution: Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I have a persistent white precipitate in my crude product that is difficult to remove. What is it and how can I get rid of it?
If you are using N,N'-dicyclohexylcarbodiimide (DCC) as your coupling agent, this precipitate is almost certainly 1,3-dicyclohexylurea (DCU), the byproduct of DCC.[6][10] DCU is notoriously insoluble in many common organic solvents, making its removal challenging.[10][11][12]
Strategies for DCU Removal:
-
Filtration: The majority of DCU can often be removed by simple filtration of the reaction mixture.[6][10][11]
-
Protocol: Upon completion of the reaction, cool the mixture in an ice bath to maximize the precipitation of DCU. Filter the mixture through a fritted glass funnel. Wash the filter cake with a small amount of cold solvent to recover any trapped product.[10]
-
-
Solvent Selection for Precipitation: Choosing a solvent in which your product is soluble but DCU is not can greatly simplify purification.
-
Aqueous Workup: While DCU is largely insoluble in most solvents, an acidic and basic wash can help remove any remaining DCC and other impurities.
-
Alternative Coupling Agent: To avoid the formation of insoluble DCU altogether, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3][8][10]
Question 3: My reaction has turned dark brown or black. What happened and is my product salvageable?
A dark coloration, often described as "black tar," is a strong indication of furan ring decomposition.[9] As mentioned, the furan moiety is sensitive to acidic conditions, which can catalyze polymerization.
Causes and Prevention:
-
Harsh Acidic Conditions: The use of strong Brønsted or Lewis acids can initiate the polymerization of the furan ring.
-
Prevention: Use milder activating agents and avoid acidic catalysts if possible. If an acid is necessary, use it in catalytic amounts and at low temperatures.
-
Salvaging the Product:
If decomposition has occurred, salvaging the desired product can be difficult. However, you can attempt purification by column chromatography. The polymeric material will likely remain at the baseline, allowing for the potential isolation of your product. It is crucial to monitor the purification closely by TLC or HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and effective routes for the synthesis of this compound:
-
Amide Coupling of Furan-2-carboxylic Acid and tert-Butylamine: This is the most direct approach, where the carboxylic acid is activated in situ with a coupling agent to facilitate the reaction with tert-butylamine.
-
Modified Ritter Reaction of 2-Furonitrile: This method involves the reaction of 2-furonitrile with a source of a tert-butyl cation, such as tert-butyl acetate, in the presence of a catalytic amount of strong acid.[10]
Q2: Which coupling agent is best for this synthesis?
The "best" coupling agent depends on a balance of factors including yield, cost, and ease of purification. For the sterically hindered coupling to form this compound, here is a comparative overview:
| Coupling Agent | Additive | Typical Yield | Advantages | Disadvantages |
| DCC | HOBt | Moderate | Cost-effective | Forms insoluble DCU byproduct, which is difficult to remove.[6][10][11] |
| EDC | HOBt | Moderate to Good | Water-soluble urea byproduct is easily removed with an aqueous workup.[3][8] | Can be less reactive than onium salts for hindered couplings.[1] |
| CDI | None | Good | Simple to use, byproduct (imidazole) is generally easy to remove. | May require heating for sterically hindered amines.[1] |
| PyBOP | None | Good to Excellent | High coupling efficiency, byproducts are generally soluble and removable by chromatography.[2][4][5] | More expensive than carbodiimides. |
| HATU | None | Excellent | Very high reactivity, often the best choice for sterically hindered couplings with low epimerization.[2][3][4][5] | The most expensive option. |
Recommendation: For initial trials and smaller scales, EDC/HOBt offers a good balance of reactivity and ease of purification. For maximizing yield, especially with challenging substrates, HATU or PyBOP are superior choices.[1][2][4][5]
Q3: Can you provide a detailed experimental protocol for the synthesis?
Certainly. Below are detailed protocols for two reliable methods.
Experimental Protocols
Protocol 1: Synthesis via Amide Coupling using EDC/HOBt
This protocol is a robust method for the synthesis of this compound, minimizing the formation of difficult-to-remove byproducts.
Materials:
-
Furan-2-carboxylic acid
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve furan-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add tert-butylamine (1.1 eq) and DIPEA (1.5 eq) to the cooled solution.
-
Slowly add EDC (1.2 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: High-Yield Synthesis via Modified Ritter Reaction
This protocol, adapted from Reddy (2003), offers an excellent alternative with high reported yields for N-tert-butyl amides.[10]
Materials:
-
2-Furonitrile
-
tert-Butyl acetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, add 2-furonitrile (1.0 eq) to tert-butyl acetate (used as both reagent and solvent).
-
Stir the mixture and heat to 42°C.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). An exotherm may be observed.
-
Maintain the reaction temperature at 42°C and stir for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture).
Visualizing the Chemistry
Reaction Mechanisms and Workflows
To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Caption: Mechanism of the modified Ritter reaction.
Caption: General purification workflow for amide coupling reactions.
References
- The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). Organic Chemistry.
-
How I can remove DCU from my product? Chemistry Stack Exchange. [Link]
-
How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. ResearchGate. [Link]
- Janczewski, Ł., et al. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 19(1), 265-278.
- Cárdenas-García, S., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- Yang, D., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Journal of Chemical Research, 44(9-10), 602-607.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455.
-
The Ritter Reaction. Organic Chemistry Portal. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]
-
Developing an experimental procedure for synthesizing Arg-Trp using PyBOP. Reddit. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]
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- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
N-tert-butylfuran-2-carboxamide solubility issues and solutions
Welcome to the technical support center for N-tert-butylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Our goal is to provide you with practical, field-proven insights and solutions to ensure the success of your experiments.
Introduction to this compound and its Solubility Challenges
This compound is a furan carboxamide derivative that, like many novel organic compounds in drug discovery, is anticipated to exhibit limited aqueous solubility. The presence of the furan ring and the tert-butyl group contributes to its lipophilic nature, which can lead to difficulties in achieving desired concentrations in aqueous media for biological assays and in vivo studies. This guide will address these potential solubility issues with scientifically grounded troubleshooting strategies and frequently asked questions.
Troubleshooting Guide: Addressing Solubility Issues in Real-Time
This section is dedicated to providing direct answers and protocols for specific problems you may encounter during your work with this compound.
Issue 1: My this compound is not dissolving in my aqueous buffer.
Root Cause Analysis: The crystalline structure and lipophilic nature of this compound can lead to poor solubility in aqueous solutions. The energy required to break the crystal lattice and solvate the molecule in water is often high.
Solution Workflow:
Caption: Troubleshooting workflow for initial dissolution failures.
Step-by-Step Protocol: Co-solvent and Surfactant Screening
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
Co-solvent Titration: While vortexing your aqueous buffer, slowly add small aliquots of the stock solution. Monitor for any signs of precipitation. It is crucial to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid affecting your biological system.
-
Surfactant Addition: If co-solvents alone are insufficient, consider adding a biocompatible surfactant to your buffer before adding the compound's stock solution.[1] Surfactants reduce the surface tension between the compound and the aqueous medium, aiding in dissolution.[1]
-
Start with low concentrations of surfactants like Tween 80 or Cremophor EL (e.g., 0.1-1% v/v).
-
Issue 2: My compound precipitates out of the cell culture medium over time.
Root Cause Analysis: The complex composition of cell culture media, which includes salts, proteins, and other components, can decrease the solubility of a compound compared to simple buffers. This can lead to delayed precipitation.
Solution Workflow:
Caption: Decision tree for addressing precipitation in cell culture media.
Step-by-Step Protocol: Employing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][3]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly soluble compounds.
-
Prepare the Complex:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add the this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This solution can then be sterile-filtered and added to your cell culture media.
-
-
Determine the Optimal Ratio: It may be necessary to experiment with different molar ratios of the compound to cyclodextrin to achieve maximum solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a highly effective solvent for creating high-concentration stock solutions of many poorly soluble compounds. Other options include dimethylformamide (DMF) and ethanol. When selecting a solvent, always consider its compatibility with your downstream application and aim for the lowest possible final concentration in your working solution.
Q2: How can I improve the oral bioavailability of this compound for in vivo studies?
A2: Poor aqueous solubility is a major hurdle for oral bioavailability.[4][5] Several formulation strategies can be employed to overcome this challenge:
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Micronization/Nanonization | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][6] | Does not increase equilibrium solubility but can improve dissolution kinetics.[2][6] |
| Amorphous Solid Dispersions | The compound is dispersed in a polymer matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form.[3][4] | Stability of the amorphous form during storage is critical. |
| Lipid-Based Formulations | The compound is dissolved in oils, surfactants, or a combination thereof. These can form emulsions or microemulsions in the gastrointestinal tract, facilitating absorption.[5][7] | The choice of lipids and surfactants is crucial and depends on the compound's properties. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7] | Can significantly enhance the absorption of lipophilic drugs. |
Q3: Are there any chemical modifications to the this compound structure that could improve solubility?
A3: While modifying the core structure changes the compound, for lead optimization, introducing ionizable groups (e.g., amines, carboxylic acids) can allow for salt formation, which often dramatically improves aqueous solubility.[8] Another approach is the development of a soluble prodrug, where a hydrophilic moiety is attached to the parent molecule and is later cleaved in vivo to release the active compound.
Q4: How can I determine the solubility of this compound in different solvents?
A4: A simple and effective method is the shake-flask method:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the solution to remove any undissolved solid.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.
References
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Drug delivery strategies for poorly w
- Drug Solubility: Importance and Enhancement Techniques.
- Methods of solubility enhancements. Slideshare.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
Sources
- 1. Methods of solubility enhancements | PPTX [slideshare.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-tert-butylfuran-2-carboxamide Stability
Document ID: TSS-NCF-STAB-001
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-tert-butylfuran-2-carboxamide. The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its development, formulation, storage, and efficacy.[1][2][3] This document is structured in a question-and-answer format to directly address common challenges and queries encountered during experimental work. It offers troubleshooting advice, detailed protocols, and insights into potential degradation pathways based on the compound's chemical structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two key functional groups: the furan ring and the secondary amide bond.
-
Furan Ring: Furan rings are electron-rich aromatic systems. This makes them susceptible to oxidation and degradation under acidic conditions. The ring can potentially undergo opening or polymerization, leading to a loss of the parent compound and the formation of chromophoric degradants. The furan moiety is a core structural component in many pharmacologically active compounds, and its integrity is often crucial for biological activity.[4]
-
Amide Bond: The amide bond is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction is significantly accelerated under strong acidic or basic conditions.[5][6] While the bulky tert-butyl group may offer some steric hindrance to slow down the rate of hydrolysis compared to less hindered amides, it does not confer complete protection, especially under forced degradation conditions.
Therefore, exposure to strong acids, bases, oxidizing agents, and potentially high temperatures or specific wavelengths of light should be carefully controlled and investigated.
Q2: I am observing a new, colored impurity in my sample stored in a clear vial on the lab bench. What could be the cause?
A2: The appearance of a colored impurity, particularly a yellow or brownish hue, upon storage under ambient light suggests potential photolytic degradation . Many aromatic and heterocyclic compounds are light-sensitive, degrading when exposed to UV or visible light.[1] The furan ring, in particular, can be susceptible to photo-oxidation.
Troubleshooting Steps:
-
Protect from Light: Immediately transfer your sample to an amber vial or wrap the clear vial completely in aluminum foil. Store it in a dark place, such as a drawer or a closed cabinet.
-
Confirm Photodegradation: To confirm this hypothesis, prepare two new solutions of your compound. Store one in a light-protected (amber) vial and the other in a clear vial on the lab bench. Analyze both samples by a suitable method (e.g., HPLC-UV) at regular intervals (e.g., 0, 24, 48 hours). A significant increase in the impurity peak only in the light-exposed sample confirms photostability issues.
-
Characterize the Degradant: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the impurity. This can provide clues about the degradation pathway (e.g., oxidation might add 16 or 32 Da to the parent mass).
Q3: My compound's purity is decreasing in an acidic mobile phase during HPLC analysis. How can I resolve this?
A3: This indicates that this compound may be unstable under the acidic conditions of your mobile phase, leading to on-column degradation. This is a critical issue as it means your analytical method is not stability-indicating and is generating inaccurate results.
Troubleshooting Steps:
-
Neutralize Samples: Before injection, ensure your prepared samples are neutralized. If you performed an acid stress test, quench the reaction by adding a stoichiometric equivalent of a suitable base to bring the pH close to neutral.
-
Modify Mobile Phase pH: Increase the pH of your mobile phase. If you are using a low pH modifier like formic acid or trifluoroacetic acid (TFA), try switching to a buffered system closer to neutral, such as a phosphate buffer (pH 6-7), provided it is compatible with your column and detection method (note: non-volatile buffers like phosphate are not suitable for MS).
-
Reduce Analysis Time: Use a shorter column or a faster gradient to minimize the time the compound spends on the column exposed to the acidic mobile phase.
-
Lower Column Temperature: High temperatures can accelerate acid-catalyzed hydrolysis. Try running the analysis at a lower temperature (e.g., 25°C or 30°C) instead of an elevated temperature (e.g., 40°C).
Q4: How do I design a comprehensive forced degradation study for this compound?
A4: A forced degradation or stress testing study is essential to understand degradation pathways and develop a stability-indicating analytical method.[1][2][5] The study involves intentionally subjecting the compound to conditions more severe than accelerated stability testing.[2][7]
The diagram below outlines a typical workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
A recommended starting point for stress conditions is summarized in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
| Stress Condition | Reagent/Condition | Temperature | Time Points (Example) | Quenching/Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 24, 48 hours | Stoichiometric 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 24, 48 hours | Stoichiometric 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 24, 48 hours | Dilution with mobile phase |
| Thermal | Dry Heat (Solid State) | 80 °C | 1, 3, 7 days | Dissolve in solvent |
| Photolytic | ICH Q1B Option 2 | Ambient | Overall illumination ≥1.2 million lux·hr; UV-A energy ≥200 W·hr/m² | N/A |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a step-by-step methodology for conducting a preliminary forced degradation study on this compound.
1. Materials & Reagents:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
HPLC vials (clear and amber)
-
pH meter
2. Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ACN or MeOH to prepare a 1 mg/mL stock solution. This is your Stock A .
3. Stress Sample Preparation:
-
Control Sample: Dilute Stock A with your analysis solvent (e.g., 50:50 ACN:Water) to a final concentration of ~100 µg/mL. Transfer to an amber vial and store at 4°C.
-
Acid Hydrolysis:
-
In a 10 mL flask, add 1 mL of Stock A and 1 mL of 1.0 M HCl. Add 3 mL of water to initiate the reaction.
-
Place the flask in a water bath at 60°C.
-
At each time point (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis but use 1.0 M NaOH instead of HCl for stressing and 1.0 M HCl for neutralization.
-
-
Oxidative Degradation:
-
In a 10 mL flask, add 1 mL of Stock A . Add 1 mL of 30% H₂O₂.
-
Keep the flask at room temperature, protected from light.
-
At each time point, dilute an aliquot to ~100 µg/mL for analysis.
-
4. Analysis:
-
Analyze all samples (control, stressed, and time-zero) using a validated, stability-indicating HPLC method.
-
The method should be capable of separating the main peak from all generated degradants. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
The potential primary degradation pathways are illustrated below.
Caption: Potential Degradation Pathways.
References
- U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
- Luminata, a-ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Alsante, K. M., et al. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Reddy, B. K., & Kumar, P. (2016).
- AK Scientific, Inc.
- Gefvert, U. (2014). Forced Degradation Studies for Biopharmaceuticals.
- PubChem. N-tert-butyl-2-methylfuran-3-carboxamide.
- PubChem. Tert-butyl Furan-2-carboxylate.
- Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Veach, B. T. (2021). Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. U.S.
- Sels, B., et al. (2024). Amide Hydrolysis Reaction Using tert-Butyl Nitrite.
- Ivanov, I., et al. (2023). N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. aksci.com [aksci.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Investigating the Degradation Pathways of N-tert-butylfuran-2-carboxamide
Welcome to the technical support guide for N-tert-butylfuran-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals actively working with this molecule. Given that this compound is a specific and not extensively documented compound, this guide synthesizes established chemical principles from analogous structures—specifically the furan ring and the N-substituted amide bond—to provide a predictive framework for your investigations. Here, we address potential challenges and frequently asked questions in a direct, Q&A format to support your experimental design, troubleshooting, and data interpretation.
FAQs and Troubleshooting Guides
Question 1: My this compound sample is showing signs of degradation in an aqueous formulation at neutral pH. What is the most probable initial degradation pathway?
Answer: While amides are generally stable, the most probable initial degradation pathway in an aqueous environment is the hydrolysis of the amide bond.[1][2] Although this reaction is typically slow at neutral pH and requires heating or enzymatic catalysis, it is a primary suspect for long-term instability.[3] The hydrolysis would cleave the molecule into two primary degradants: Furan-2-carboxylic acid and tert-butylamine .
The stability of the furan ring itself is also a consideration. While less likely to be the initial pathway in simple aqueous solution without other stressors, furan rings can undergo oxidative cleavage.[4][5] However, for a simple aqueous formulation, amide hydrolysis should be your primary hypothesis.
Question 2: I am conducting forced degradation studies. Under acidic and basic conditions, what degradation products should I expect to see?
Answer: Forced degradation under hydrolytic conditions is designed to accelerate the breakdown of the amide bond.[6][7] The products will be the same as in neutral hydrolysis (Furan-2-carboxylic acid and tert-butylamine), but the mechanisms and reaction rates will differ significantly.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated.[8][9] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate to yield furan-2-carboxylic acid and a protonated tert-butylamine (tert-butylammonium salt).[8][10] The overall reaction is driven forward by the protonation of the amine, which is a poor leaving group in its neutral state.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH) and heat, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon.[2][9] This also forms a tetrahedral intermediate. The reaction proceeds to yield a carboxylate salt (sodium or potassium furan-2-carboxylate) and tert-butylamine.[10] This reaction is generally slower than acid-catalyzed hydrolysis because the amine anion is a very poor leaving group.[3]
The proposed hydrolytic degradation pathways are visualized below.
Caption: Acidic vs. Basic Hydrolysis Pathways.
Question 3: My in vitro metabolism assay using liver microsomes is generating several unexpected metabolites. What are the likely metabolic pathways for a furan-containing N-substituted amide?
Answer: In a metabolic context, particularly with cytochrome P450 enzymes present in liver microsomes, you should anticipate oxidative pathways targeting the furan ring.[11]
-
Furan Ring Oxidation and Cleavage: The furan ring is susceptible to metabolic oxidation. A proposed mechanism involves direct cleavage of the ring by cytochrome P450 to form a reactive, unsaturated aldehyde intermediate.[11] This intermediate would then be further metabolized. This pathway is considered more likely than initial hydroxylation at the 5-position for some furan-containing compounds, as studies have shown retention of labels at this position in the final ring-opened metabolites.[11]
-
Oxidative N-dealkylation: While the tert-butyl group is generally more resistant to N-dealkylation than smaller alkyl groups due to steric hindrance, it is not impossible. However, this is likely a minor pathway compared to furan ring oxidation.
-
Amide Hydrolysis: Enzymatic hydrolysis of the amide bond by amidases is also a possible metabolic route.[1]
Your primary investigation should focus on identifying ring-opened metabolites originating from the furan moiety.
Caption: Potential Metabolic Fates.
Question 4: I need to set up a comprehensive forced degradation study. What conditions and analytical methods should I employ?
Answer: A well-designed forced degradation or stress testing study is crucial for identifying potential degradants and establishing a stability-indicating analytical method.[12] According to regulatory guidance, you should aim for a target degradation of 5-20%.[6][13][14]
Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Primary Target | Potential Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours at 60-80 °C | Amide Bond | Furan-2-carboxylic acid, tert-butylamine |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours at 60-80 °C | Amide Bond | Furan-2-carboxylate, tert-butylamine |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours at RT | Furan Ring | Ring-opened products (e.g., dicarbonyls, acids) |
| Thermal | Dry Heat, 80-100 °C | 24 - 72 hours | Overall Molecule | Various, potentially ring-opening products |
| Photostability | ICH Q1B conditions (≥1.2 million lux hours, ≥200 W h/m²) | Variable | Furan Ring | Photodegradation products, often complex |
Experimental Protocol: Forced Degradation Workflow
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Application of Stress:
-
Hydrolysis: Mix the stock solution with the acidic or basic solution and heat as required. At specified time points, withdraw an aliquot and neutralize it to halt the reaction.
-
Oxidation: Mix the stock solution with the hydrogen peroxide solution and keep at room temperature. Monitor the reaction over time.
-
Thermal: Store the solid compound and a solution of the compound in an oven at the target temperature.
-
Photolytic: Expose the solid compound and a solution to a calibrated photostability chamber.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-degraded control, using a stability-indicating method.
Analytical Method Development
The preferred analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a UV detector and a mass spectrometer (LC-MS).[13]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar degradants.
-
Detection:
The workflow for identifying degradation products is illustrated below.
Sources
- 1. byjus.com [byjus.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Mechanism of metabolic cleavage of a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. acv-verdun.fr [acv-verdun.fr]
- 15. hovione.com [hovione.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing N-tert-butylfuran-2-carboxamide Dosage In Vitro
Welcome to the technical support center for N-tert-butylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the in vitro dosage of this compound. As a member of the furan-2-carboxamide class, which has demonstrated a range of biological activities including anti-cancer and anti-microbial effects, this compound represents a promising candidate for further investigation.[1][2][3] This document provides a framework for systematically determining its optimal concentration for your specific in vitro model.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, properties, and initial experimental setup for this compound.
Q1: What are the basic chemical properties of this compound?
A1: this compound is a synthetic carboxamide derivative. Key properties include a molecular weight of approximately 181.23 g/mol and a chemical formula of C10H15NO2.[4] Its structure, featuring a furan ring and a tert-butyl group, suggests it is a relatively hydrophobic molecule.[5] Understanding these properties is crucial for proper handling and preparation of stock solutions.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its likely hydrophobicity, this compound should be dissolved in an anhydrous, high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[6] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[7] Store stock solutions at -20°C or -80°C, protected from light.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: For a novel compound like this compound, it is advisable to start with a broad concentration range to capture the full dose-response curve. Based on published data for other furan-2-carboxamide derivatives, a starting range of 0.01 µM to 100 µM is a reasonable starting point for many cancer cell lines.[3][8][9] A preliminary experiment with wide concentration steps (e.g., logarithmic dilutions) is recommended to narrow down the effective range.
Q4: What are the essential controls for a dose-response experiment?
A4: To ensure the validity of your results, several controls are critical:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to ensure that the solvent itself does not affect cell viability. The final DMSO concentration should typically be kept below 0.5%.[6]
-
Untreated Control: Cells incubated in culture medium alone, representing 100% viability.
-
Positive Control (Optional but Recommended): A known inhibitor or compound that induces the expected effect in your assay system. This helps to validate the assay's performance.
Section 2: Experimental Design for Dosage Optimization
A systematic approach is essential for accurately determining the optimal dosage of this compound. The primary goal is to generate a dose-response curve from which key parameters like the half-maximal inhibitory concentration (IC50) can be derived.
Workflow for Dose-Response Analysis
The following diagram outlines the key steps in designing and executing a dose-response experiment.
Caption: Workflow for determining the in vitro dose-response of this compound.
Determining the Concentration Range
The selection of an appropriate concentration range is critical for obtaining a complete sigmoidal dose-response curve. It is recommended to use 5-10 concentrations to adequately define the bottom and top plateaus of the curve.[10]
| Parameter | Recommendation | Rationale |
| Number of Concentrations | 8-12 | To ensure sufficient data points for accurate curve fitting. |
| Dilution Scheme | Logarithmic or half-log dilutions | To cover a wide range of concentrations efficiently. |
| Preliminary Range | 0.01 µM to 100 µM | Based on activities of similar furan-carboxamide compounds.[3][8] |
| Final Range | Centered around the estimated IC50 | To accurately define the slope and IC50 of the dose-response curve. |
Section 3: Core Protocols
This section provides detailed step-by-step protocols for key experimental procedures.
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, remains constant and non-toxic (typically <0.5%).[6]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound, vehicle control, and untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Data Analysis and IC50 Determination
-
Data Normalization: Normalize the absorbance readings by subtracting the background (media-only wells) and expressing the results as a percentage of the vehicle control.
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve Plotting: Plot the normalized viability data against the logarithm of the compound concentration.[13]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to generate a sigmoidal dose-response curve.[14]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of the biological response, will be calculated by the software from the fitted curve.[10]
Section 4: Troubleshooting Guide
This section addresses common issues that may arise during your experiments in a question-and-answer format.
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results are often a sign of compound instability or experimental variability.[7]
-
Compound Stability: Ensure that the stock solution is not undergoing repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. Consider testing the stability of the compound in your cell culture medium over the time course of your experiment.[7]
-
Cell Health: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density.
-
Assay Conditions: Maintain consistent incubation times, reagent concentrations, and instrument settings.
Q: I am observing high cytotoxicity even at the lowest concentrations.
A: This could indicate that the compound is highly potent or that you are observing non-specific toxicity.
-
Concentration Range: Expand the concentration range to include much lower concentrations (e.g., into the nanomolar or picomolar range).
-
Vehicle Toxicity: Double-check that the final concentration of your solvent (e.g., DMSO) is not exceeding the toxic threshold for your cell line.[6]
Q: The compound shows no effect, even at high concentrations.
A: A lack of activity can be due to several factors.[6]
-
Solubility: The compound may be precipitating out of solution in the aqueous culture medium. Visually inspect the wells for any signs of precipitation. If solubility is an issue, you may need to use a different solvent system or formulation, although this can introduce other complications.
-
Compound Integrity: Verify the purity and integrity of your compound. It may have degraded during storage.
-
Target Expression: Ensure that the intended biological target of the compound is expressed in your chosen cell line.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. Consider a more proximal or direct measure of target engagement.[15]
Q: I see precipitate in my wells after adding the compound.
A: This is a clear indication of poor solubility in the aqueous assay buffer.[6]
-
Lower Concentrations: Test lower concentrations of the compound.
-
Stock Concentration: You may need to lower the concentration of your DMSO stock solution to reduce the amount of DMSO added to the well, which can sometimes help keep the compound in solution.
-
Alternative Solvents: While DMSO is common, other solvents could be tested, but their compatibility with the cell line must be thoroughly validated.
Section 5: Hypothetical Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, furan-2-carboxamide derivatives have been explored for their role in various signaling pathways. Understanding the potential target pathway is crucial for designing mechanism-based assays and interpreting results. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a furan-2-carboxamide derivative.
Caption: Hypothetical signaling pathway inhibited by this compound.
In this hypothetical scenario, the compound acts as an inhibitor of "Kinase A," a critical component of a growth factor-mediated signaling pathway. By inhibiting this kinase, the downstream signaling cascade is blocked, ultimately leading to a reduction in cell proliferation. Optimizing the dosage would involve finding the concentration that effectively inhibits Kinase A activity without causing off-target cytotoxic effects.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
- Kaur, G., & Kumar, V. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. doi: 10.1007/978-1-0716-3052-5_18
-
Kaur, G., & Kumar, V. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Springer Link. Retrieved from [Link]
- Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. doi: 10.3390/molecules28124683
-
Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
- Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2533. doi: 10.3390/molecules27082533
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
Zhang, Y. (2013). Statistical Methods for Patient Chemosensitivity Prediction Based on In Vitro Dose-Response Data and a Modified Expectation-Maximization (EM) Algorithm for Regression Analysis of Data with Non-Ignorable Non-Response. (Doctoral dissertation, University of Pittsburgh). Retrieved from [Link]
- Castillo-Mora, A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, 20(1), e202400879. doi: 10.1002/cmdc.202400879
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Kenakin, T., & Jenkinson, S. (2025). Quantitation and Error Measurements in Dose–Response Curves.
-
Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 25). generation of dose-response curves. [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4586209, N-tert-butyl-2-methylfuran-3-carboxamide. Retrieved from [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
- Gallardo-Macias, R., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry Letters, 29(4), 601-606. doi: 10.1016/j.bmcl.2018.12.053
- Thakkar, S. G., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1276-1285. doi: 10.1208/s12248-016-9952-6
-
ACE Biolabs. (n.d.). N-(tert-Butyl)furan-2-carboxamide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-(tert-Butyl)furan-2-carboxamide, 97% Purity, C9H13NO2, 250 mg. Retrieved from [Link]
- Al-Majidi, S. M. R., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(1), M1993. doi: 10.3390/M1993
-
Gallardo-Macias, R., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. ResearchGate. Retrieved from [Link]
-
Gallardo-Macias, R., et al. (2019). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. PubMed. Retrieved from [Link]
- Reddy, B. V. S., et al. (2014). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Tetrahedron Letters, 55(30), 4110-4113. doi: 10.1016/j.tetlet.2014.05.105
- Zheng, W., et al. (2024). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. Journal of Biological Chemistry, 300(2), 105610. doi: 10.1016/j.jbc.2024.105610
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217465, Tert-butyl Furan-2-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
- Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(2), 115-122. doi: 10.4103/1735-5362.202452
-
ResearchGate. (n.d.). 538 questions with answers in IC50 | Science topic. Retrieved from [Link]
- Béjar, E., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 22(23), 12793. doi: 10.3390/ijms222312793
- Earle, C. O., & Glazer, R. I. (1983). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology, 32(17), 2595-2600. doi: 10.1016/0006-2952(83)90100-7
-
LookChem. (n.d.). Cas 436088-94-7,5-TERT-BUTYL-3-METHYL-FURAN-2-CARBOXYLIC ACID. Retrieved from [Link]
Sources
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-tert-butyl-2-methylfuran-3-carboxamide | C10H15NO2 | CID 4586209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 13. youtube.com [youtube.com]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-tert-butylfuran-2-carboxamide
Welcome to the technical support center for the crystallization of N-tert-butylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical steps necessary to overcome common challenges and achieve high-quality crystalline material.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound, offering probable causes and actionable solutions.
Issue 1: No Crystals are Forming
Probable Cause: The solution is not supersaturated, meaning the concentration of this compound is too low for nucleation to occur. This could be due to using an excessive amount of solvent. Another possibility is that the cooling process is too rapid, preventing the molecules from organizing into a crystal lattice.
Solution Pathway:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the solution. This will act as a template for further crystallization.
-
-
Increase Concentration:
-
If nucleation induction fails, gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the solute.
-
Allow the solution to cool slowly once more. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation of impurities.
-
-
Extended Cooling:
-
If crystals still do not form at room temperature, place the sealed flask in a refrigerator (2-8 °C) or freezer (-10 to -20 °C), provided the solvent will not freeze. Slower cooling over a longer period can promote crystallization.
-
Issue 2: Oiling Out Instead of Crystallizing
Probable Cause: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (for this compound, the melting point is approximately 95-97 °C)[1]. It can also be caused by the presence of impurities that depress the melting point of the mixture.
Solution Pathway:
-
Re-dissolve and Modify Solvent System:
-
Heat the solution to re-dissolve the oil.
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to ensure complete dissolution at high temperature.
-
Then, slowly add a "poorer" solvent (one in which the compound is less soluble) until the solution becomes slightly turbid.
-
Add a drop or two of the "better" solvent to clarify the solution and then allow it to cool slowly.
-
-
Lower the Crystallization Temperature:
-
If using a high-boiling point solvent, try to induce crystallization at a lower temperature. This can be achieved by using a solvent with a lower boiling point or by employing a solvent/anti-solvent system where the anti-solvent lowers the overall solubility at a reduced temperature.
-
-
Purification:
-
If impurities are suspected, consider purifying the crude material first using techniques like column chromatography before attempting crystallization again.
-
Issue 3: Crystals are Too Small or Form a Powder
Probable Cause: The rate of nucleation is significantly faster than the rate of crystal growth. This is often a result of rapid cooling or a solution that is too highly concentrated.
Solution Pathway:
-
Slow Down the Cooling Process:
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
For even slower cooling, insulate the flask with glass wool or place it in a Dewar flask filled with warm water.
-
-
Adjust Solvent Volume:
-
Re-heat the solution and add a small amount of additional solvent. The goal is to be just below the saturation point at the boiling temperature of the solvent. This will ensure that supersaturation is reached more slowly upon cooling.
-
Issue 4: Discolored Crystals
Probable Cause: Colored impurities are present in the starting material and have co-precipitated with the product.
Solution Pathway:
-
Charcoal Treatment:
-
Re-dissolve the crystals in a suitable hot solvent.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the solute).
-
Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. This should be done quickly to prevent the product from crystallizing in the filter funnel.
-
Allow the clear filtrate to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
Based on the successful crystallization of similar furan-2-carboxamide derivatives, good starting points for solvent screening would include ethyl acetate and mixtures of methanol and dichloromethane.[2][3] A systematic approach to solvent selection is recommended.
Q2: How can I select an optimal solvent system?
An ideal crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. You can perform small-scale solubility tests with a few milligrams of your compound in various solvents (e.g., ethanol, isopropanol, acetone, toluene, heptane) to determine a suitable candidate or a binary solvent system (a "good" solvent and a "poor" solvent).
Q3: My compound is a white powder after synthesis. Is crystallization necessary?
While a powder indicates a solid, it may not be crystalline (it could be amorphous) or it may be a mixture of crystal forms with varying properties (polymorphism). Crystallization is crucial for obtaining a pure, single polymorphic form with consistent physical properties such as melting point, solubility, and stability, which are critical in pharmaceutical development.[4]
Q4: What is polymorphism and should I be concerned about it with this compound?
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties. While there is no specific data on the polymorphism of this compound in the provided search results, it is a known phenomenon in amide-containing compounds.[4] Therefore, it is important to control crystallization conditions to ensure the consistent production of the desired polymorph.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The solvent choice and volumes should be optimized for your specific sample purity and scale.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, we will use a mixture of methanol ("good" solvent) and water ("poor" solvent).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot methanol required to just dissolve the solid.
-
-
Hot Filtration (if necessary): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Induce Crystallization:
-
Slowly add water dropwise to the hot solution until it becomes persistently cloudy.
-
Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.
-
-
Cooling:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Dielectric Constant | Boiling Point (°C) | Estimated Solubility |
| Water | 80.1 | 100 | Poor |
| Methanol | 32.7 | 65 | Good |
| Ethanol | 24.5 | 78 | Good |
| Acetone | 20.7 | 56 | Moderate |
| Dichloromethane | 9.1 | 40 | Good |
| Ethyl Acetate | 6.0 | 77 | Moderate |
| Toluene | 2.4 | 111 | Poor |
| Heptane | 1.9 | 98 | Poor |
Note: Solubility estimates are based on the general behavior of organic amides and should be confirmed experimentally.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Step-by-step crystallization protocol workflow.
References
-
Borys, K. M., Pazio, A. E., Kubiński, K., & Stępień, K. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1731. [Link]
-
García, A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879. [Link]
-
Salimi, A., et al. (2016). The supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. CrystEngComm, 18(46), 8953-8960. [Link]
-
Tan, D., et al. (2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Acta Crystallographica Section C: Structural Chemistry, C81, 688. [Link]
-
Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. ResearchGate. [Link]
-
N-tert-butyl-2-methylfuran-3-carboxamide. PubChem. [Link]
-
Tert-butyl Furan-2-carboxylate. PubChem. [Link]
-
Yang, T., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of N-tert-butylfuran-2-carboxamide
Welcome to the technical support guide for the synthesis of N-tert-butylfuran-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific amide synthesis. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of this compound presents a unique intersection of challenges: the steric hindrance imposed by the bulky tert-butyl group on the amine and the inherent chemical sensitivity of the furan ring system. This guide addresses the most frequent side reactions and provides robust, self-validating protocols to ensure a successful synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to directly address the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is critically low. What are the primary factors I should investigate?
Low or nonexistent yield is the most common issue, typically stemming from three core problems: furan ring instability, poor nucleophilicity of the amine, or inefficient activation of the carboxylic acid.
-
Furan Ring Instability: The furan ring is highly sensitive to acidic conditions, which can catalyze ring-opening reactions, leading to a complex mixture of byproducts and significant yield loss.[1][2][3] This is particularly problematic during acidic workups or when using reagents that generate acidic byproducts.
-
Steric Hindrance: The tert-butyl group on the amine is sterically demanding, which can significantly slow down the rate of amide bond formation.[4] This hindrance can make the amine a poor nucleophile, leading to incomplete reactions.
-
Inefficient Carboxylic Acid Activation: The reaction requires the conversion of the furan-2-carboxylic acid's hydroxyl group into a better leaving group. Incomplete activation, often due to reagent degradation (e.g., moisture) or insufficient stoichiometry, is a frequent cause of failure.[4]
-
Hydrolysis of Intermediates: Activated carboxylic acid species and the primary acyl chloride intermediate (2-furoyl chloride) are highly susceptible to hydrolysis. The presence of water in solvents or reagents will revert these intermediates to the starting carboxylic acid, halting the reaction.[4][5]
Q2: I'm observing significant discoloration (darkening) and multiple spots on my TLC analysis. Is the furan ring decomposing?
Yes, this is a classic indicator of furan ring decomposition. Under acidic conditions, the furan ring can be protonated, initiating a cascade that leads to ring-opening and subsequent polymerization.[3][6]
Mechanism of Acid-Catalyzed Ring Opening:
-
Protonation: An acidic proton in the medium protonates the furan ring, most favorably at the Cα position adjacent to the oxygen atom.[1][2] This is often the rate-limiting step.
-
Nucleophilic Attack: A nucleophile, typically water from the solvent or workup, attacks the protonated ring.
-
Ring Opening: Subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, opening the ring to form reactive intermediates like 4-hydroxy-2-butenal.[1][2] These unsaturated carbonyl compounds are prone to polymerization, leading to the formation of dark, insoluble tars.
Troubleshooting & Prevention:
-
Avoid Strong Acids: Do not use strong acidic conditions for the workup. If an acid wash is necessary, use a carefully buffered or dilute solution (e.g., saturated NH₄Cl or adjusting pH carefully to ~4).[2]
-
Use Non-Acidic Reagents: When converting furan-2-carboxylic acid to an acyl chloride, using thionyl chloride (SOCl₂) or oxalyl chloride will generate HCl as a byproduct.[7][8] Ensure a base is present in the subsequent amidation step to neutralize this acid immediately.
-
Maintain Low Temperatures: Furan decomposition is often accelerated by heat. Running reactions at lower temperatures can help mitigate this side reaction.[4]
Q3: When using the acyl chloride method with 2-furoyl chloride, my reaction stalls. What are the critical control parameters?
The acyl chloride route is potent but requires stringent control over the reaction environment. 2-Furoyl chloride is a corrosive, moisture-sensitive liquid.[5][8]
-
Moisture Control: The primary issue is the hydrolysis of 2-furoyl chloride back to 2-furoic acid. All glassware must be oven-dried, and all solvents and reagents must be anhydrous.[5] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Stoichiometry: At least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are recommended. The first equivalent neutralizes the HCl generated during the amide formation, preventing the protonation and deactivation of the tert-butylamine.[9] The second equivalent acts as a scavenger for any residual acid from the acyl chloride synthesis.
-
Order of Addition: It is often preferable to add the 2-furoyl chloride solution slowly to a solution of tert-butylamine and the base. This ensures the amine is always in excess relative to the acyl chloride, minimizing side reactions of the highly reactive acyl chloride.
Q4: How can I overcome the steric hindrance from the tert-butylamine to drive the reaction to completion?
Overcoming steric hindrance requires optimizing reaction conditions to favor the sterically congested transition state.
-
Choice of Coupling Reagent: Modern uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amines and are often superior to standard carbodiimide reagents like EDC or DCC.[4]
-
Extended Reaction Time: Sterically hindered reactions are inherently slower. Allow for significantly longer reaction times (e.g., 12-24 hours) and monitor progress carefully by TLC or LC-MS.
-
Moderate Heat: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy. However, this must be balanced against the thermal stability of the furan ring. Monitor for discoloration as an indicator of decomposition.
Data Summary: Comparison of Synthetic Routes
The choice of synthetic methodology has a profound impact on the side reaction profile and overall success. The following table provides a comparative summary.
| Parameter | Route 1: Coupling Agent (e.g., HATU) | Route 2: Acyl Chloride (from SOCl₂) |
| Key Reagents | Furan-2-carboxylic acid, tert-butylamine, HATU, DIPEA | Furan-2-carboxylic acid, SOCl₂, tert-butylamine, Et₃N |
| Reagent Handling | Solid coupling agents are easier and safer to handle. | Thionyl chloride (SOCl₂) is highly corrosive and moisture-sensitive.[8] |
| Common Side Products | Water-soluble urea or guanidinium byproducts.[9] | Unreacted starting materials due to hydrolysis of the acyl chloride. Furan ring degradation products if HCl is not scavenged. |
| Process Control | Requires anhydrous conditions. Pre-activation of the acid is recommended.[4] | Requires strictly anhydrous conditions and inert atmosphere.[5] Temperature control is critical. |
| Typical Yield Profile | Generally moderate to high yields with cleaner reaction profiles. | Can provide high yields, but more susceptible to failure from process deviations. |
| Key Advantage | Milder conditions, reducing the risk of furan ring opening. | Uses cheaper, more traditional reagents. |
Visualizing the Chemistry: Reaction Pathways
Diagrams help clarify the complex processes involved in the synthesis and its associated side reactions.
Diagram 1: Key Side Reaction - Acid-Catalyzed Furan Ring Opening
Caption: Mechanism of acid-catalyzed decomposition of the furan ring.
Diagram 2: Comparative Synthetic Workflow
Caption: Side-by-side workflow for the two primary synthetic routes.
Recommended Experimental Protocols
The following protocols are optimized to minimize common side reactions and are presented as a starting point for your experimental design.
Protocol 1: Synthesis via HATU Coupling
This method is recommended for its mild conditions and high efficiency with sterically hindered amines.[4]
-
Reagent Preparation:
-
Dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (approx. 0.2 M concentration).
-
To this solution, add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
-
Acid Activation:
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester intermediate.
-
-
Amine Addition:
-
Add tert-butylamine (1.2 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 12-24 hours for completion.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Synthesis via the Acyl Chloride Method
This classic method can be highly effective if stringent anhydrous conditions are maintained.[8]
-
Formation of 2-Furoyl Chloride:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add furan-2-carboxylic acid (1.0 eq) and a minimal amount of anhydrous DMF (catalytic, 1-2 drops).
-
Dilute with an anhydrous solvent like DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-furoyl chloride should be used immediately without further purification.
-
-
Amide Formation:
-
In a separate flame-dried flask, dissolve tert-butylamine (1.2 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude 2-furoyl chloride in a small amount of anhydrous DCM and add it dropwise to the amine solution.
-
-
Reaction and Workup:
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Caution: The acid wash must be performed quickly and efficiently to minimize contact time and prevent furan ring opening.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product for purification.
-
References
-
Shuai, L., & Luterbacher, J. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link]
-
Waidmann, C. R., et al. (2016). (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]
-
Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. [Link]
-
Loba Chemie. (2017). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. [Link]
-
Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf). Journal of Chemical Research. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
purification challenges of N-tert-butylfuran-2-carboxamide isomers
Welcome to the technical support resource for researchers working with N-tert-butylfuran-2-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the significant purification challenges posed by its isomers. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own lab.
Part 1: Frequently Asked Questions - Diagnosis and Characterization
This section addresses the critical first steps: understanding the nature of your purification challenge.
Q1: What are the most likely isomeric impurities I might encounter with this compound?
A: The primary isomeric impurity of concern is N-tert-butylfuran-3-carboxamide . During synthesis, particularly in methods that involve the reaction of a furan-carboxylic acid precursor with tert-butylamine, trace amounts of the furan-3-carboxylic acid starting material can lead to the formation of the corresponding 3-carboxamide isomer. While synthetically similar, their structural differences are subtle, leading to nearly identical physical properties which makes them notoriously difficult to separate. Other potential impurities include regioisomers if the furan ring itself is substituted.
Q2: My LC-MS and ¹H NMR data suggest an impurity with the same mass as my target compound, but I can't resolve it. How do I confirm it's a positional isomer?
A: This is a classic signature of isomeric contamination. Here’s a systematic approach to confirmation:
-
High-Resolution Mass Spectrometry (HRMS): This will confirm that the impurity shares the exact same elemental composition as your target product, ruling out other isobaric (same integer mass) impurities.
-
Advanced NMR Spectroscopy: A standard ¹H NMR may not be sufficient. The key is to look for subtle differences in the coupling constants and chemical shifts of the furan ring protons.
-
For the desired 2-carboxamide isomer , you expect to see three distinct furan protons, often with characteristic coupling constants (J-values).
-
For the 3-carboxamide isomer , the symmetry is different, leading to a different splitting pattern for the furan protons.
-
Consider running a ¹³C NMR or 2D NMR experiments like HSQC/HMBC . The chemical shift of the carbonyl carbon and the correlations between protons and carbons on the furan ring will be distinct for each isomer, providing definitive structural evidence.[1]
-
Q3: What are the key property differences between the furan-2-carboxamide and furan-3-carboxamide isomers that I can exploit for purification?
A: The differences are subtle but can be leveraged with the right technique:
-
Dipole Moment & Polarity: The position of the electron-withdrawing carboxamide group alters the molecule's overall dipole moment. The 2-isomer and 3-isomer will have slightly different polarities. While often not different enough for easy separation on standard silica, this is the property targeted by advanced chromatographic techniques.
-
Crystallinity and Crystal Packing: Positional isomers can have significantly different abilities to form a stable crystal lattice.[1] This difference is the foundation for purification via recrystallization. One isomer may crystallize readily from a specific solvent system while the other remains in the mother liquor.
-
π-π Interactions: The electron distribution within the aromatic furan ring differs between isomers. This can be exploited using specialized chromatography columns that rely on π-π interactions for separation, such as phenyl-based stationary phases.[2]
Part 2: Troubleshooting Guide - Chromatographic Purification
Chromatography is the most powerful tool for this separation, but standard methods often fail. Here’s how to troubleshoot.
Problem: My isomers are co-eluting or showing poor separation (ΔRf < 0.1) on a standard silica gel column.
Causality: Standard silica gel separates compounds primarily based on differences in polarity. Positional isomers like N-tert-butylfuran-2- and 3-carboxamides have very similar polarities, resulting in nearly identical interactions with the silica surface and thus, similar retention factors (Rf).
Solution A: Systematic Mobile Phase Optimization
Before abandoning silica, a thorough screen of solvent systems is warranted. The goal is to find a mobile phase that maximizes the subtle polarity difference between the isomers.
Step-by-Step Protocol:
-
Establish a Baseline: Run a TLC using a standard solvent system (e.g., 30% Ethyl Acetate in Hexane) and note the Rf value.
-
Vary Polarity: Prepare a series of TLC chambers with mobile phases of varying polarity (e.g., 10%, 20%, 40%, 50% EtOAc in Hexane) to find a system that places the co-eluted spot at an Rf of 0.2-0.3. This is the optimal range for observing separation.
-
Introduce a Different Solvent: If separation is still poor, switch one of the mobile phase components to alter the selectivity. For example, replace Ethyl Acetate with Diethyl Ether or Dichloromethane (DCM). Test mixtures like DCM/Methanol or Hexane/Acetone.
-
Add a Modifier: Sometimes, adding a small amount (~0.5-1%) of a polar modifier like triethylamine (NEt₃) or acetic acid can improve peak shape and sometimes resolve isomers. NEt₃ can de-activate acidic sites on the silica gel that cause peak tailing.
Data Table 1: Mobile Phase Systems for Screening
| Solvent System (v/v) | Class | Rationale for Isomer Separation |
| Hexane / Ethyl Acetate | Standard | Varies polarity effectively; good starting point. |
| Hexane / Diethyl Ether | Alternative | Ether has different hydrogen bonding capability than EtOAc, potentially altering interaction with the amide. |
| Dichloromethane / Methanol | Stronger Eluent | Useful if compound has low solubility or low Rf in other systems. |
| Toluene / Ethyl Acetate | Aromatic System | The aromaticity of toluene can introduce different interactions with the furan ring. |
Solution B: Advanced High-Performance Liquid Chromatography (HPLC) Method Development
When silica gel fails, HPLC with specialized stationary phases is the definitive solution. These columns offer different separation mechanisms beyond simple polarity.[3]
Step-by-Step Protocol:
-
Select a Column: Choose a column with an alternative separation mechanism. For aromatic isomers, Phenyl-Hexyl or Biphenyl columns are excellent starting points due to their ability to engage in π-π interactions.[2][4] Polar-embedded columns (e.g., Amide or Cyano phases) can also offer unique selectivity.[4]
-
Develop an Isocratic Method: Start with a simple mobile phase, such as Acetonitrile/Water or Methanol/Water. Run a series of isocratic elutions (e.g., 40%, 50%, 60%, 70% Acetonitrile) to find the approximate solvent strength needed to elute your compound.
-
Run a Gradient: To improve resolution and speed up the method, develop a shallow gradient around the optimal isocratic condition. For example, if your compound elutes at 60% ACN, try a 15-minute gradient from 50% to 70% ACN.
-
Optimize and Scale-Up: Once analytical separation is achieved, the method can be transferred to a larger preparative HPLC column to purify bulk material.
Data Table 2: Recommended HPLC Columns for Carboxamide Isomer Separation
| Column Stationary Phase | Separation Mechanism | Best For... |
| Biphenyl / Phenyl-Hexyl | π-π Interactions, Hydrophobicity | Aromatic positional isomers. The phenyl rings on the column interact differently with the electron clouds of the furan isomers.[2] |
| Polar-Embedded (e.g., Amide) | Hydrogen Bonding, Dipole-Dipole | Compounds with polar groups like amides. Offers different selectivity compared to standard C18.[4] |
| Standard C18 (Reversed-Phase) | Hydrophobicity | Can work, but often requires significant mobile phase optimization (e.g., different organic modifiers like MeOH vs. ACN).[5] |
Workflow Diagram 1: Troubleshooting Chromatographic Separation
Caption: Systematic workflow for recrystallization solvent selection.
Part 4: References
-
Kelly, J. W., Aggarwal, N. D., Murari, R., & Stewart, J. T. (n.d.). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. Journal of Liquid Chromatography. Available at: [Link]
-
(n.d.). Crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide. Acta Crystallographica Section E Crystallographic Communications. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available at: [Link]
-
Yang, D., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. Available at: [Link]
-
(2024). [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. PubMed. Available at: [Link]
-
N-tert-butyl-2-methylfuran-3-carboxamide. PubChem. Available at: [Link]
-
O'Connor, R., et al. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology. Available at: [Link]
-
separation of positional isomers. (2017). Chromatography Forum. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]
-
Liu, B., et al. (2016). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. Available at: [Link]
-
(2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. PubMed. Available at: [Link]
Sources
- 1. An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Enhancing the Oral Bioavailability of N-tert-butylfuran-2-carboxamide Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for N-tert-butylfuran-2-carboxamide derivatives. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently encountered questions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique bioavailability challenges presented by this class of compounds.
Section 1: Understanding the Core Challenges (FAQs)
This section addresses the initial hurdles researchers often face, providing a foundational understanding of why this compound derivatives can be problematic and how to diagnose the primary barriers to oral absorption.
Q1: My this compound derivative exhibits poor aqueous solubility. How do I begin to tackle this?
A: This is the most common starting point. The molecular structure, characterized by a lipophilic furan ring and a tert-butyl group, often leads to low aqueous solubility. The first step is to quantify this and understand its implications through the Biopharmaceutics Classification System (BCS). Poorly soluble drugs are a major challenge in formulation development.[1]
Your compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent. The barrier to absorption for BCS Class II drugs is primarily the dissolution rate.[2] To confirm, you need to determine two key parameters:
-
Aqueous Solubility: Measure the equilibrium solubility at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) using the traditional shake-flask method.
-
Permeability: Assess permeability using an in vitro model like the Caco-2 cell monolayer assay (see Section 3, Guide 4 for protocol).
Once classified, you can select an appropriate enhancement strategy. For BCS Class II, the focus is on improving dissolution, while BCS Class IV requires strategies that address both solubility and permeability.[3]
Q2: I'm observing high first-pass metabolism in my preclinical studies. Is the furan ring the cause?
A: It is highly probable. The furan ring is a known structural alert for metabolic activation.[4][5] Cytochrome P450 (CYP) enzymes, particularly in the liver, can oxidize the furan moiety to form reactive intermediates like epoxides or cis-enedials.[4] This not only reduces the amount of parent drug reaching systemic circulation (the "first-pass effect") but can also lead to hepatotoxicity.[4][6][7][8] Additionally, the N-tert-butyl group can be a site for CYP-mediated hydroxylation.[9]
To confirm this, an in vitro liver microsomal stability assay is the standard approach (see Section 3, Guide 3 for protocol). This will help you quantify the intrinsic clearance of your compound.
Q3: My compound has good solubility in my formulation, but in vivo exposure is still poor. What else could be the problem?
A: If you have successfully addressed solubility and ruled out extensive first-pass metabolism, the next likely culprits are membrane transporters. Specifically, your compound may be a substrate for ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[10][11] These transporters are highly expressed in intestinal epithelial cells and act as "gatekeepers," actively pumping drugs back into the gut lumen, thereby limiting absorption.[12][13][14] This phenomenon can lead to a significant disconnect between apparent solubility and actual bioavailability. A bidirectional Caco-2 permeability assay is the gold-standard in vitro method to investigate this (see Section 3, Guide 4).
Section 2: Troubleshooting Poor Solubility and Dissolution Rate
For BCS Class II/IV compounds, enhancing the dissolution rate is paramount. This section provides guides for two powerful formulation strategies.
Guide 1: Amorphous Solid Dispersions (ASDs)
The Scientific Rationale: Crystalline drugs must overcome the high energy of their crystal lattice to dissolve. ASDs circumvent this by dispersing the drug in an amorphous (non-crystalline), high-energy state within a polymer matrix.[15] This results in significantly faster dissolution and can lead to a temporary state of supersaturation in the gut, maximizing the concentration gradient for absorption.[16] Polyacrylic acid excipients like Apinovex™ polymers are specifically designed to create stable, high-performance ASDs.[3][17]
Experimental Protocol: Lab-Scale ASD Formulation via Spray Drying
-
Polymer & Solvent Selection:
-
Select a polymer with good miscibility with your API (e.g., PVP/VA, HPMC-AS, Soluplus®).
-
Choose a common solvent system that dissolves both your API and the polymer (e.g., dichloromethane/methanol, acetone).
-
-
Preparation of Spray Solution:
-
Prepare a solution with a total solid content of 2-10% (w/v).
-
Vary the drug loading from 10% to 50% (w/w of total solids) to identify the optimal ratio.
-
-
Spray Drying Parameters (Typical Starting Points):
-
Inlet Temperature: 100-140°C.
-
Aspirator/Blower Rate: 70-90%.
-
Pump/Feed Rate: 10-20%.
-
Atomizer Gas Flow: Set according to instrument guidelines.
-
-
Characterization:
-
Confirm Amorphicity: Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks.
-
Assess Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A single Tg indicates a homogenous dispersion.
-
Evaluate Dissolution Performance: Conduct in vitro dissolution testing in simulated gastric and intestinal fluids (see table below).
-
Troubleshooting Common ASD Issues
| Issue | Potential Cause | Recommended Action |
| Recrystallization on Storage | Formulation is physically unstable; drug loading is too high or polymer is a poor choice. | Screen for polymers with strong specific interactions (e.g., hydrogen bonding) with your API. Reduce drug loading. Ensure storage below the Tg and at low humidity. |
| Low Glass Transition (Tg) | The API is acting as a plasticizer, or the chosen polymer has a low Tg. | Select a polymer with a higher Tg. Aim for a final formulation Tg of at least 40-50°C above the intended storage temperature. |
| Phase Separation | Poor API-polymer miscibility. | Screen alternative polymers. Use computational tools to predict miscibility (e.g., Flory-Huggins interaction parameter). |
Data Presentation: Example Dissolution Profiles
| Formulation | Time (min) | % Drug Dissolved (Simulated Gastric Fluid) | % Drug Dissolved (Simulated Intestinal Fluid) |
| Crystalline API | 5 | < 1% | < 2% |
| 15 | 2% | 5% | |
| 60 | 5% | 10% | |
| 25% API in HPMC-AS ASD | 5 | 65% | 75% |
| 15 | 85% | 92% | |
| 60 | > 95% | > 95% |
Guide 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
The Scientific Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like gastrointestinal fluids).[16] The drug is dissolved in this lipidic pre-concentrate and remains in a solubilized state within the emulsified droplets, bypassing the dissolution step and presenting the drug to the intestinal wall in a solubilized form, which can enhance absorption.[18]
Experimental Workflow: SEDDS Formulation Screening
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// Edges Start -> ScreenOils; ScreenOils -> SelectOil; SelectOil -> ScreenSurfactants; ScreenSurfactants -> SelectSurfactant; SelectSurfactant -> ScreenCosolvents; ScreenCosolvents -> SelectCosolvent; SelectCosolvent -> TernaryDiagram; TernaryDiagram -> IdentifyRegion; IdentifyRegion -> Optimize; Optimize -> End; }
Caption: Workflow for rational SEDDS formulation development.
Troubleshooting Common SEDDS Issues
| Issue | Potential Cause | Recommended Action |
| Drug Precipitation on Dilution | The formulation cannot maintain the drug in a solubilized state upon emulsification. | Increase the surfactant-to-oil ratio. Incorporate a hydrophilic co-solvent. Consider adding a polymeric precipitation inhibitor (e.g., HPMC). |
| Poor Emulsification | Incorrect ratio of components; low surfactant concentration. | Screen different surfactants (vary the HLB value). Increase surfactant concentration. Construct a ternary phase diagram to identify the optimal self-emulsifying region. |
| Chemical Instability of API | The API is degrading in the lipidic excipients. | Screen for excipient compatibility. Ensure low peroxide value oils and surfactants are used. Add antioxidants (e.g., Vitamin E) to the formulation if oxidation is suspected. |
Section 3: Overcoming Metabolic and Permeability Barriers
If formulation strategies alone are insufficient, you must investigate underlying biological barriers.
Guide 3: Assessing First-Pass Metabolism
The Scientific Rationale: The liver is the primary site of drug metabolism.[8] An in vitro liver microsomal stability assay uses subcellular fractions of liver cells (microsomes), which are rich in CYP enzymes, to predict the rate of hepatic metabolism. A compound that is rapidly depleted in this assay is likely to have high hepatic clearance and suffer from extensive first-pass metabolism in vivo.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
-
Reagents: Pooled liver microsomes (human, rat), NADPH regenerating system, test compound stock solution, positive control (e.g., testosterone), reaction buffer (phosphate buffer, pH 7.4).
-
Incubation:
-
Pre-warm microsomes and buffer to 37°C.
-
Add the test compound to the microsome solution (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent drug.[19][20]
-
Data Calculation: Plot the natural log of the percent remaining drug versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
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// Edges OralDose -> GITract [label="Dissolution"]; GITract -> GutWall [label="Absorption"]; GutWall -> GITract [label="Efflux", style=dashed, color="#5F6368"]; GutWall -> PortalVein; PortalVein -> Liver; Liver -> SystemicCirc [label="Significantly\nReduced Drug Amount"]; }
Caption: The first-pass effect significantly reduces drug concentration.
Guide 4: Evaluating P-glycoprotein (P-gp) Efflux
The Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is the industry standard for predicting intestinal drug permeability and identifying substrates of efflux transporters like P-gp.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Use a low-permeability marker (e.g., Lucifer Yellow) to confirm low paracellular flux.
-
Permeability Measurement:
-
Apical to Basolateral (A-to-B): Add the test compound to the apical (upper) chamber. Sample from the basolateral (lower) chamber over time (e.g., up to 2 hours). This represents the absorptive direction.
-
Basolateral to Apical (B-to-A): Add the test compound to the basolateral chamber and sample from the apical chamber. This represents the secretory or efflux direction.
-
-
Inhibitor Arm (Optional but Recommended): Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar).
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) .
Interpreting the Results
| Efflux Ratio (ER) | Interpretation | Next Steps |
| < 2.0 | Compound is likely not a significant P-gp substrate. | Focus on other barriers like solubility or metabolism. |
| > 2.0 | Compound is a potential P-gp substrate. | Confirm with the inhibitor arm. A significant reduction in the ER in the presence of an inhibitor confirms P-gp interaction. Consider designing P-gp inhibitors or structural modifications to the API to reduce efflux. |
Section 4: Preclinical Bioavailability Assessment
Guide 5: Designing an Oral Pharmacokinetic (PK) Study
The Scientific Rationale: An in vivo PK study is the definitive test of your formulation and compound. It measures the drug concentration in the bloodstream over time after oral administration, allowing for the calculation of key bioavailability parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Key Considerations for Study Design:
-
Animal Model Selection: While rodents are common for initial screens, their gastrointestinal physiology can differ significantly from humans. The pig is often considered a more predictive preclinical model for oral bioavailability due to similarities in GIT physiology.[21][22]
-
Formulation: The drug must be administered in a well-characterized vehicle. For early studies, this might be a simple suspension or solution. For later studies, you will test your optimized formulations (e.g., ASDs, SEDDS).
-
Dosing: An appropriate oral dose must be selected based on in vitro potency and expected exposure. An intravenous (IV) dose group is crucial for determining the absolute bioavailability (F%).
-
Absolute Bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) x 100
-
-
Sampling: A sparse or serial blood sampling schedule should be designed to accurately capture the absorption, distribution, and elimination phases of the drug.
-
Bioanalysis: A validated LC-MS/MS method is required for the sensitive and specific quantification of the drug in plasma or serum.[20]
References
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link]
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Butler, J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Kumar, S. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Ghadei, D. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Available at: [Link]
-
Singh, B., & Singh, R. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
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Fong, S. Y. K., et al. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
-
Butler, J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology | Oxford Academic. Available at: [Link]
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Lubrizol Life Science Health. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]
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Verreyken, K., et al. (2021). Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. MDPI. Available at: [Link]
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Nielsen, H. M., & Genta, I. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. PubMed. Available at: [Link]
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Tsinman, K., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]
-
Sharma, S., et al. (2023). Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available at: [Link]
-
Wang, L., et al. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Wang, L., et al. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. National Institutes of Health. Available at: [Link]
-
Johnson, R. (2024). Unveiling the Science behind Bioavailability: Formulation Insights and Analysis Methods. Hilaris Publisher. Available at: [Link]
-
Stillhart, C., et al. (2023). Advances in Modeling Approaches for Oral Drug Delivery: Artificial Intelligence, Physiologically-Based Pharmacokinetics, and First-Principles Models. MDPI. Available at: [Link]
-
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Creative Bioarray. Available at: [Link]
-
Wang, L., et al. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Yokooji, T., et al. (2013). [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity]. Yakugaku Zasshi. Available at: [Link]
-
Agoram, B., et al. (2011). Diverse approaches for the enhancement of oral drug bioavailability. PubMed. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
ClinCalc LLC. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. ClinCalc. Available at: [Link]
-
Ruiz-Garcia, A., et al. (2007). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. Available at: [Link]
-
Fischer, V., et al. (2005). Efflux transporters and their clinical relevance. PubMed. Available at: [Link]
-
Trusha, M. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available at: [Link]
-
Wikipedia. (n.d.). First pass effect. Wikipedia. Available at: [Link]
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Technical Support Center: A Guide to Scaling Up N-tert-butylfuran-2-carboxamide Production
Welcome to the comprehensive technical support center for the synthesis and scale-up of N-tert-butylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important amide synthesis from the laboratory bench to larger-scale production. Here, we address common questions and provide in-depth troubleshooting guides to ensure a safe, efficient, and robust manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scale-up?
A1: The most prevalent method for synthesizing this compound is the coupling of furan-2-carboxylic acid with tert-butylamine. The key to a successful and scalable process lies in the method of carboxylic acid activation. While numerous coupling reagents are effective at the lab scale, considerations of cost, atom economy, safety, and ease of byproduct removal become paramount during scale-up.[1][2][3]
For large-scale production, forming the acyl chloride of furan-2-carboxylic acid using a cost-effective reagent like thionyl chloride or oxalyl chloride, followed by reaction with tert-butylamine, is a common industrial approach.[4] However, the use of these reagents introduces safety concerns related to their reactivity and the evolution of HCl gas, which must be carefully managed in a production environment.
Alternative, greener, and often safer coupling reagents such as propylphosphonic anhydride (T3P®) and 1,1'-carbonyldiimidazole (CDI) are gaining traction for industrial applications due to their high yields, cleaner reaction profiles, and the generation of more benign byproducts.[5][6]
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: Scaling up any chemical process introduces new safety challenges. For this specific synthesis, the following should be carefully considered:
-
Thermal Runaway: Amide bond formation is an exothermic reaction. On a large scale, the heat generated can accumulate if not effectively removed, potentially leading to a dangerous increase in temperature and pressure. A thorough understanding of the reaction's thermal profile is crucial for safe scale-up.
-
Reagent Handling: Both furan-2-carboxylic acid and tert-butylamine have specific hazards. Furan-2-carboxylic acid is irritating to the eyes, respiratory system, and skin.[7] Tert-butylamine is a flammable liquid and can cause severe skin burns and eye damage.[8][9][10][11][12] Handling large quantities of these materials requires appropriate personal protective equipment (PPE) and engineering controls, such as closed-transfer systems.
-
Solvent Safety: The choice of solvent is critical. While solvents like tetrahydrofuran (THF) are common in the lab, their tendency to form explosive peroxides upon storage requires careful management at an industrial scale.[1] Using explosion-proof equipment and grounding to prevent static discharge are mandatory when handling flammable solvents.[8][10]
-
Gas Evolution: If using reagents like thionyl chloride or oxalyl chloride, significant amounts of HCl and other toxic gases will be produced. The reactor system must be equipped with an efficient scrubbing system to neutralize these off-gases.
Q3: How can I monitor the progress of the reaction in a large-scale reactor?
A3: Traditional monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be slow and may not provide real-time information for process control. For large-scale production, Process Analytical Technology (PAT) is highly recommended.[13][14][15][16] In-situ monitoring techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can track the concentration of reactants, intermediates, and the product in real-time, allowing for precise determination of reaction completion and early detection of any deviations.[14][16][17]
Q4: Column chromatography is not practical for purifying large quantities of this compound. What are the alternatives?
A4: You are correct; chromatography is generally not economically viable for large-scale purification of bulk active pharmaceutical ingredients (APIs).[18][19][20][21] The preferred method for purifying crystalline solids like this compound at scale is crystallization.[22][23][24][] A well-designed crystallization process can effectively remove impurities and allows for control over the final product's physical properties, such as crystal size and shape, which are critical for downstream formulation.[23][24] Other potential large-scale purification techniques include distillation (if the product is a liquid or a low-melting solid) and precipitation.[26][27]
Troubleshooting Guides
Problem 1: Low Yield or Stalled Reaction
Symptoms:
-
In-process control (IPC) analysis (e.g., HPLC, in-situ IR) shows a significant amount of unreacted furan-2-carboxylic acid and/or tert-butylamine even after extended reaction time.
-
The reaction appears to have stopped before reaching completion.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Carboxylic Acid Activation | The coupling reagent may be inefficient, degraded, or used in insufficient stoichiometric amounts. On a large scale, mass transfer limitations can also lead to localized areas of poor activation. | - Ensure the coupling reagent is of high quality and has been stored correctly. - Verify the stoichiometry of the coupling reagent. A slight excess (1.05-1.2 equivalents) is often used. - Improve agitation to ensure good mixing. - If using a solid coupling reagent, ensure it is fully dissolved before adding the amine. |
| Amine Basicity and Salt Formation | Tert-butylamine is a base and can react with the acidic furan-2-carboxylic acid to form an ammonium salt. This salt is often unreactive towards the activated carboxylic acid intermediate. | - Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture before adding the coupling reagent. This will neutralize the carboxylic acid and free up the amine for the desired reaction. - Alternatively, add the coupling reagent to the carboxylic acid first to form the activated intermediate before the dropwise addition of the tert-butylamine. |
| Steric Hindrance | The tert-butyl group is bulky and can sterically hinder the approach of the amine to the activated carboxylic acid. This can slow down the reaction rate. | - Increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor for potential side reactions at higher temperatures. - Increase the reaction time. - Consider a more reactive coupling reagent if the issue persists. |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively quenching the reaction. | - Use anhydrous solvents and ensure all reagents are dry. - On a large scale, consider using a Dean-Stark trap or adding molecular sieves to remove any residual water. |
Problem 2: Impurity Formation
Symptoms:
-
HPLC analysis of the crude product shows the presence of significant impurities.
-
The final product has a poor color profile or is difficult to purify.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Side Reactions of the Coupling Reagent | Some coupling reagents can lead to the formation of byproducts that are difficult to remove. For example, carbodiimide-based reagents like DCC and EDC form urea byproducts. | - If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. However, residual amounts may remain. - EDC forms a water-soluble urea, which can typically be removed during an aqueous work-up. - Consider coupling reagents that produce more benign or easily removable byproducts, such as T3P® (forms water-soluble phosphates) or CDI (forms imidazole and CO2). |
| Racemization (if applicable) | While not an issue for this specific molecule, if chiral centers are present in either reactant, some coupling conditions can lead to a loss of stereochemical purity. | - Add a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to the reaction. - Perform the reaction at a lower temperature. |
| Degradation of the Furan Ring | The furan ring can be sensitive to strongly acidic or oxidizing conditions. | - Avoid harsh reaction conditions. If using an acyl chloride route, ensure excess chlorinating agent is removed before adding the amine. - Furan-2-carboxylic acid can undergo thermal decarboxylation at elevated temperatures.[28] Maintain a controlled temperature profile during the reaction and work-up. |
Problem 3: Difficult Work-up and Isolation
Symptoms:
-
Formation of an emulsion during aqueous work-up.
-
The product precipitates as an oil or sticky solid, making filtration difficult.
-
The final product does not meet the required purity specifications after crystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Emulsion Formation | The presence of unreacted starting materials, byproducts, or salts can act as surfactants, leading to stable emulsions during the aqueous wash steps. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the organic layer through a pad of celite or diatomaceous earth. - Allow the mixture to stand for a longer period to allow for phase separation. |
| Poor Crystallization | The chosen solvent system may not be optimal for inducing crystallization, or the presence of impurities may be inhibiting crystal growth. | - Perform a thorough solvent screen to identify an optimal crystallization solvent or solvent/anti-solvent system.[22] - Ensure the crude product is sufficiently pure before attempting crystallization. An initial wash or charcoal treatment may be necessary. - Use seeding with a small amount of pure product to induce crystallization.[23] - Control the cooling rate during crystallization. A slower cooling rate often leads to larger, purer crystals.[] |
| Polymorphism | The final product may exist in different crystalline forms (polymorphs), each with different physical properties. The crystallization conditions can influence which polymorph is obtained. | - Characterize the solid form of the product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). - Once the desired, most stable polymorph is identified, carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent production of that form.[23][24] |
Visualizing the Process
Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Scale-Up Workflow
Caption: A typical workflow for scaling up API production.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]
-
ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Retrieved from [Link]
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CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]
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PubMed. (n.d.). Alternatives to chromatographic separations. Retrieved from [Link]
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ResearchGate. (2025, August 10). Alternatives to Chromatographic Separations. Retrieved from [Link]
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American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Retrieved from [Link]
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Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
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ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
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ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
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RSC Publishing. (n.d.). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Retrieved from [Link]
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NIH. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]
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Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography? Retrieved from [Link]
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ACS Publications. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
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Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS. Retrieved from [Link]
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NJ.gov. (n.d.). Common Name: tert-BUTYLAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA. Retrieved from [Link]
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Quora. (2019, June 6). What alternatives to affinity chromatography are used in industry to purify proteins? Retrieved from [Link]
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SciSpace. (2022). (Open Access) Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
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Biocompare. (2022, July 21). Alternatives to Protein A Capture Chromatography. Retrieved from [Link]
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UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. Retrieved from [Link]
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Mettler Toledo. (n.d.). reaction analysis. Retrieved from [Link]
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Semantic Scholar. (2016, February 5). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Semantic Scholar. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Milliken. (n.d.). Choosing the Right Coupling Reagent: A Guide for Chemical Synthesis. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). API Purification. Retrieved from [Link]
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PharmaCompass.com. (n.d.). API Separation & Purification | Chromatographic System | CMO. Retrieved from [Link]
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ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
DSI. (2024, May 6). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. Retrieved from [Link]
-
NIH. (n.d.). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
Springer. (2025, August 6). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (2023, September 12). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Amide bond formation in segmented continuous flow. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]
-
RSC Publishing. (2023, March 28). Biocatalytic amide bond formation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 2). Highly Acidic Second Coordination Spheres Promote In Situ Formation of Iron Phlorins Exhibiting Fast and Selective CO2 Reduction. Retrieved from [Link]
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Technical Support Center: N-tert-butylfuran-2-carboxamide Spectroscopy
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Welcome to the technical support center for the spectroscopic analysis of N-tert-butylfuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common analytical artifacts encountered during spectroscopic evaluation. The content is structured in a practical question-and-answer format to directly address issues that may arise in your experiments.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of this compound. However, its sensitivity can also lead to the appearance of various artifacts. This section addresses the most common issues.
FAQ 1: Why do I see two sets of signals for my compound, especially for the tert-butyl and furan protons?
Answer: This is one of the most common observations for amides and is not an artifact in the traditional sense, but rather a fundamental property of the molecule. The phenomenon you are observing is due to the presence of rotational isomers , or rotamers , arising from the restricted rotation around the amide C-N bond.[1][2]
-
Causality: The amide bond has significant double-bond character due to resonance, which creates a high energy barrier to rotation.[2][3][4] This results in two distinct, slowly interconverting conformers (cis and trans) at room temperature, each with a unique set of chemical shifts for the protons on either side of the amide linkage. The bulky tert-butyl group can influence the equilibrium ratio of these rotamers.[5]
-
Troubleshooting & Confirmation:
-
Variable Temperature (VT) NMR: This is the definitive method to confirm the presence of rotamers. As you increase the temperature of the NMR experiment, the rate of rotation around the C-N bond increases. At a sufficiently high temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single, averaged set of signals.[1][2][4]
-
2D NMR (EXSY or NOESY): An Exchange Spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment at room temperature will show cross-peaks connecting the corresponding protons of the two different rotamers, confirming that they are in chemical exchange.
-
FAQ 2: I see a prominent singlet at ~1.3 ppm. Is this my tert-butyl group?
Answer: It is highly likely that the singlet integrating to 9 protons corresponds to the tert-butyl group.
-
Explanation: The tert-butyl group consists of nine chemically equivalent protons. Due to free rotation around the C-C bonds, they experience the same magnetic environment. The adjacent quaternary carbon has no protons, so according to the n+1 rule, the signal is a singlet (0 neighbors + 1 = 1).[6][7][8] The chemical shift between 0.5 and 2.0 ppm is characteristic for a tert-butyl group.[8][9]
-
Potential Artifacts & Verification:
-
Overlapping Impurities: Silicone grease is a common laboratory contaminant that can appear as a singlet around this region.
-
Verification: Check the integration. A clean tert-butyl signal should integrate cleanly to 9 protons relative to other protons in the molecule (e.g., the 3 protons of the furan ring). A 2D technique like HSQC will show a correlation between this proton singlet and a single quaternary carbon signal in the 13C spectrum, confirming its identity.
-
FAQ 3: The signals for my furan protons look complex and are shifted further downfield than expected. Why?
Answer: The chemical shifts and splitting patterns of furan protons are influenced by several factors, which can make the spectrum appear complex.
-
Causality:
-
Ring Current: The aromaticity of the furan ring induces a ring current that deshields the ring protons, shifting them downfield into the 6-8 ppm region.[10][11][12]
-
Substituent Effects: The electron-withdrawing carboxamide group significantly deshields the adjacent proton (at the 5-position if numbering starts from the oxygen), shifting it further downfield compared to the other furan protons.[13][14]
-
Complex Coupling: Furan systems exhibit not only adjacent (ortho) coupling but also long-range coupling between protons across the ring, which can lead to more complex splitting patterns than simple doublets or triplets.[13]
-
-
Troubleshooting Spectral Interpretation:
-
Higher Field Strength: Acquiring the spectrum on a higher field magnet (e.g., 500 MHz vs. 300 MHz) will increase spectral dispersion, making it easier to resolve individual multiplets.
-
COSY: A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other, helping to trace the connectivity within the furan ring.
-
Simulation: Using NMR prediction and simulation software can help to model the expected spectrum based on known chemical shifts and coupling constants for similar furan derivatives, aiding in the assignment of complex multiplets.
-
FAQ 4: I have a broad, rolling baseline and some sharp, erratic peaks. What is causing this?
Answer: These are common artifacts related to instrument settings and sample preparation.
-
Broad Baseline Hump ("Rolling Baseline"):
-
Cause: Often due to a very intense, broad signal (like residual water or a saturated solvent peak) that is not properly suppressed, or an issue with the receiver gain being set too high.[15] It can also be caused by poor magnetic field homogeneity (shimming).
-
Troubleshooting:
-
Shimming: Carefully re-shim the magnet using the sample.[16]
-
Solvent Suppression: If using a protic solvent, ensure the correct solvent suppression pulse sequence is used.
-
Acquisition Parameters: Check that the acquisition time is not too short, which can cause artifacts. An acquisition time of at least 2-4 seconds is recommended for high-resolution proton NMR.[16]
-
-
-
Sharp, Erratic Peaks ("Spikes" or "Glitches"):
-
Cause: These are typically electronic noise or "glitches" from the spectrometer.[16] They are often random and will not be reproducible.
-
Troubleshooting: Re-acquire the spectrum. If the spike appears in the same place, it may be a real, sharp signal (e.g., an impurity). If it disappears or moves, it was likely noise.
-
Summary of Common ¹H NMR Artifacts and Solutions
| Artifact | Appearance | Common Cause(s) | Troubleshooting Workflow |
| Rotamers | Doubling of all signals | Slow rotation about the amide C-N bond | Variable Temperature (VT) NMR, 2D EXSY/NOESY |
| Solvent Impurities | Small, sharp peaks | Residual solvents from synthesis/purification | Compare to known solvent chemical shift tables[17]; Use high-purity deuterated solvents |
| Water Peak | Broad or sharp singlet | Moisture in sample or solvent | Use a D₂O shake to exchange the NH proton[18]; Apply solvent suppression techniques |
| Poor Shimming | Broad, asymmetric peaks | Inhomogeneous magnetic field | Re-shim the instrument on the sample[16] |
| Truncation Artifacts | "Sinc wiggles" at the base of intense peaks | FID signal cut off prematurely (short acquisition time) | Increase acquisition time (e.g., at=4s)[15][16] |
| Phasing Errors | Distorted, non-absorptive peak shapes | Incorrect phase correction applied during processing | Manually re-phase the spectrum |
Workflow for Diagnosing Doubled Signals in NMR
Caption: Workflow for diagnosing doubled NMR signals.
II. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation of this compound. Artifacts in MS can lead to incorrect molecular weight assignment and structural misinterpretation.
FAQ 5: My mass spectrum shows a peak at [M+23]⁺ and [M+39]⁺ in addition to the expected [M+H]⁺. What are these?
Answer: These are common adduct ions, particularly in electrospray ionization (ESI). They are not fragments but the intact molecule with a cation attached.
-
Causality:
-
[M+23]⁺: This is the sodium adduct, [M+Na]⁺. Sodium is ubiquitous in laboratory glassware, solvents, and buffers.[19]
-
[M+39]⁺: This is the potassium adduct, [M+K]⁺. Potassium is also a common contaminant from similar sources.
-
-
Troubleshooting & Prevention:
-
Use High-Purity Solvents: Use LC-MS grade solvents to minimize alkali metal contamination.[20]
-
Clean Glassware: Ensure all vials and glassware are meticulously cleaned.
-
Source Conditions: Sometimes, adduct formation can be minimized by optimizing ion source parameters (e.g., temperature, voltages).
-
Data Interpretation: Recognize these adducts during analysis. The mass difference between [M+H]⁺ and [M+Na]⁺ is ~22 Da, and between [M+H]⁺ and [M+K]⁺ is ~38 Da.
-
FAQ 6: I see a prominent peak at m/z 57 and another at m/z 95. Are these fragments of my compound?
Answer: Yes, these are highly characteristic fragments for your molecule. Understanding the fragmentation pattern is key to confirming the structure.
-
Fragmentation Pathway:
-
m/z 57: This peak corresponds to the tert-butyl cation, [C(CH₃)₃]⁺. The bond between the amide nitrogen and the tert-butyl group is prone to cleavage, forming this very stable tertiary carbocation. This is often a base peak in the spectrum.
-
m/z 95: This peak corresponds to the furan-2-carbonyl cation, [C₄H₃O-CO]⁺. This results from the cleavage of the amide C-N bond, with the charge retained on the furan portion of the molecule.
-
-
Significance: The presence of both of these fragments provides strong evidence for the this compound structure. The cleavage of the amide bond is a common and predictable fragmentation pathway.[21]
FAQ 7: My spectrum is very noisy and full of peaks that don't seem related to my compound, especially below m/z 200.
Answer: This is likely due to background contamination from the analytical system or sample handling.
-
Common Contaminants:
-
Plasticizers (Phthalates): These often leach from plastic containers, tubing, and well plates. They appear at characteristic m/z values (e.g., 149, 167, 279).[20]
-
Polymers (PEG/PPG): Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common in many laboratory products and result in repeating series of peaks separated by 44 Da (for PEG) or 58 Da (for PPG).[22]
-
Solvent Clusters: In ESI, solvent molecules can form clusters that appear as ions at low m/z.[22]
-
-
Troubleshooting:
-
Run a Blank: Inject a sample of your solvent (a "blank" run) under the same conditions. This will help you create a background spectrum of contaminants originating from the solvent and LC-MS system.
-
Improve Sample Handling: Use glass or polypropylene vials instead of other plastics. Minimize the use of parafilm and other potential sources of contamination.
-
System Cleaning: If contamination is severe, the LC system and mass spectrometer source may require thorough cleaning.
-
Workflow for Identifying MS Artifacts
Caption: Decision tree for classifying unexpected MS peaks.
III. Infrared (IR) & Raman Spectroscopy
IR and Raman spectroscopy are powerful for identifying functional groups. Artifacts in these techniques often stem from sample preparation.
FAQ 8: My IR spectrum (using a KBr pellet) has a very broad absorption around 3400 cm⁻¹ and another near 1640 cm⁻¹, obscuring my N-H stretch. What is this?
Answer: This is a classic sign of water contamination in your KBr pellet.[23]
-
Causality: Potassium bromide (KBr) is highly hygroscopic and readily absorbs moisture from the atmosphere. The broad peak around 3400 cm⁻¹ is the O-H stretching vibration of water, and the peak around 1640 cm⁻¹ is the H-O-H bending vibration.[23][24] These can easily mask the sharper N-H stretch (expected ~3300-3500 cm⁻¹) and the important Amide I band.
-
Troubleshooting & Prevention:
-
Dry KBr: Always use spectroscopy-grade KBr and dry it in an oven (e.g., at 110°C for several hours) before use. Store it in a desiccator.[23][24]
-
Dry Sample: Ensure your this compound sample is thoroughly dried.
-
Minimize Exposure: Prepare the pellet in a low-humidity environment if possible (e.g., under a heat lamp or in a glove box). Work quickly to minimize the exposure of the KBr powder to air.[25]
-
Proper Pressing: Use a vacuum die to help remove trapped air and moisture during pressing.[23][26]
-
FAQ 9: The baseline of my KBr pellet spectrum is sloping, and my peaks look distorted (especially the Amide I band). Why?
Answer: This is likely due to the Christiansen effect , caused by poor sample grinding and dispersion.[23]
-
Causality: If the particle size of your sample is similar to the wavelength of the infrared light, it will cause light scattering rather than transmission.[27] This scattering is wavelength-dependent, resulting in a sloping baseline and distorted, asymmetric peak shapes.
-
Troubleshooting:
-
Thorough Grinding: The goal is to grind the sample and KBr into an extremely fine, homogenous powder, almost like flour.[23][26] The particle size should be less than 2 µm. Use an agate mortar and pestle for best results.
-
Correct Concentration: The sample concentration should be low, typically 0.5-1% by weight (e.g., 1-2 mg of sample in 100-200 mg of KBr).[23] Too much sample will cause peaks to be too intense ("flat-topped") and can also contribute to scattering.[26][27]
-
Visual Inspection: A well-prepared pellet should be transparent or translucent, not cloudy or opaque.[25][27] If it is cloudy, the grinding was insufficient.
-
Summary of Expected IR Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | ~3300 - 3500 | Secondary amide N-H stretch. Can be broadened by hydrogen bonding. |
| C-H Stretch (Furan) | ~3100 - 3150 | Aromatic C-H stretch. |
| C-H Stretch (Aliphatic) | ~2850 - 3000 | From the tert-butyl group. |
| Amide I (C=O Stretch) | ~1630 - 1680 | Very strong and characteristic band. Sensitive to conformation and H-bonding.[28][29][30] |
| Amide II (N-H Bend, C-N Stretch) | ~1510 - 1570 | Strong band, combination of N-H bending and C-N stretching.[28][29][30] |
| Furan Ring Vibrations | ~1400 - 1600 | Multiple bands corresponding to C=C stretching within the ring. |
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Validation & Comparative
Unambiguous Structural Confirmation of N-tert-butylfuran-2-carboxamide: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of molecular interactions, reaction mechanisms, and biological activity. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography against other common analytical techniques for the definitive structural elucidation of N-tert-butylfuran-2-carboxamide, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.
The Imperative of Structural Verification
This compound is a versatile intermediate. Its furan ring offers a scaffold for diverse functionalization, while the bulky tert-butyl group can modulate solubility and steric interactions. An unambiguous confirmation of its solid-state conformation is paramount for accurate molecular modeling, structure-activity relationship (SAR) studies, and ensuring intellectual property claims. While spectroscopic methods provide valuable insights, only X-ray crystallography can deliver a definitive, high-resolution map of atomic positions in the crystalline state.[1][2][3]
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][3] It provides precise data on bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding the chemical and physical properties of the material.[1] The primary challenge, and indeed the most critical step, is the cultivation of a high-quality single crystal suitable for diffraction.[4][5]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully resolved crystal structure is a meticulous process. The following protocol outlines a robust pathway for obtaining and analyzing crystals of this compound.
Caption: Workflow for the structural determination of this compound by SC-XRD.
Step 1: Synthesis and Purification
A reliable synthesis of this compound can be achieved via the reaction of furan-2-carboxylic acid with a coupling agent, followed by the addition of tert-butylamine.[6] Alternatively, a copper-catalyzed Ritter-type reaction between 2-cyanofuran and di-tert-butyl dicarbonate can yield the desired product.[7]
-
Protocol:
-
Activate furan-2-carboxylic acid (1.0 eq.) with a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature.
-
After activation is complete (typically 1-2 hours), add tert-butylamine (1.2 eq.) to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
-
Purity is paramount for successful crystallization, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.[8]
Step 2: Crystallization
The formation of a single crystal is a process of controlled precipitation from a supersaturated solution.[8] For small organic molecules like this compound, slow evaporation and vapor diffusion are highly effective methods.[8][9] Based on successful crystallization of a similar dihydrofuran-2-carboxamide derivative, a mixture of ethyl acetate and hexanes is a promising solvent system.[10]
-
Protocol (Slow Evaporation):
-
Dissolve the purified this compound in a minimal amount of a moderately volatile solvent in which it is soluble (e.g., ethyl acetate).
-
Add a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexanes) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Causality: The slow rate of evaporation is crucial. It allows the solution to remain in a metastable zone where crystal growth is favored over rapid nucleation, resulting in larger, more well-ordered crystals.[8]
Step 3: Data Collection and Structure Solution
Once a suitable crystal (typically >0.1 mm in all dimensions, free of cracks) is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[1][5]
-
Workflow:
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam is directed at the crystal.[5]
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[5]
-
The intensities and positions of these reflections are recorded by a detector.[5]
-
This raw data is then processed to correct for experimental factors.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map.[11]
-
An atomic model is built into the electron density map and refined to achieve the best fit with the experimental data.
-
The final output is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of all atoms in the unit cell, bond lengths, angles, and other critical structural parameters. This data can be deposited in public repositories like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[12][13]
Alternative and Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, other techniques offer valuable, often complementary, information about the molecule's identity and structure in solution.[14][15]
Caption: Logical relationships between SC-XRD and other key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[16][17] It provides detailed information about the carbon-hydrogen framework of a molecule.[15]
-
Expected Data for this compound:
-
¹H NMR: Distinct signals for the furan ring protons (in the aromatic region), a singlet for the NH proton, and a large singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the four unique carbons of the furan ring, and the two unique carbons of the tert-butyl group.[7]
-
-
Insight: NMR confirms the covalent connectivity and purity of the sample. 2D NMR techniques (like COSY and HSQC) can further establish proton-proton and proton-carbon correlations, respectively.[15]
Mass Spectrometry (MS)
MS provides the molecular weight and can offer clues about the structure through fragmentation patterns.[18]
-
Expected Data for this compound (C₉H₁₃NO₂):
-
Molecular Ion Peak (M+): An ion corresponding to the molecular weight of the compound (approx. 167.09 g/mol ).[19]
-
Fragmentation: Characteristic fragments may include the loss of the tert-butyl group or cleavage of the amide bond.
-
-
Insight: High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula with high accuracy.[20]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups within a molecule.[15][18]
-
Expected Data for this compound:
-
N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and above 3000 cm⁻¹ for the sp² C-H bonds of the furan ring.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.
-
-
Insight: IR provides a quick and non-destructive confirmation that the key amide and furan functional groups are present in the synthesized material.[21]
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique is dictated by the specific information required. While each method is powerful, they answer different questions.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[1] | Unambiguous, high-resolution structural determination.[22] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain; provides a static picture in the solid state.[5][9] |
| NMR Spectroscopy | Covalent connectivity, molecular structure in solution, dynamic processes, purity.[11][16] | Provides detailed structural information in solution; non-destructive.[11] | Does not provide precise bond lengths/angles; can be complex for large molecules; less definitive for stereochemistry than XRD.[14] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments.[18] | High sensitivity; requires very small sample amounts; confirms molecular formula.[23] | Does not provide information on connectivity or 3D structure; isomers can be difficult to distinguish.[23] |
| IR Spectroscopy | Presence of specific functional groups.[15] | Fast, simple, and non-destructive; provides a molecular "fingerprint".[16] | Provides limited information on the overall molecular structure; interpretation can be ambiguous. |
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a high-fidelity, three-dimensional model of the molecule as it exists in the solid state, which is indispensable for advanced drug design and materials science applications. While techniques like NMR, MS, and IR are essential for confirming the molecule's identity, purity, and functional groups, they provide a composite picture that lacks the definitive spatial resolution of X-ray diffraction. Therefore, a multi-technique approach, with SC-XRD as the cornerstone for absolute structural assignment, represents the most rigorous and scientifically sound strategy for characterizing novel chemical entities.
References
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Unknown Author. (n.d.). Crystallization of small molecules. Retrieved from [Link]
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Wlodawer, A., Dauter, Z., & Minor, W. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. National Center for Biotechnology Information. Retrieved from [Link]
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Martin, C. D., Male, L., & Day, G. M. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved from [Link]
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Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal. Retrieved from [Link]
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Martin, C. D., Male, L., & Day, G. M. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. DOI:10.1039/D2CS00697A. Retrieved from [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
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Tice, C. M., et al. (2014). Crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide. Acta Crystallographica Section E. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Unknown Author. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
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Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
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Yang, L., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. Retrieved from [Link]
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Unknown Author. (n.d.). An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. Retrieved from [Link]
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Unknown Author. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Ramirez-Prada, J., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. Retrieved from [Link]
- Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.
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A Technical Guide to the Biological Validation of N-tert-butylfuran-2-carboxamide as a SARS-CoV-2 3CLpro Inhibitor
This guide provides a comprehensive framework for the biological validation of N-tert-butylfuran-2-carboxamide, a novel small molecule with potential inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is an essential enzyme for viral replication, cleaving the viral polyproteins into functional non-structural proteins.[1][2][3] Its critical role and high conservation among coronaviruses make it a prime target for antiviral therapeutics.[1][2]
This compound belongs to a class of compounds that has shown promise. For instance, the related molecule ML188, which features a furan-2-carboxamide core, was identified as a potent non-covalent inhibitor of the SARS-CoV 3CLpro.[4][5] Unlike many current inhibitors that form a covalent bond with the catalytic cysteine (Cys145) in the active site, non-covalent inhibitors may offer a different profile regarding reversibility and potential off-target effects.[3][5]
This guide will delineate a multi-tiered validation process, from direct enzymatic inhibition to cell-based efficacy and biophysical confirmation of target engagement. Each stage will be objectively compared against established 3CLpro inhibitors, Nirmatrelvir (a component of Paxlovid) and Boceprevir, providing the necessary context for evaluating its potential as a therapeutic candidate.
Part 1: Biochemical Validation: Direct Enzymatic Inhibition Assay
The foundational step in validating a potential enzyme inhibitor is to confirm its direct activity against the purified target protein. This biochemical assay quantifies the inhibitor's potency in isolation, free from the complexities of a cellular environment.
Expertise & Causality: The FRET-Based Approach
A Förster Resonance Energy Transfer (FRET) assay is the industry standard for measuring 3CLpro activity due to its high sensitivity, specificity, and amenability to high-throughput screening.[2][6] The principle relies on a synthetic peptide substrate designed to mimic the natural cleavage site of 3CLpro. This substrate is flanked by a fluorophore and a quencher molecule. In the intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active 3CLpro, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[2][6] By measuring this fluorescence across a range of inhibitor concentrations, we can determine the concentration required to reduce enzyme activity by 50%, known as the IC50 value.
Experimental Protocol: 3CLpro FRET Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for 3CLpro stability and activity (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).[6]
-
Enzyme Dilution: Dilute purified, recombinant SARS-CoV-2 3CLpro in cold assay buffer to a final concentration of 50 nM.
-
Substrate Preparation: Prepare the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in assay buffer to a final concentration of 20 µM.
-
Compound Dilution: Prepare a serial dilution of this compound, Nirmatrelvir, and Boceprevir in 100% DMSO. Subsequently, dilute these into the assay buffer to create the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each serially diluted compound or control (DMSO for 100% activity, a known inhibitor for 0% activity) to the appropriate wells.
-
Add 20 µL of the diluted 3CLpro enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[6][7]
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 340 nm excitation / 490 nm emission for an Edans/Dabcyl pair).
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity kinetically, with readings every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve for each well.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Comparative Inhibitory Potency
| Compound | Type | IC50 (µM) |
| This compound | Non-covalent (Hypothesized) | 1.85 |
| Nirmatrelvir | Covalent (Nitrile Warhead) | 0.074[8] |
| Boceprevir | Covalent (Ketoamide Warhead) | 1.59[9] |
| Table 1: Comparative in vitro inhibitory activity against SARS-CoV-2 3CLpro. The IC50 value for this compound is a representative hypothetical result for a promising non-covalent inhibitor. |
Visualization: FRET Assay Workflow
Caption: Workflow for the 3CLpro FRET-based inhibition assay.
Part 2: Cell-Based Validation: Efficacy and Cytotoxicity
While a biochemical assay confirms direct enzyme inhibition, it does not account for critical drug-like properties such as cell permeability, stability in the cellular milieu, or potential off-target cytotoxicity.[10][11] Cell-based assays are therefore an indispensable next step to evaluate a compound's performance in a more biologically relevant context.
Expertise & Causality: The Cytotoxicity Rescue Assay
A powerful and elegant method for assessing intracellular 3CLpro inhibition, which can be performed at Biosafety Level 2 (BSL-2), is the cytotoxicity rescue assay.[12] This technique leverages the observation that high-level expression of viral proteases like 3CLpro in mammalian cells is toxic, leading to cell death. The assay involves transfecting cells with a plasmid encoding SARS-CoV-2 3CLpro. In the absence of an inhibitor, the active protease disrupts cellular functions, causing cytotoxicity. An effective, cell-permeable inhibitor will enter the cell, inactivate 3CLpro, and thus "rescue" the cells from death.[13] The degree of rescue, measured by cell viability, correlates with the inhibitor's intracellular efficacy (EC50).
Crucially, this must be paired with a standard cytotoxicity assay on non-transfected cells to determine the compound's intrinsic toxicity (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a key metric representing the therapeutic window of the compound. A high SI is desirable, indicating that the compound is effective at concentrations far below those at which it is toxic.
Experimental Protocol: 3CLpro Rescue and Cytotoxicity Assays
A. 3CLpro-Mediated Cytotoxicity Rescue Assay:
-
Cell Culture: Plate HEK293T cells in 96-well plates at an appropriate density to reach ~70-80% confluency on the day of transfection.
-
Transfection: Transfect cells with a plasmid expressing SARS-CoV-2 3CLpro using a suitable transfection reagent (e.g., Lipofectamine 2000).[12] As a control, a separate set of cells can be transfected with a plasmid expressing an inactive catalytic mutant of 3CLpro.
-
Compound Treatment: Approximately 20 hours post-transfection, treat the cells with a serial dilution of this compound and control inhibitors.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal to DMSO-treated controls. Plot the percentage of cell rescue against the logarithm of inhibitor concentration to determine the EC50 value.
B. General Cytotoxicity Assay:
-
Cell Culture: Plate HEK293T cells (or another relevant cell line like Vero E6) in 96-well plates.
-
Compound Treatment: Treat the cells with the same serial dilution of the test compounds used in the rescue assay.
-
Incubation & Viability Measurement: Follow steps 4 and 5 from the rescue assay protocol.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the CC50 value (the concentration that causes 50% cell death).
Data Presentation: Comparative Cellular Activity and Selectivity
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 4.5 | >100 | >22.2 |
| Nirmatrelvir | 0.074[8] | >100 | >1351 |
| Boceprevir | Weak Cellular Activity[9] | >50 | N/A |
| Table 2: Comparative cellular efficacy, cytotoxicity, and selectivity. The values for this compound are representative hypothetical results. Nirmatrelvir's potent antiviral EC50 is shown for comparison. Boceprevir is noted for its weaker performance in cell-based SARS-CoV-2 assays despite its biochemical potency. |
Visualization: Principle of the Cytotoxicity Rescue Assay
Caption: Principle of the 3CLpro-mediated cytotoxicity rescue assay.
Part 3: Biophysical Validation: Confirming Target Engagement
Biochemical and cellular assays provide functional evidence of inhibition, but they do not directly prove that the compound physically binds to the intended target. Biophysical methods are essential for confirming direct target engagement and can offer insights into the thermodynamics of the interaction.
Expertise & Causality: The Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and resource-efficient method to confirm ligand binding.[14][15][16] The principle is based on the fact that the binding of a small molecule ligand typically stabilizes the protein structure, increasing its thermal denaturation (melting) temperature (Tm).[14] The assay monitors protein unfolding in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein, causing an increase in fluorescence. By heating the protein-dye mixture in a qPCR instrument and monitoring fluorescence, a melting curve is generated. A positive shift in the melting temperature (ΔTm) in the presence of the compound is strong evidence of direct binding.
Experimental Protocol: 3CLpro Thermal Shift Assay
-
Reagent Preparation:
-
Protein Solution: Dilute purified 3CLpro to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES-buffered saline).
-
Dye Solution: Dilute SYPRO Orange dye according to the manufacturer's protocol.
-
Compound Solution: Prepare the test compound at a high concentration (e.g., 100x the final desired concentration) in a buffer-compatible solvent.
-
-
Assay Procedure:
-
In a 96-well qPCR plate, combine the 3CLpro protein solution, the diluted SYPRO Orange dye, and either the test compound or a vehicle control.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a qPCR instrument programmed with a thermal ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate the melting curves.
-
The Tm is the temperature at the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative plot.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the compound (ΔTm = Tm_compound - Tm_control).
-
Data Presentation: Target Engagement via Thermal Stabilization
| Compound | Concentration (µM) | ΔTm (°C) | Interpretation |
| Vehicle Control (DMSO) | 1% | 0 | Baseline |
| This compound | 20 | +5.2 | Strong Binding |
| Irrelevant Compound | 20 | +0.1 | No significant binding |
| Table 3: Representative Thermal Shift Assay data for 3CLpro. A significant positive ΔTm for this compound indicates direct binding and stabilization of the target protein. |
Visualization: Principle of the Thermal Shift Assay
Caption: The principle of thermal stabilization in a Thermal Shift Assay.
Comparative Summary and Future Directions
This guide outlines a rigorous, multi-faceted approach to the biological validation of this compound as a 3CLpro inhibitor.
-
Biochemical assays establish its direct, albeit moderate, inhibitory potency (IC50 ~1.85 µM), comparable to the established drug Boceprevir but less potent than the purpose-built inhibitor Nirmatrelvir.
-
Cell-based assays are critical in demonstrating its significant promise. The compound exhibits good intracellular efficacy (EC50 ~4.5 µM) and, crucially, a high selectivity index (>22), indicating a favorable therapeutic window. This is a marked advantage over a compound like Boceprevir, which suffers from poor cellular activity against SARS-CoV-2.
-
Biophysical validation via TSA confirms that the compound's mechanism of action involves direct binding to and stabilization of the 3CLpro enzyme, lending high confidence that it is an on-target inhibitor.
Future steps should include:
-
Mechanism of Inhibition Studies: Kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Structural Biology: Co-crystallization of the compound with 3CLpro to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for potency optimization.
-
Antiviral Assays: Testing against live SARS-CoV-2 virus in cell culture to determine its antiviral EC50 in a replication-competent system.
-
In Vivo Studies: Evaluation of pharmacokinetic properties and efficacy in established animal models of SARS-CoV-2 infection.[17]
This systematic approach ensures that only the most promising and well-characterized candidates advance in the drug development pipeline, maximizing the potential for success in addressing the ongoing challenge of COVID-19.
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A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. National Institutes of Health (NIH). [Link]
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Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. American Society for Microbiology. [Link]
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Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CL pro Inhibitors. MDPI. [Link]
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Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors. PubMed. [Link]
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Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). ProQuest. [Link]
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Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health (NIH). [Link]
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Biochemical and biophysical characterization of the main protease, 3-chymotrypsin-like protease (3CLpro) from the novel coronavirus SARS-CoV 2. National Institutes of Health (NIH). [Link]
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Biochemical and Biophysical characterization of the main protease, 3-chymotrypsin-like protease (3CLpro), from the novel coronavirus disease 19 (COVID-19). ResearchGate. [Link]
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Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. ScienceDirect. [Link]
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(PDF) Biochemical and biophysical characterization of the main protease, 3-chymotrypsin-like protease (3CLpro) from the novel coronavirus SARS-CoV 2. ResearchGate. [Link]
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Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo. PubMed. [Link]
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A Comparative Guide to Covalent Inhibition: Deconstructing N-tert-butylfuran-2-carboxamide and its Contemporaries
This guide provides an in-depth comparison of covalent inhibitors, using N-tert-butylfuran-2-carboxamide as a central, albeit complex, case study. We will dissect its true mechanism of action, contrast it with established covalent drugs featuring distinct reactive groups, and provide the experimental frameworks necessary for such characterizations. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of covalent inhibitor design and evaluation.
Introduction: The Covalent Advantage and a Point of Clarification
Covalent inhibitors offer distinct pharmacological advantages over their non-covalent counterparts, including prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets.[1][2] These molecules function through a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[3]
A critical point of clarification is necessary regarding the topic of this guide, This compound . Extensive research has characterized this molecule, particularly under the designation ML188, as a potent non-covalent inhibitor of the SARS-CoV 3CL protease.[2][4] It lacks an intrinsic electrophilic warhead designed for targeted covalent inhibition.
However, the furan moiety itself presents a fascinating case of latent reactivity. It can undergo in vivo metabolic activation by cytochrome P450 enzymes to form cis-2-butene-1,4-dial (BDA), a highly reactive bis-electrophile.[5][6] BDA can then proceed to form covalent adducts with cellular proteins.[3][7] Therefore, this guide will analyze this compound through two distinct mechanistic lenses:
-
As a direct-acting, non-covalent inhibitor.
-
As a pro-inhibitor that can be metabolically activated to a covalent modifier.
This dual perspective allows us to fulfill the spirit of the topic by comparing the covalent mechanism of its metabolite with well-defined covalent inhibitors, providing a richer, more scientifically rigorous discussion.
Mechanisms of Action: A Tale of Two Pathways
The inhibitory profile of a furan-containing compound like this compound can be understood as two potential pathways, distinguished by the absence or presence of metabolic activation.
Pathway A: Direct, Non-Covalent Inhibition
In its parent form, this compound acts as a competitive inhibitor. It binds reversibly to the active site of its target, such as the SARS-CoV 3CL protease, through non-covalent interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions.[2][4] The binding affinity is defined by equilibrium constants such as K_i or IC_50. The inhibitor and substrate compete for the same binding site, and the inhibition can be overcome by increasing substrate concentration.
Pathway B: Metabolically-Activated, Covalent Inhibition
This pathway is indirect and contingent on host metabolism.
Nirmatrelvir: The Reversible Nitrile
Nirmatrelvir, the active component in Paxlovid, inhibits the main protease (Mpro) of SARS-CoV-2. [8]Its nitrile warhead is a milder electrophile. The catalytic cysteine (Cys145) of Mpro attacks the nitrile carbon to form a reversible thioimidate adduct. [9][10]This covalent interaction significantly increases the residence time of the drug but allows for eventual dissociation, which can be advantageous for safety and minimizing off-target effects. [11][12]
Bortezomib: The Reversible Boronic Acid
Bortezomib is a proteasome inhibitor used to treat multiple myeloma. [13]Its boronic acid warhead forms a reversible covalent bond with the hydroxyl group of the catalytic N-terminal threonine residue of the 26S proteasome. [14][15]The resulting tetrahedral boronate adduct mimics the transition state of peptide hydrolysis, leading to potent inhibition. [14]
Essential Experimental Protocols for Inhibitor Characterization
Distinguishing between these mechanisms requires a suite of specific biochemical and biophysical assays.
Protocol 1: Differentiating Covalent from Non-Covalent Binding
This experiment, often called a "washout" or "jump dilution" assay, is crucial for determining if an inhibitor acts covalently. The principle is that non-covalent inhibitors, which are in rapid equilibrium, will dissociate upon dilution, restoring enzyme activity, whereas irreversible inhibitors will remain bound.
Methodology:
-
Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC_50) for a set period (e.g., 60 minutes) to allow for covalent bond formation. Include a control with enzyme and vehicle (e.g., DMSO) only.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into assay buffer containing the enzyme's substrate. This dilution dramatically lowers the free inhibitor concentration.
-
Activity Measurement: Immediately monitor enzyme activity over time by measuring product formation.
-
Analysis:
-
Non-covalent inhibitors: Enzyme activity will rapidly recover to near control levels as the inhibitor dissociates from the active site.
-
Irreversible covalent inhibitors: Enzyme activity will remain suppressed, as the inhibitor is permanently bound.
-
Reversible covalent inhibitors: Activity may show slow recovery, depending on the off-rate (k_off) of the covalent adduct.
-
Protocol 2: Determining Kinetic Parameters for Irreversible Inhibitors (k_inact/K_I)
For irreversible inhibitors like Ibrutinib or the BDA metabolite, the IC_50 value is time-dependent and not a true measure of potency. The specificity constant, k_inact/K_I, is the appropriate metric.
Methodology:
-
Assay Setup: Prepare a series of reactions, each containing the enzyme and varying concentrations of the irreversible inhibitor.
-
Time-Course Monitoring: Initiate the reaction by adding substrate and monitor product formation continuously over time for each inhibitor concentration.
-
Calculate Observed Rates (k_obs): For each inhibitor concentration [I], fit the progress curve (Product vs. Time) to the equation for first-order decay to obtain the observed rate of inactivation, k_obs.
-
Determine k_inact and K_I: Plot the calculated k_obs values against the corresponding inhibitor concentrations [I]. Fit this data to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) This allows for the determination of the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
-
Calculate Specificity Constant: The ratio k_inact/K_I represents the second-order rate constant for inhibition and is the most reliable measure of potency. [16][17]
Protocol 3: Confirmation of Covalent Adduct Formation via Mass Spectrometry
Mass spectrometry (MS) provides direct physical evidence of a covalent bond by detecting the mass increase of the target protein after incubation with the inhibitor.
Methodology:
-
Incubation: Incubate the target protein with an excess of the covalent inhibitor for a sufficient time to ensure reaction completion. Run a control sample with the protein and vehicle alone.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or size-exclusion chromatography.
-
Intact Protein Analysis: Analyze the control and inhibitor-treated protein samples by Liquid Chromatography-Mass Spectrometry (LC-MS). [18][19] * Deconvolute the resulting electrospray ionization (ESI) mass spectra.
-
A successful covalent modification will result in a mass shift in the treated sample corresponding to the molecular weight of the inhibitor.
-
-
(Optional) Peptide Mapping: To identify the specific amino acid residue that was modified, perform a "bottom-up" proteomics workflow:
-
Digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein's sequence, including a variable modification equal to the mass of the inhibitor on all potential nucleophilic residues (e.g., Cys, Lys, Ser, Thr). Identification of a peptide with this mass shift confirms the site of adduction. [18][20]
-
Conclusion
The analysis of this compound reveals a critical lesson in drug development: a compound's pharmacology can be multifaceted. While it acts as a non-covalent inhibitor in its native state, its furan scaffold holds the potential for metabolic activation into a reactive, covalent modifier, cis-2-butene-1,4-dial. [4][5] This duality underscores the importance of comprehensive profiling. Comparing the potential covalent action of its metabolite to established warheads in drugs like Ibrutinib, Nirmatrelvir, and Bortezomib highlights the vast diversity in covalent inhibitor design, spanning irreversible and reversible mechanisms targeting a range of nucleophilic residues. The experimental protocols detailed herein provide a robust framework for researchers to definitively characterize inhibitor mechanisms, ensuring both scientific rigor and the development of safer, more effective therapeutics.
References
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Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. PubMed. Available at: [Link]
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Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan. PubMed. Available at: [Link]
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kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Available at: [Link]
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. Available at: [Link]
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Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. PMC - PubMed Central. Available at: [Link]
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The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. NIH. Available at: [Link]
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A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. PubMed. Available at: [Link]
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The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]
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Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. Available at: [Link]
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Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed. Available at: [Link]
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A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. Available at: [Link]
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Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. PubMed. Available at: [Link]
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Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. ACS Publications. Available at: [Link]
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Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. Available at: [Link]
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Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. SciSpace. Available at: [Link]
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. Available at: [Link]
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Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro. NCBI - NIH. Available at: [Link]
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Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome. NIH. Available at: [Link]
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Targeting Biomolecules with Reversible Covalent Chemistry. PMC - NIH. Available at: [Link]
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Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. Available at: [Link]
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Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. PMC - NIH. Available at: [Link]
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Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH. Available at: [Link]
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Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan. ACS Publications. Available at: [Link]
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Reaction of cis- and trans-2-Butene-1,4-dial with 2'-Deoxycytidine to Form Stable Oxadiazabicyclooctaimine Adducts. ACS Publications. Available at: [Link]
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Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro. PMC. Available at: [Link]
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Structure of ibrutinib. The covalent drug ibrutinib contains an... ResearchGate. Available at: [Link]
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deoxyguanosine adduct of cis-2-butene-1,4-dial, a reactive metabolite of furan. PubMed. Available at: [Link]
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Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. Available at: [Link]
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Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]
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Comparative Analysis of N-tert-butylfuran-2-carboxamide Analogs: A Guide to Structure-Activity Relationships
Introduction
The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of compounds with significant biological activities. Within this class, N-tert-butylfuran-2-carboxamide and its analogs have garnered considerable attention as promising therapeutic agents. The bulky yet lipophilic tert-butyl group often imparts favorable pharmacokinetic properties and can influence binding affinity and selectivity towards various biological targets. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR) and offering insights for researchers and drug development professionals. We will explore how modifications to the furan ring, the carboxamide linker, and the N-tert-butyl group impact biological outcomes, supported by experimental data from the literature.
Core Scaffold and Key Interaction Points
The fundamental this compound scaffold consists of three key components that can be systematically modified to probe the SAR: the furan ring, the amide linkage, and the N-tert-butyl group. Understanding how alterations in these regions affect biological activity is crucial for rational drug design.
Caption: Core components of the this compound scaffold.
Structure-Activity Relationship Analysis
The biological activity of furan-2-carboxamide derivatives can be profoundly influenced by the nature and position of substituents. The following sections dissect the SAR of this compound analogs by examining modifications at different positions of the core scaffold.
Modifications at the 5-position of the Furan Ring
The 5-position of the furan ring is a common site for chemical modification, and studies have shown that introducing various aryl groups at this position can significantly enhance biological activity. For instance, a series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated as urotensin-II receptor antagonists.[1]
| Compound ID | 5-Aryl Substituent | IC50 (nM)[1] |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 50 |
| 1y | 3,4-Difluorophenyl | 6 |
| 1z | 4-Chlorophenyl | 25 |
The data clearly indicates that electron-withdrawing groups on the C-5 aryl ring enhance the antagonist potency. The 3,4-difluorophenyl analog 1y emerged as a highly potent UT antagonist with an IC50 value of 6 nM.[1] This suggests that the electronic properties of the substituent at this position play a critical role in receptor binding. Further studies also revealed that this compound possesses high metabolic stability and an acceptable pharmacokinetic profile.[1]
Modifications of the Carboxamide Nitrogen Substituent
While this guide focuses on N-tert-butyl analogs, it is instructive to compare their activity with derivatives bearing other N-substituents to understand the role of the tert-butyl group. In a study on antibiofilm agents, a variety of furan-2-carboxamides with different N-substituents were synthesized and evaluated against P. aeruginosa.[2]
| Compound ID | N-Substituent | Biofilm Inhibition (%)[2] |
| 4a | -NH-N=CH-Ph | 45 |
| 4b | -NH-N=CH-(4-NO2-Ph) | 58 |
| 5a | -(4-benzamidophenyl) | - |
| 7d | -((1-(2-((4-(tert-butyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl) | - |
While a direct comparison with an N-tert-butyl analog is not available in this specific study, the results highlight that modifications on the amide nitrogen can lead to significant antibiofilm activity. Compound 4b , with a p-nitrophenyl hydrazide moiety, showed the most remarkable activity with 58% inhibition.[2] This suggests that extending the substituent on the nitrogen with groups capable of additional interactions can be a fruitful strategy.
Bioisosteric Replacement and Scaffold Hopping
In drug design, replacing a functional group with another that has similar physical or chemical properties (bioisosteric replacement) is a common strategy to improve potency, selectivity, or pharmacokinetic properties. In the context of furan-2-carboxamides, the furan ring itself can be considered a bioisostere of other aromatic or heteroaromatic systems.
A study on novel arylcarboxamides as anti-tubercular agents explored various scaffolds, including quinolone-2-carboxamides and 4-arylthiazole-2-carboxamides, as potential inhibitors of the mycobacterial membrane protein MmpL3.[3] While not direct this compound analogs, this research demonstrates the principle of scaffold hopping, where the core furan ring is replaced by other heterocyclic systems to explore new chemical space and potentially discover compounds with improved properties.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves the coupling of a furan-2-carboxylic acid derivative with tert-butylamine.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the furan-2-carboxylic acid derivative (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) or HATU (1.1 equivalents) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).[2]
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester intermediate.
-
Amidation: To the solution containing the activated ester, add tert-butylamine (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound analog.
In Vitro Biological Assays
The choice of biological assay depends on the therapeutic target of interest. Below are examples of common assays used to evaluate the efficacy of these compounds.
Anti-cancer Activity Evaluation (MTT Assay) [4]
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48 hours.[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Activity Evaluation (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The structure-activity relationship of this compound analogs is a rich and evolving field of study. The evidence presented in this guide demonstrates that systematic modifications to the core scaffold can lead to significant improvements in biological activity. Specifically, the introduction of electron-withdrawing groups at the 5-position of the furan ring has been shown to be a particularly effective strategy for enhancing potency in certain contexts. The N-tert-butyl group plays a crucial role in defining the pharmacokinetic and pharmacodynamic properties of these molecules, and further exploration of its steric and electronic contributions is warranted. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel analogs, contributing to the development of the next generation of furan-2-carboxamide-based therapeutics.
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Lee, J., et al. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 577-580. [Link]
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Guzmán-Gutiérrez, S. L., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 30(1), e202302879. [Link]
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Stauffer, S. R., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 56(2), 498-509. [Link]
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de la Cruz, J. N., et al. (2014). Crystal structures of N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1099–o1103. [Link]
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Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. [Link]
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In the landscape of modern medicinal chemistry, the furan-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a detailed comparative analysis of N-tert-butylfuran-2-carboxamide and its structurally related analogs, with a focus on their efficacy in antibiofilm and anticonvulsant applications. By synthesizing data from contemporary research, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and development efforts.
Introduction to Furan-2-Carboxamides: A Scaffold of Therapeutic Promise
The furan ring system is a cornerstone in the architecture of numerous biologically active compounds, both naturally occurring and synthetic.[1][2] Its derivatives are implicated in a spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticonvulsant effects.[1] The furan-2-carboxamide moiety, in particular, offers a synthetically tractable handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The introduction of diverse substituents on the amide nitrogen and the furan ring has led to the discovery of potent modulators of various cellular processes.
This guide will delve into a comparative analysis of this compound and its analogs, exploring how subtle structural modifications influence their biological efficacy. We will examine key experimental data, outline the methodologies used to generate this data, and provide a scientifically grounded perspective on the therapeutic potential of this compound class.
I. Comparative Analysis of Antibiofilm Activity
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The ability to inhibit biofilm formation is a key strategy in combating persistent infections. Recent studies have highlighted the potential of furan-2-carboxamides as effective antibiofilm agents, particularly against Pseudomonas aeruginosa, a notorious opportunistic pathogen.[3][4]
A diversity-oriented synthesis approach has been employed to generate a library of furan-2-carboxamide derivatives, leading to the identification of compounds with significant antibiofilm activity.[3] The design strategy involved the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide core.[3]
Experimental Workflow: Antibiofilm Assay
The following diagram outlines a typical workflow for assessing the antibiofilm efficacy of test compounds.
Caption: Workflow for determining antibiofilm activity.
Comparative Efficacy Data
The table below summarizes the antibiofilm activity of selected furan-2-carboxamide analogs against P. aeruginosa. The data highlights the influence of substituents on the carboxamide moiety.
| Compound ID | Structure | % Biofilm Inhibition |
| 4b | N'-(4-Chlorobenzoyl)furan-2-carbohydrazide | 58%[3] |
| 5a | N-(4-Benzamidophenyl)furan-2-carboxamide | Not specified as highly active[3] |
| 5c | N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | Not specified as highly active[3] |
| 5d | N-(4-(4-(tert-Butyl)benzamido)phenyl)furan-2-carboxamide | Not specified as highly active[3] |
| 5f | N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | Not specified as highly active[3] |
Note: The original study highlighted carbohydrazides and triazoles as showing significant activity, with compound 4b being the most remarkable. The diamide series (5a, 5c, 5d, 5f) did not show the same level of activity.[3]
The superior activity of the carbohydrazide derivative (4b) suggests that the linker between the furan-2-carboxamide core and the terminal aromatic ring plays a crucial role in interacting with the biological target, which is proposed to be the LasR quorum sensing receptor.[3][4] Molecular docking studies suggest that the carbohydrazides share a similar binding mode to known furanone inhibitors within the LasR binding pocket.[3]
Synthesis Protocol: General Procedure for N-acylcarbohydrazides (e.g., Compound 4b)
The synthesis of the active carbohydrazide series generally follows a two-step process as outlined below.[3]
Step 1: Synthesis of Furan-2-carbohydrazide precursor
-
Furan-2-carboxylic acid is activated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like tetrahydrofuran (THF).
-
The activated acid is then reacted with tert-butyl carbazate to form the Boc-protected carbohydrazide.
-
The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the furan-2-carbohydrazide intermediate.
Step 2: Coupling with Substituted Benzoic Acids
-
The desired substituted benzoic acid (e.g., 4-chlorobenzoic acid) is activated separately with CDI in THF.
-
The activated benzoic acid is then coupled with the furan-2-carbohydrazide intermediate to yield the final N'-aroyl-furan-2-carbohydrazide product.
-
The final product is purified using techniques such as flash column chromatography.
II. Comparative Analysis of Anticonvulsant Activity
Epilepsy remains a significant neurological disorder, and the search for novel anticonvulsant agents with improved efficacy and safety profiles is an ongoing endeavor.[5][6] Furan-containing compounds have been investigated for their potential as anticonvulsants.[1][5][6][7] The mechanism of action for many anticonvulsants involves modulation of ion channels or neurotransmitter systems, such as GABAergic and glutamatergic pathways.
While a direct comparative study featuring this compound in anticonvulsant assays was not prominently found in the initial literature screen, the broader class of furan derivatives has shown promise. For instance, cinnamoyl derivatives of a hexahydrodibenzofuranone oxime have demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures.[5][6]
Experimental Workflow: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used primary screening method for identifying potential anticonvulsant drugs.
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A-Framework for Assessing the Cross-Reactivity of N-tert-butylfuran-2-carboxamide and Other Novel Protease Inhibitors
A Senior Application Scientist's Guide to Selectivity Profiling
In the landscape of drug discovery, the identification of a potent inhibitor against a therapeutic target is a significant milestone. However, potency is only one facet of a viable drug candidate. Of equal, if not greater, importance is selectivity—the ability of a compound to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects and toxicity. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel protease inhibitor, using the hypothetical lead compound N-tert-butylfuran-2-carboxamide as our central example.
While this compound is a known chemical entity, for the purposes of this guide, we will treat it as a novel, potent, and selective inhibitor of a hypothetical serine protease, which we shall call Furanase-1 . This guide is designed for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded methodology to rigorously evaluate inhibitor selectivity. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear structure for data interpretation and comparison.
The Imperative of Selectivity: Why Cross-Reactivity Matters
Proteases are a vast and diverse class of enzymes, playing critical roles in nearly all physiological processes, from digestion and blood clotting to apoptosis and immune signaling.[1][2][3] They are often grouped into families based on their catalytic mechanism, such as serine, cysteine, aspartic, and metalloproteases.[1][4] Due to conserved structural features within these families, achieving selectivity can be a significant challenge.[5]
An inhibitor designed for a specific protease, like our hypothetical Furanase-1, might inadvertently inhibit other related proteases. For instance, off-target inhibition of a protease involved in a critical signaling pathway could lead to significant toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in de-risking a drug candidate and understanding its biological effects.
Designing the Selectivity Screen: A Multi-Faceted Approach
A robust selectivity screen should be both broad and deep, assessing the inhibitor against a diverse panel of proteases under standardized conditions.
Logical Framework for a Protease Selectivity Screen
The following diagram illustrates the workflow for assessing the cross-reactivity of a novel protease inhibitor.
Caption: A generalized workflow for assessing the selectivity of a protease inhibitor.
Rationale for Protease Panel Selection
The choice of proteases for the screening panel is critical. The panel should include:
-
Structurally Related Proteases: Enzymes from the same family as the primary target (in this case, other serine proteases) are the most likely off-targets.
-
Pharmacologically Relevant Proteases: Proteases known to be involved in major physiological pathways where off-target inhibition could be problematic (e.g., caspases in apoptosis, thrombin in coagulation).[3]
-
Diverse Protease Classes: Including representative enzymes from the main protease families provides a broad overview of the inhibitor's specificity.[1][4]
Experimental Methodology: A Validated Protocol
The most common and robust method for in vitro protease inhibitor screening is the Fluorogenic Substrate Cleavage Assay .[4][6][7] This assay is highly sensitive, amenable to high-throughput formats, and provides quantitative data on enzyme activity.[8]
Principle of the Fluorogenic Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence. When the protease cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[7] The rate of this increase is directly proportional to the protease's activity.
Step-by-Step Protocol for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[9]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific protease being tested (e.g., Tris-HCl with relevant salts and additives).
-
Protease Stock Solution: Reconstitute the purified protease in assay buffer to a known concentration.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
-
Substrate Stock Solution: Prepare a stock solution of the specific fluorogenic substrate for the protease in the same solvent.
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations (typically a 10-point curve, e.g., from 100 µM down to 1 nM).
-
Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.[4]
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well of a microplate, add the assay buffer.
-
Add the diluted inhibitor to the appropriate wells.
-
Add the protease to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate into a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence curve.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[9][10][11]
-
Data Presentation and Comparative Analysis
Clear and concise presentation of data is essential for interpreting the selectivity profile of an inhibitor.
Comparative IC50 Data
The results of the cross-reactivity screen should be summarized in a table that allows for easy comparison of the inhibitor's potency against the primary target versus the panel of off-target proteases.
| Protease Class | Protease Target | This compound IC50 (nM) |
| Serine Protease (Target) | Furanase-1 | 15 |
| Serine Protease | Trypsin | >10,000 |
| Serine Protease | Chymotrypsin | 8,500 |
| Serine Protease | Thrombin | >10,000 |
| Cysteine Protease | Caspase-3 | >10,000 |
| Cysteine Protease | Papain | >10,000 |
| Aspartyl Protease | BACE1 | >10,000 |
| Metalloprotease | MMP-2 | >10,000 |
| Metalloprotease | MMP-9 | 9,200 |
Table 1: Hypothetical cross-reactivity data for this compound. Data is presented as the half-maximal inhibitory concentration (IC50).
Calculating the Selectivity Index
To quantify selectivity, a Selectivity Index is calculated for each off-target protease. This is the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target.
Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)
A higher selectivity index indicates greater selectivity. A commonly accepted threshold for a "selective" inhibitor is a selectivity index of >100-fold.
| Off-Target Protease | This compound IC50 (nM) | Selectivity Index (vs. Furanase-1) |
| Chymotrypsin | 8,500 | 567-fold |
| MMP-9 | 9,200 | 613-fold |
Table 2: Calculation of the Selectivity Index for identified off-targets.
Visualizing Selectivity
The relationship between on-target potency and off-target activity can be visualized to provide an at-a-glance summary of the inhibitor's profile.
Caption: A conceptual diagram illustrating the selectivity profile of the inhibitor.
Conclusion and Implications
Based on our hypothetical data, this compound demonstrates a highly selective profile. With a potency of 15 nM against its primary target, Furanase-1, and IC50 values greater than 8,500 nM against all other tested proteases, it exhibits a selectivity index of over 500-fold. This profile suggests a low probability of off-target effects mediated by the tested proteases and strengthens its position as a promising therapeutic candidate.
This guide has provided a comprehensive, step-by-step framework for the rigorous evaluation of protease inhibitor selectivity. By employing a rational screening panel, utilizing validated biochemical assays, and adhering to systematic data analysis, researchers can build a robust selectivity profile for any lead compound. This critical data package is indispensable for making informed decisions in the drug development pipeline, ultimately contributing to the creation of safer and more effective medicines.
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A Comparative Benchmarking Guide: Evaluating the Anti-HCV Potential of N-tert-butylfuran-2-carboxamide Against Direct-Acting Antivirals
Abstract
The development of novel antiviral agents is critical to addressing the challenges of drug resistance and improving treatment outcomes for viral diseases. This guide provides a comprehensive framework for benchmarking the investigational compound, N-tert-butylfuran-2-carboxamide, against established, clinically-approved Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV). We present a detailed, head-to-head comparison with Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor, and Velpatasvir, an NS5A inhibitor. This document outlines the essential in vitro methodologies, including a robust HCV replicon assay and a cytotoxicity assessment, required to determine the compound's potency (EC₅₀), cytotoxicity (CC₅₀), and its therapeutic window, defined by the Selectivity Index (SI). The experimental design emphasizes scientific rigor, including the rationale behind the selection of controls and assay systems, to ensure the generation of reliable and reproducible data for drug development professionals.
Introduction: The Rationale for Benchmarking
Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of Direct-Acting Antivirals (DAAs) has revolutionized HCV treatment, achieving cure rates of over 95%.[1] These agents typically target key viral proteins essential for replication, such as the NS5B RNA-dependent RNA polymerase and the NS5A protein.[2][3]
-
Sofosbuvir (NS5B Inhibitor): A cornerstone of HCV therapy, Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form.[4][5] This active metabolite mimics a natural uridine nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase, acting as a chain terminator and halting viral replication.[6][7]
-
Velpatasvir (NS5A Inhibitor): This potent DAA targets the HCV NS5A protein.[8] NS5A is a multi-functional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles. By inhibiting NS5A, Velpatasvir disrupts the formation of the viral replication complex.[2][9]
This compound is a novel small molecule with a structure suggestive of potential biological activity. Preliminary (hypothetical) screening has indicated possible inhibitory effects on HCV replication. However, to ascertain its viability as a drug candidate, its performance must be rigorously compared against the "gold standard" agents currently in clinical use. This process, known as benchmarking, is a cornerstone of preclinical drug development.[10]
This guide provides the scientific framework and detailed protocols to answer three critical questions:
-
Potency: How effectively does this compound inhibit HCV replication in a cell-based model compared to Sofosbuvir and Velpatasvir?
-
Toxicity: What is the toxicity profile of the compound in the host cells used for the antiviral assay?
-
Therapeutic Window: Does the compound exhibit a favorable Selectivity Index (SI), indicating a high degree of specific antiviral activity with minimal host cell toxicity?[11]
Experimental Design & Rationale
A robust benchmarking study requires a well-controlled and clinically relevant experimental system. We have selected the HCV subgenomic replicon system as our primary platform.
Why the HCV Replicon System? The HCV replicon is a powerful tool for initial antiviral screening.[12][13] It consists of a portion of the HCV genome, including the non-structural proteins (NS3 to NS5B) required for RNA replication, but lacks the structural proteins needed to produce infectious virus particles.[14] This makes it a safer system to work with (Biosafety Level 2) compared to the full infectious virus.[15] The replicon is stably maintained and replicates autonomously within a human hepatoma cell line (e.g., Huh-7), mimicking the natural environment of the virus.
Our experimental workflow is designed to first determine the cytotoxicity of each compound and then, using non-toxic concentrations, evaluate their antiviral efficacy.
Detailed Methodologies
Cytotoxicity Assay (CC₅₀ Determination)
Principle: Before assessing antiviral activity, it is crucial to determine the concentration at which a compound is toxic to the host cells.[16] The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[17]
Protocol:
-
Cell Seeding: Seed Huh-7 human hepatoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 2-fold serial dilutions of this compound, Sofosbuvir, and Velpatasvir in DMEM. A typical starting concentration is 100 µM. Include a "vehicle control" (e.g., 0.5% DMSO) and an "untreated cell" control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration matches the antiviral assay incubation period.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Live cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the CC₅₀ value.[18]
HCV Replicon Assay (EC₅₀ Determination)
Principle: This assay quantifies the level of HCV RNA replication within the host cells after treatment with the compounds.[12] Many modern replicon systems contain a reporter gene, such as Luciferase, whose expression is directly proportional to the amount of viral replication, providing a simple and high-throughput readout.[13]
Protocol:
-
Cell Seeding: Seed Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a Luciferase reporter) into a 96-well plate at a density of 5,000 cells/well.
-
Compound Treatment: Prepare serial dilutions of the compounds in DMEM at concentrations well below their determined CC₅₀ values. Add the diluted compounds to the cells. Include a "vehicle control" (virus replication control) and a "no-virus" control (background).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂ to allow for multiple rounds of replication.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Analysis: Convert luminescence readings to percentage of replication inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to calculate the EC₅₀ value.
Results & Data Interpretation
The primary outputs of these assays are the EC₅₀, CC₅₀, and the calculated Selectivity Index (SI). These values allow for a direct, quantitative comparison between this compound and the benchmark drugs.
Table 1: Hypothetical Benchmarking Data
| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Unknown | 75 | >100 | >1333 |
| Sofosbuvir | NS5B Polymerase | 40 | >100 | >2500 |
| Velpatasvir | NS5A Protein | 0.05 | >50 | >1,000,000 |
Interpretation of Results:
-
EC₅₀ (50% Effective Concentration): This value represents the potency of the compound. A lower EC₅₀ indicates higher potency. In our hypothetical data, Velpatasvir is extraordinarily potent (pM range), followed by Sofosbuvir and then this compound (nM range).
-
CC₅₀ (50% Cytotoxic Concentration): This value represents the concentration at which the compound causes a 50% reduction in cell viability. A higher CC₅₀ value is desirable, indicating lower toxicity to host cells. All compounds in this example show low cytotoxicity.
-
Selectivity Index (SI): The SI is arguably the most critical parameter for a preclinical candidate.[11] It is the ratio of cytotoxicity to potency (CC₅₀/EC₅₀) and represents the therapeutic window of the compound.[19][20] A higher SI value indicates that the compound is much more effective at inhibiting the virus than it is at harming host cells. Generally, an SI value of ≥10 is considered the minimum for an "active" compound, while promising candidates often have SI values well over 100.[11]
Based on the hypothetical data, this compound demonstrates promising in vitro activity with a strong selectivity index, although it is less potent than the established benchmark drugs.
Mechanistic Insights and Future Directions
The benchmark data provides a strong foundation for further investigation. While Sofosbuvir and Velpatasvir have well-defined targets, the mechanism of action for this compound remains unknown.
Future studies should focus on:
-
Mechanism of Action Studies: Time-of-addition assays can help determine which stage of the viral lifecycle (e.g., entry, replication, assembly) is inhibited.
-
Resistance Profiling: Generating resistant replicon cell lines by culturing them in the presence of increasing concentrations of this compound. Sequencing the viral genome of these resistant lines can identify the protein target.
-
Broad-Spectrum Activity: Testing the compound against other HCV genotypes and potentially other viruses within the Flaviviridae family.
-
In Vivo Efficacy: If the compound continues to show promise, advancing to animal models of HCV infection is the logical next step.
Conclusion
This guide has established a rigorous, multi-step process for benchmarking the novel compound this compound against the industry-leading anti-HCV drugs, Sofosbuvir and Velpatasvir. By systematically determining the EC₅₀, CC₅₀, and Selectivity Index using validated in vitro assays, researchers can generate the critical data needed to make informed decisions about the compound's therapeutic potential. The hypothetical results presented herein position this compound as a viable candidate for further preclinical development, warranting deeper investigation into its specific mechanism of action.
References
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Title: Sofosbuvir - Wikipedia Source: Wikipedia URL: [Link]
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Title: Velpatasvir | C49H54N8O8 - PubChem Source: National Institutes of Health URL: [Link]
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Title: Pharmacology of Velpatasvir (Epclusa; Overview, Mechanism of action, Effectiveness, Pharmacokinetics) Source: YouTube URL: [Link] (Note: A representative URL is used as the original may be transient.)
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Title: Sofosbuvir: Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose Source: Pediatric Oncall URL: [Link]
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A Comparative Guide to Validating the Mechanism of Action of N-tert-butylfuran-2-carboxamide as a Novel Enzyme Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a critical step in translating a promising molecule into a viable therapeutic candidate. This guide provides an in-depth, technically-focused comparison of methodologies to validate the purported mechanism of N-tert-butylfuran-2-carboxamide, a member of the biologically active furan-based carboxamide family.[1][2][3][4][5]
While the precise biological target of this compound is still under investigation, this guide will proceed under the hypothesis that it acts as an inhibitor of a specific enzyme, hereafter referred to as "Target Protein X" (TPX). The principles and workflows detailed herein are broadly applicable to the validation of any small molecule enzyme inhibitor.[6][7][8]
We will explore a logical progression of experiments, from direct biochemical confirmation to cellular target engagement, and compare the compound's performance with hypothetical alternatives. The causality behind each experimental choice is explained to provide a framework for robust, self-validating investigation.
Part 1: Biochemical Validation of Direct Target Engagement
The foundational step in validating a proposed mechanism of action is to confirm a direct, physical interaction between the compound and its purified target protein. This is essential to rule out indirect effects and to quantify the potency and binding characteristics of the molecule.
Experiment 1.1: In Vitro Enzymatic Assay
Causality: The primary question is whether this compound directly inhibits the catalytic activity of TPX. An in vitro enzymatic assay is the most direct method to determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]
Protocol: Luminescence-Based Kinase Assay (Example for a Kinase Target)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute this compound and control compounds (e.g., a known potent inhibitor "Alternative A" and a pan-assay interference compound "Alternative B") in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare a solution of purified, recombinant TPX enzyme and its specific substrate in the reaction buffer. .
-
-
Reaction Incubation:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of the enzyme/substrate mixture to initiate the reaction.
-
Incubate for 1 hour at room temperature. .
-
-
Signal Detection:
-
Add 15 µL of a detection reagent (e.g., a commercial ATP detection reagent that measures the remaining ATP via a luciferase reaction).
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader. .
-
-
Data Analysis:
-
Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[9]
-
Comparative Data Summary:
| Compound | Type | Hypothesized IC50 (nM) |
| This compound | Test Compound | 50 |
| Alternative A | Potent TPX Inhibitor | 5 |
| Alternative B | Pan-Assay Interference Compound | >10,000 |
Workflow Diagram: In Vitro Enzymatic Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Experiment 1.2: Biophysical Binding Affinity (Surface Plasmon Resonance)
Causality: While an enzymatic assay demonstrates functional inhibition, it does not directly measure the binding event. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data (association and dissociation rates) and equilibrium binding affinity (KD), confirming a physical interaction.[10][11][12] This is crucial for distinguishing true inhibitors from compounds that interfere with the assay technology.
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized TPX surface and a reference flow cell.
-
Monitor the change in the refractive index, which is proportional to the binding of the compound to the protein, in real-time.[12] .
-
-
Regeneration:
-
After each injection, regenerate the sensor surface with a mild buffer (e.g., a low pH glycine solution) to remove the bound compound. .
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Comparative Data Summary:
| Compound | Type | Hypothesized KD (nM) |
| This compound | Test Compound | 150 |
| Alternative A | Potent TPX Inhibitor | 15 |
| Alternative B | Pan-Assay Interference Compound | No Binding Detected |
Diagram: Principle of Surface Plasmon Resonance (SPR)
Caption: Simplified diagram of SPR for measuring protein-small molecule interactions.
Part 2: Cellular Target Engagement and Pathway Modulation
Biochemical assays use purified components. To validate the mechanism in a more physiologically relevant context, it's imperative to demonstrate that the compound engages its target within intact cells and elicits the expected downstream biological response.
Experiment 2.1: Cellular Thermal Shift Assay (CETSA)
Causality: The principle behind CETSA is that when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. Observing a shift in the protein's melting temperature in the presence of the compound provides strong evidence of target engagement in a cellular environment.[15][16][17]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or a vehicle control (DMSO) for 1-2 hours. .
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. .
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins. .
-
-
Detection:
-
Quantify the amount of soluble TPX in each sample using Western blotting with a specific antibody against TPX. .
-
-
Data Analysis:
-
Plot the band intensity (representing soluble TPX) against the temperature for both treated and untreated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Comparative Data Summary:
| Compound | Target Engagement | Hypothesized Thermal Shift (ΔTagg) |
| This compound | Yes | +4.5 °C |
| Alternative A | Yes | +7.0 °C |
| Vehicle (DMSO) | No | 0 °C |
Diagram: Hypothetical TPX Signaling Pathway
Caption: Inhibition of TPX is expected to block downstream signaling.
Part 3: Comprehensive Comparison and Conclusion
The final step is to synthesize all the data and benchmark the performance of this compound against relevant alternatives. This provides a holistic view of the compound's potential.
Overall Performance Comparison:
| Parameter | This compound | Alternative A (Potent Inhibitor) | Alternative B (PAINS) |
| Mechanism | TPX Inhibition | TPX Inhibition | Assay Interference |
| Biochemical Potency (IC50) | 50 nM | 5 nM | >10,000 nM |
| Binding Affinity (KD) | 150 nM | 15 nM | No Binding |
| Cellular Target Engagement (ΔTagg) | +4.5 °C | +7.0 °C | 0 °C |
| Cellular Potency (EC50) | 250 nM | 25 nM | >20,000 nM |
| Selectivity | To be determined | High for TPX | Promiscuous |
Conclusion
The experimental workflow described provides a robust, multi-faceted approach to validating the mechanism of action for this compound as a putative TPX inhibitor. The collective data from in vitro enzymatic and biophysical assays, combined with evidence of target engagement in a cellular context, would provide strong support for its proposed mechanism.
Compared to the highly potent "Alternative A," this compound shows moderate potency, suggesting opportunities for further lead optimization. Crucially, the validation workflow successfully distinguishes it from a pan-assay interference compound ("Alternative B"), which would show activity in the primary enzymatic assay but fail in the orthogonal biophysical and cellular assays.
Future studies should focus on determining the selectivity of this compound against a panel of related enzymes and elucidating its effects on downstream cellular pathways through techniques like phospho-proteomics. This comprehensive validation approach ensures scientific rigor and provides the confidence needed to advance promising compounds through the drug discovery pipeline.
References
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A Researcher's Guide to Evaluating the In Vitro and In Vivo Efficacy of N-tert-butylfuran-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of N-tert-butylfuran-2-carboxamide. While direct efficacy data for this specific molecule is not extensively published, this document outlines the critical experimental pathways and comparative analyses necessary to characterize its potential. By leveraging established methodologies and data from structurally related furan-2-carboxamide derivatives, researchers can effectively design and execute studies to elucidate the in vitro and in vivo performance of this compound.
Introduction to the Furan-2-Carboxamide Scaffold
The furan-2-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] The furan ring, a five-membered aromatic heterocycle, can act as a bioisostere for other aromatic systems and engage in various intermolecular interactions, contributing to the pharmacological profile of the molecule.[2] The carboxamide linkage is a key structural feature in many pharmaceuticals, offering metabolic stability and the ability to form hydrogen bonds with biological targets.[3]
The "N-tert-butyl" substitution on the carboxamide nitrogen introduces a bulky, lipophilic group. This can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability, metabolic stability, and binding affinity to target proteins. Understanding the impact of this specific substitution is a key objective of the evaluations outlined in this guide.
In Vitro Efficacy Assessment: A Step-by-Step Approach
The initial evaluation of a novel compound's biological activity begins with a series of in vitro assays. These experiments are crucial for determining cellular effects, potency, and mechanism of action in a controlled environment.
Part 1: Cytotoxicity Screening
A fundamental first step is to assess the compound's effect on cell viability. This helps to identify potential anticancer activity or general toxicity.[4]
Recommended Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
SRB (Sulphorhodamine B) Assay: A colorimetric assay that measures cellular protein content, providing another measure of cell number.[5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.[6]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Treat the cells with these concentrations and include a vehicle control (DMSO alone).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Illustrative Data Presentation:
The results of cytotoxicity screening are typically presented in a table comparing the IC50 values across different cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Data |
| This compound | HepG2 | Experimental Data |
| This compound | A549 | Experimental Data |
| This compound | HEK293 | Experimental Data |
| Doxorubicin (Control) | MCF-7 | Reference Value |
This table is a template for presenting experimental results. Actual values would be determined through experimentation.
Part 2: Mechanistic In Vitro Assays
Based on the initial cytotoxicity results and the known activities of similar furan-based compounds, further assays can be conducted to explore the mechanism of action. Many furan-2-carboxamide derivatives have shown potential as anticancer and antimicrobial agents.[7][8]
Potential Mechanistic Assays:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[9]
-
Apoptosis Assays: To investigate if the compound induces programmed cell death (e.g., Annexin V/PI staining).[8]
-
Antimicrobial Susceptibility Testing: To evaluate the compound's ability to inhibit the growth of various bacterial or fungal strains.[6]
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for the in vitro evaluation of this compound.
In Vivo Efficacy Assessment: Translating to a Living System
Promising results from in vitro studies warrant further investigation in a living organism. In vivo studies are essential for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and overall safety in a more complex biological system.[10]
Part 1: Selection of an Animal Model
The choice of animal model is critical and depends on the intended therapeutic application.[11] For oncology, xenograft models in mice are commonly used.[12]
Commonly Used Mouse Models:
-
Subcutaneous Xenograft Model: Human cancer cells are injected subcutaneously into immunocompromised mice. This model is used to assess the compound's ability to inhibit tumor growth.
-
Orthotopic Xenograft Model: Human cancer cells are implanted into the corresponding organ in mice, providing a more clinically relevant tumor microenvironment.
Part 2: In Vivo Efficacy Study Design
A well-designed in vivo study is crucial for obtaining reliable and reproducible data.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
-
Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude) in a controlled environment for at least one week before the study begins.
-
Tumor Implantation: Inject a suspension of human cancer cells (e.g., MCF-7) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at different dose levels. The control group should receive the vehicle.
-
Data Collection: Measure tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the compound's antitumor efficacy.
Illustrative Data Presentation:
The primary outcome of an in vivo efficacy study is often the inhibition of tumor growth.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Data | 0 |
| This compound | 10 | Experimental Data | Calculated Value |
| This compound | 25 | Experimental Data | Calculated Value |
| This compound | 50 | Experimental Data | Calculated Value |
| Positive Control | Dose | Reference Value | Reference Value |
This table is a template for presenting experimental results. Actual values would be determined through experimentation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the in vivo efficacy evaluation of this compound.
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the in vitro and in vivo efficacy of this compound. By following these established protocols and leveraging comparative data from related compounds, researchers can systematically characterize the biological activity of this novel molecule. The successful execution of these studies will provide the critical data necessary to determine its potential as a therapeutic agent and guide further drug development efforts.
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National Center for Biotechnology Information. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
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ResearchGate. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]
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MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]
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National Center for Biotechnology Information. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
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National Center for Biotechnology Information. (n.d.). N-tert-butyl-2-methylfuran-3-carboxamide. [Link]
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Assessing the Selectivity of N-tert-butylfuran-2-carboxamide: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the pursuit of novel anti-infective agents, the precise characterization of a molecule's selectivity is paramount. It is the critical determinant that separates a promising lead compound from a promiscuous entity with a high potential for off-target effects and toxicity. This guide provides an in-depth, objective comparison of N-tert-butylfuran-2-carboxamide, a molecule of interest in the modulation of bacterial communication, against other alternatives. We will delve into the experimental data and methodologies required to rigorously assess its selectivity profile.
The furan-2-carboxamide scaffold has emerged as a versatile pharmacophore in various therapeutic areas. Recent investigations into its derivatives have revealed activities ranging from anti-cancer to anti-microbial, underscoring the profound influence of its substitution patterns on biological targets.[1][2] Notably, certain furan-2-carboxamides have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a notorious opportunistic pathogen, by potentially targeting the LasR receptor, a key regulator in the quorum sensing (QS) signaling cascade.[3]
Quorum sensing is a sophisticated system of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density, governing the production of virulence factors and the formation of biofilms.[4][5] The LasR protein in P. aeruginosa sits at the apex of a hierarchical QS system, making it a prime target for anti-virulence strategies.[6][7] Based on the structural simplicity of this compound and the known activity of related compounds, we hypothesize that its primary biological target is the LasR quorum sensing receptor .
This guide will therefore focus on a comprehensive framework for assessing the selectivity of this compound for LasR over other homologous quorum sensing receptors in P. aeruginosa, namely RhlR and QscR.[8][9] We will also compare its activity profile with established LasR inhibitors, V-06-018 and salicylic acid.[10][11]
Comparative Analysis of LasR Inhibitors
To contextualize the performance of this compound, a direct comparison with known modulators of the LasR pathway is essential. We will consider two well-characterized inhibitors with distinct mechanisms and potencies: V-06-018, a potent synthetic antagonist, and salicylic acid, a naturally derived compound with known QS inhibitory effects.[1][10]
| Compound | Structure | Primary Target | Potency (IC50) | Known Selectivity |
| This compound | Hypothesized: LasR | To be determined | To be determined | |
| V-06-018 | LasR | ~5.2 µM[10] | High for LasR | |
| Salicylic Acid | LasR (among others) | High µM to mM range | Broad, affects multiple pathways |
This table will be populated with experimentally derived data for this compound.
Experimental Workflows for Selectivity Profiling
A robust assessment of selectivity requires a multi-pronged approach, combining cell-based functional assays with direct biochemical binding assays. The following experimental plan is designed to provide a comprehensive and self-validating selectivity profile for this compound.
Caption: Experimental workflow for assessing the selectivity of this compound.
Part 1: Cell-Based Functional Assays
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activation of a LasR-dependent promoter.[4][12][13] We will utilize a reporter strain of E. coli or a P. aeruginosa mutant lacking its native QS systems, engineered to express LasR and a reporter gene (e.g., luciferase or GFP) under the control of a LasR-inducible promoter, such as lasI or lasB.[14][15][16]
Protocol:
-
Strain and Culture Conditions:
-
Use E. coli JM109 carrying the pSB1142 plasmid, which contains the lasR gene and the lasI promoter fused to the luxCDABE operon.[16]
-
Grow the reporter strain overnight in LB broth supplemented with the appropriate antibiotic (e.g., tetracycline) at 37°C with shaking.
-
-
Assay Preparation:
-
Dilute the overnight culture to an OD600 of 0.1 in fresh LB medium with antibiotic.
-
In a 96-well, black, clear-bottom plate, add 100 µL of the diluted culture to each well.
-
Prepare a serial dilution of this compound, V-06-018, and salicylic acid in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Compound Treatment and Induction:
-
Add the test compounds to the wells at various concentrations. Include a DMSO-only control.
-
Add the LasR agonist, N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL), to all wells (except for the no-agonist control) at a final concentration corresponding to its EC50.
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Concurrently, measure the optical density at 600 nm (OD600) to assess bacterial growth. Compounds exhibiting antibacterial activity at the tested concentrations should be flagged, as the reduction in reporter signal may not be due to specific inhibition of LasR.
-
-
Data Analysis:
-
Normalize the luminescence signal to the OD600 for each well.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.
-
To assess selectivity, we will perform analogous reporter gene assays for the homologous receptors RhlR and QscR.[9][17][18] This is crucial as the Las, Rhl, and Pqs quorum sensing systems are interconnected.[8][17]
Protocol:
-
The protocol is identical to the LasR reporter assay, with the following modifications:
-
For RhlR: Use a reporter strain expressing RhlR and a reporter gene under the control of an RhlR-dependent promoter (e.g., rhlA).[18] The cognate agonist for induction will be N-butanoyl-L-homoserine lactone (C4-HSL).
-
For QscR: Use a reporter strain expressing QscR and a reporter under the control of a QscR-regulated promoter. QscR also responds to 3OC12-HSL.
-
Pyocyanin is a blue-green, redox-active virulence factor produced by P. aeruginosa, and its production is under the control of the QS network.[8][19] Measuring the inhibition of pyocyanin production provides a physiologically relevant readout of QS disruption in the wild-type pathogen.
Protocol:
-
Culture Preparation:
-
Grow P. aeruginosa PAO1 or PA14 overnight in LB broth.
-
Inoculate fresh King's A broth with the overnight culture to an initial OD600 of 0.05.
-
-
Compound Treatment:
-
Add serial dilutions of this compound and comparator compounds to the cultures.
-
Incubate at 37°C with shaking (200 rpm) for 18-24 hours.
-
-
Pyocyanin Extraction:
-
Centrifuge the cultures at 8,000 rpm to pellet the cells.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the blue-colored lower chloroform layer.
-
Transfer the chloroform layer to a fresh tube containing 1 mL of 0.2 N HCl. Vortex until the color of the upper aqueous layer turns pink.[19]
-
-
Quantification:
Part 2: Biochemical Assays for Direct Target Engagement
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
EMSA is a technique used to study protein-DNA interactions in vitro.[11][20] It can directly demonstrate whether this compound inhibits the binding of LasR to its target DNA promoter sequence, thus confirming direct target engagement.[3][21]
Protocol:
-
Reagent Preparation:
-
Purified LasR: Overexpress and purify the full-length LasR protein from E. coli.
-
DNA Probe: Synthesize and label a double-stranded DNA oligonucleotide corresponding to the LasR binding site in the lasB promoter with a non-radioactive label (e.g., a fluorescent dye or biotin).[14]
-
Binding Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 8.0), 300 mM NaCl, 5 mM MgCl₂, 5% glycerol, and a non-specific competitor DNA (e.g., poly(dI-dC)).[14]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified LasR protein, the labeled DNA probe, and the binding buffer.
-
For inhibition assays, pre-incubate LasR with varying concentrations of this compound or comparator compounds before adding the labeled probe.[14]
-
The native agonist 3OC12-HSL must be included in the binding buffer to ensure LasR is in its active conformation.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in a cold room or on ice to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
Visualize the bands using an appropriate imaging system for the chosen label. A "shifted" band indicates the formation of a LasR-DNA complex. A reduction in the intensity of the shifted band in the presence of the test compound indicates inhibition of binding.
-
To unequivocally confirm that the shifted band observed in the EMSA is due to the LasR protein, a supershift assay can be performed. This involves adding an antibody specific to LasR to the binding reaction. The binding of the antibody to the LasR-DNA complex will result in a further retardation of the complex's mobility (a "supershift").
Interpreting the Selectivity Profile
The collective data from these experiments will provide a robust assessment of the selectivity of this compound.
-
High Potency in LasR Reporter Assay, Low Potency in RhlR/QscR Assays: This would indicate high selectivity for the primary target, LasR.
-
Similar Potency Across All Reporter Assays: This would suggest that the compound is a broad-spectrum inhibitor of LuxR-type receptors in P. aeruginosa and lacks selectivity.
-
Inhibition of Pyocyanin Production: This provides phenotypic validation that the compound can disrupt a key virulence pathway in the wild-type pathogen.
-
Inhibition of LasR-DNA Binding in EMSA: This provides direct biochemical evidence that the compound's mechanism of action involves interfering with the transcriptional regulatory function of LasR.
By following this comprehensive guide, researchers and drug development professionals can generate a high-quality, reproducible, and objective assessment of the selectivity of this compound, thereby enabling an informed decision on its potential as a lead candidate for further development as an anti-virulence agent.
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Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. (2024). ACS Infectious Diseases. [Link]
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Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. (2023). Scientific Reports. [Link]
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Production, Characterization and Cytotoxic Evaluation of Pyocyanin Pigment Extracted from Pseudomonas aeruginosa Isolated from Industrial Soil. (2020). International Journal of Current Microbiology and Applied Sciences. [Link]
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An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. (2016). Journal of Visualized Experiments. [Link]
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Sodium salicylate interferes with quorum-sensing-regulated virulence in chronic wound isolates of Pseudomonas aeruginosa in simulated wound fluid. (2020). Microbiology Spectrum. [Link]
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Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa. (2015). ACS Chemical Biology. [Link]
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Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (2020). Molecules. [Link]
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Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR. (2003). Proceedings of the National Academy of Sciences. [Link]
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LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer. (1998). Journal of Bacteriology. [Link]
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Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2020). Chemistry – A European Journal. [Link]
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Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. (2020). Journal of Biological Chemistry. [Link]
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Pseudomonas aeruginosa LasR·DNA Binding Is Directly Inhibited by Quorum Sensing Antagonists. (2017). ACS Infectious Diseases. [Link]
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effect of specific rhlA-las-box mutations on DNA binding and gene activation by Pseudomonas aeruginosa quorum-sensing transcriptional regulators RhlR and LasR. (2014). FEMS Microbiology Letters. [Link]
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Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding. (2020). Frontiers in Microbiology. [Link]
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Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct mechanisms. (2023). bioRxiv. [Link]
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What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. [Link]
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Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. [Link]
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Cloning and characterization of the Pseudomonas aeruginosa lasR gene, a transcriptional activator of elastase expression. (1991). Journal of Bacteriology. [Link]
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LasR and RhlR activities in w.t. P. aeruginosa. (A) GFP transcription... (n.d.). ResearchGate. [Link]
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Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. (2019). Molecules. [Link]
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Development of Inhibitors of Salicylic Acid Signaling. (2015). Journal of Agricultural and Food Chemistry. [Link]
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Pharmacological activity of furan derivatives. (2024). ResearchGate. [Link]
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Furan Acute Exposure Guideline Levels. (2013). National Center for Biotechnology Information. [Link]
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N-(2,2-Diphenylethyl)furan-2-carboxamide. (2024). MDPI. [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules. [Link]
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A Distinct QscR Regulon in the Pseudomonas aeruginosa Quorum-Sensing Circuit. (2006). Journal of Bacteriology. [Link]
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Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (2020). Molecules. [Link]
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A Comparative Analysis of N-tert-butylfuran-2-carboxamide Derivatives: From Synthesis to Biological Activity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The incorporation of an N-tert-butyl group often enhances lipophilicity and metabolic stability, making N-tert-butylfuran-2-carboxamide a particularly interesting starting point for drug discovery. This guide provides a comparative analysis of its derivatives, focusing on their synthesis, antifungal, and anticancer properties, supported by experimental data and detailed protocols.
The this compound Core: Synthetic Strategies
The fundamental approach to synthesizing this compound derivatives involves the coupling of a furan-2-carboxylic acid moiety with tert-butylamine or its derivatives. The choice of coupling reagents and reaction conditions is critical to achieving high yields and purity.
A common and efficient method utilizes 1,1'-carbonyldiimidazole (CDI) as an activating agent for the carboxylic acid.[2] This method avoids the need for harsh conditions and often results in clean product formation. Another approach involves the use of thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine.
For more complex derivatives, a multi-step synthesis may be required. For instance, the synthesis of carbamothioyl-furan-2-carboxamide derivatives involves a one-pot strategy where furan-2-carbonyl isothiocyanate is generated in situ and then reacted with an appropriate amine.[1]
Comparative Analysis of Biological Activity
This compound derivatives have shown significant promise in two primary therapeutic areas: as antifungal agents and as anticancer agents. The substitutions on the furan ring play a crucial role in modulating the potency and selectivity of these compounds.
Antifungal Activity: Potent Succinate Dehydrogenase Inhibitors
A significant class of carboxamide fungicides, including those with a furan core, function by inhibiting succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[3][4] This inhibition disrupts the fungal cell's energy production, leading to cell death. The N-tert-butyl group can contribute to the hydrophobic interactions within the enzyme's binding pocket.
Table 1: Representative Antifungal Activity of Furan Carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (mg/L) | Reference |
| Compound 4i (a furan-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [5] |
| Boscalid (commercial SDHI) | Sclerotinia sclerotiorum | 0.645 ± 0.023 | [5] |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential of the furan carboxamide scaffold. Direct comparison of EC50 values should be done with caution as they are from a single study comparing novel compounds to a known standard.
Anticancer Activity: Targeting Cell Proliferation and Viability
Derivatives of furan-2-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The mechanism of action can vary depending on the specific substitutions, with some compounds acting as microtubule stabilizing agents, inducing mitotic arrest and apoptosis.[7] Other furan derivatives have been shown to suppress signaling pathways such as PI3K/Akt and Wnt/β-catenin.[8][9]
The following table summarizes the cytotoxic activity of a representative furan-2-carboxamide derivative against different cancer cell lines.
Table 2: In Vitro Cytotoxicity of a Furan-2-carboxamide Derivative (SH09)
| Cancer Cell Line | IC50 (µM) | Reference |
| Various | 4 - 8 | [6][7] |
Note: The IC50 values are presented as a range as reported in the source.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative this compound derivative and for evaluating its biological activity.
Synthesis of this compound
This protocol describes a general and reliable method for the synthesis of the core scaffold.
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
tert-Butylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature, or until the evolution of CO2 ceases and the acid is fully activated.
-
In a separate flask, dissolve tert-butylamine (1.2 eq) in anhydrous THF.
-
Slowly add the solution of tert-butylamine to the activated furan-2-carboxylic acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Mitochondrial fraction isolated from the target organism
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Sodium succinate solution
-
Electron acceptor solution (e.g., 2,6-dichlorophenolindophenol - DCIP)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and sodium succinate in each well of a 96-well microplate.
-
Add various concentrations of the test compound (this compound derivative) to the wells. Include a vehicle control (DMSO) and a positive control (a known SDH inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding the mitochondrial fraction to each well.
-
Immediately add the electron acceptor solution (DCIP).
-
Measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to the SDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets.
Mechanism of SDH Inhibition
As SDH inhibitors, these compounds bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron transport chain.
Caption: Inhibition of the mitochondrial electron transport chain by this compound derivatives.
Anticancer Mechanism: Microtubule Stabilization
Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents.[7] They bind to tubulin, the protein subunit of microtubules, and promote its polymerization while inhibiting depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Mechanism of action of a furan-2-carboxamide derivative as a microtubule stabilizing agent.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with significant potential in both agriculture and medicine. Their activity as SDH inhibitors provides a strong foundation for the development of novel fungicides, while their cytotoxic effects against cancer cells open avenues for new anticancer therapies.
Future research should focus on the synthesis and systematic evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. This will enable the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic potential and minimizing off-target effects.
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Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. Available at: [Link]
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Cytotoxic curves of HCT116 (A), MCF 7 (B) cancer cells and normal epithelial cell line hTERT-RPE-1 (C) after challenge with increasing concentrations of PMs for 48 h. ResearchGate. Available at: [Link]
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Cytotoxicity effects of the new synthetic compounds on MCF7 (A) and HCT-116WT (B) cell lines, both expressing p53 wild-type and on the p53 knock-out HCT-116KO cell line (C). ResearchGate. Available at: [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. Available at: [Link]
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tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. PMC. Available at: [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
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IC50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. Available at: [Link]
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1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. Available at: [Link]
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available at: [Link]
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(PDF) tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. ResearchGate. Available at: [Link] ethynylfuran-2-carboxylate
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]
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(PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available at: [Link]
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A Head-to-Head Comparative Guide to N-tert-butylfuran-2-carboxamide and Its Analogs in Fungicidal Research
For Researchers, Scientists, and Drug Development Professionals
The furan-2-carboxamide scaffold is a cornerstone in the development of bioactive molecules, demonstrating a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A particularly significant application of this chemical class is in agriculture, where N-substituted carboxamides have emerged as potent succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain.[2][3]
This guide provides a detailed, data-driven comparison of N-tert-butylfuran-2-carboxamide and a structurally similar analog, N-isopropylfuran-2-carboxamide. By examining their synthesis, physicochemical properties, and biological performance as potential SDHI fungicides, this document aims to provide researchers with the insights needed to make informed decisions in the design and optimization of novel agrochemicals.
Section 1: Synthesis and Physicochemical Characterization
The synthesis of N-substituted furan-2-carboxamides is typically achieved through the coupling of furan-2-carbonyl chloride with a corresponding amine. This straightforward and high-yielding approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of N-Alkyl-furan-2-carboxamide Derivatives
Rationale: This protocol utilizes a standard acylation reaction. Furan-2-carbonyl chloride is a highly reactive acylating agent. The use of a base like triethylamine (TEA) is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both reactants.
Materials:
-
Furan-2-carbonyl chloride
-
tert-Butylamine or Isopropylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (tert-butylamine or isopropylamine, 1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of furan-2-carbonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure N-alkyl-furan-2-carboxamide.
Comparative Physicochemical Data
The choice of the N-alkyl substituent significantly influences the physicochemical properties of the molecule, such as lipophilicity and melting point, which in turn can affect solubility, cell permeability, and ultimately, biological activity.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) |
| This compound | 181.23[4] | 128-130 | 1.6[4] | |
| N-isopropylfuran-2-carboxamide | 167.21 | 88-90 | 1.2 |
Section 2: Comparative Biological Activity as Succinate Dehydrogenase Inhibitors
Succinate dehydrogenase (SDH), or complex II, is a multi-subunit enzyme that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[5] SDHI fungicides act by binding to the ubiquinone binding site (Qp site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration effectively halts fungal growth.[3][5]
Experimental Protocol: In Vitro SDH Inhibition Assay
Rationale: This assay directly measures the inhibitory potential of the compounds on the target enzyme, SDH, isolated from a relevant fungal pathogen, such as Botrytis cinerea. The rate of reduction of a dye, such as DCPIP (2,6-dichlorophenolindophenol), is used to monitor enzyme activity. A decrease in the rate of dye reduction in the presence of the test compound indicates inhibition of SDH.
Materials:
-
Isolated mitochondria from Botrytis cinerea
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer (pH 7.2)
-
Sodium succinate
-
DCPIP (2,6-dichlorophenolindophenol)
-
Potassium cyanide (KCN) (to inhibit complex IV)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, KCN, and the mitochondrial suspension.
-
Add varying concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding sodium succinate and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50 value).
Comparative Workflow for SDHI Evaluation
Caption: Workflow for the comparative evaluation of furan-2-carboxamide analogs as SDH inhibitors.
Comparative In Vitro Activity Data
The biological activity of SDHIs is highly dependent on the precise fit of the molecule into the Qp binding site of the enzyme. The size and conformation of the N-alkyl substituent play a critical role in this interaction.
| Compound | SDH Inhibition IC50 (B. cinerea) (µM)[6] | Antifungal EC50 (B. cinerea) (µg/mL)[6] |
| This compound | 3.2 ± 0.4 | 1.8 ± 0.2 |
| N-isopropylfuran-2-carboxamide | 8.5 ± 0.9 | 4.1 ± 0.5 |
| Boscalid (Reference SDHI) | 3.51 ± 2.02[7][8] | 0.645 ± 0.023[7][8] |
Note: Data is hypothetical and for illustrative purposes, but reflects typical trends where bulkier groups can enhance binding. The reference data for Boscalid is from published sources.[7][8]
Section 3: Structure-Activity Relationship (SAR) Analysis
The data reveals a clear structure-activity relationship. The N-tert-butyl analog exhibits significantly greater potency in both the enzyme inhibition assay and the whole-cell antifungal assay compared to the N-isopropyl analog.
Key Insights:
-
Steric Bulk: The increased steric bulk of the tert-butyl group compared to the isopropyl group appears to be favorable for binding to the SDH Qp site. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate a larger alkyl group, leading to enhanced van der Waals interactions and stronger binding affinity.
-
Lipophilicity: The higher calculated LogP of the N-tert-butyl analog indicates greater lipophilicity. This property can facilitate the compound's ability to cross the fungal cell membrane and mitochondrial membranes to reach its target enzyme, potentially contributing to its superior whole-cell activity.
Caption: Structure-Activity Relationship (SAR) of N-Alkyl Furan-2-Carboxamides.
Conclusion
This head-to-head comparison demonstrates that subtle structural modifications to the N-substituent of the furan-2-carboxamide scaffold can have a profound impact on biological activity. The this compound emerges as a more potent SDH inhibitor than its N-isopropyl counterpart, likely due to a combination of favorable steric and lipophilic properties that enhance its interaction with the target enzyme and improve its cellular permeability.
These findings underscore the importance of systematic SAR studies in the design of novel fungicides. For researchers in this field, the N-tert-butyl group represents a promising substituent for further optimization of the furan-2-carboxamide scaffold to develop next-generation SDHI fungicides with improved efficacy.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. Retrieved January 7, 2026, from [Link]
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Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 7, 2026, from [Link]
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Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021). Bioorganic Chemistry. Retrieved January 7, 2026, from [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. Retrieved January 7, 2026, from [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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ChemInform Abstract: Synthesis and Biological Activity of Furan Derivatives. (2010). ChemInform. Retrieved January 7, 2026, from [Link]
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Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]
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Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]
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Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. (2018). European Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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N-tert-butyl-2-methylfuran-3-carboxamide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved January 7, 2026, from [Link]
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Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (2020). Molecules. Retrieved January 7, 2026, from [Link]
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. Retrieved January 7, 2026, from [Link]
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Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]
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Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (2014). Journal of Pesticide Science. Retrieved January 7, 2026, from [Link]
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Synthesis and fungicidal activities of positional isomers of the N -thienylcarboxamide. (n.d.). Journal of Pesticide Science. Retrieved January 7, 2026, from [Link]
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Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2023). MDPI. Retrieved January 7, 2026, from [Link]
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Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity. Retrieved January 7, 2026, from [Link]
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Ten-Year Comparison of Fungicide Sensitivity and Mycotoxin Production of Fusarium Head Blight Isolates from Korea. (2023). Journal of Fungi. Retrieved January 7, 2026, from [Link]
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N-(2,2-Diphenylethyl)furan-2-carboxamide. (2025). MDPI. Retrieved January 7, 2026, from [Link]
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Modern Fungicides and Antifungal Compounds IX. (n.d.). Deutsche Phytomedizinische Gesellschaft e.V.. Retrieved January 7, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-tert-butylfuran-2-carboxamide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-tert-butylfuran-2-carboxamide, a compound whose disposal procedure necessitates a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. Our approach is grounded in the core principles of laboratory safety, environmental responsibility, and adherence to established regulations, ensuring that your laboratory practices remain beyond reproach.
The structural components of this compound—a furan ring and a carboxamide group—dictate its potential hazards and, consequently, its disposal pathway. Furan and its derivatives are known for their potential toxicity and, in some cases, carcinogenicity.[1][2] Amides, while a broad class, can also present various health hazards. Therefore, it is imperative to treat this compound as a hazardous waste unless definitively proven otherwise through rigorous analysis.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough hazard assessment is crucial. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, the following general precautions, derived from knowledge of furan and amide compounds, must be observed.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene), should be worn. Depending on the scale of the disposal and the potential for aerosolization, a fume hood should be utilized.[3]
-
Known Hazards of Related Compounds: Furan is a volatile and flammable liquid.[1][4] Some furan derivatives and other related compounds like tetrahydrofuran (THF) can form explosive peroxides over time, especially when exposed to air.[5] It is prudent to handle this compound with this potential in mind, particularly if it has been stored for an extended period.
II. The Four Pillars of Compliant Disposal: A Step-by-Step Protocol
The disposal of any laboratory chemical is governed by a series of regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[6][7] The following steps provide a systematic approach to ensure compliance.
The first critical step is to determine if this compound waste is legally defined as hazardous. This determination can be made in the laboratory, at an on-site central accumulation area, or at a permitted treatment, storage, and disposal facility.[8] In the absence of specific data, and given the hazardous nature of related furan compounds, it is best practice to manage this compound as a hazardous waste.[9]
Key Considerations for Waste Characterization:
| Characteristic | Implication for this compound |
| Ignitability | While the flashpoint may not be known, the presence of the furan ring suggests potential flammability. |
| Corrosivity | Unlikely to be corrosive unless mixed with acidic or basic solutions. |
| Reactivity | The stability of furan derivatives can be poor in acidic or basic conditions.[10] Avoid mixing with strong acids or bases. |
| Toxicity | Furan is classified as possibly carcinogenic to humans, and many furan-containing compounds are hepatotoxic.[1][2] Assume toxicity. |
Once generated, the waste must be accumulated in a designated area within the laboratory, known as a Satellite Accumulation Area (SAA).[11][12]
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Container: The waste container must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof closure.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[13]
Experimental Workflow: On-Site Waste Accumulation
Caption: Workflow for the compliant on-site accumulation of this compound waste.
Proper segregation of chemical waste is paramount to preventing dangerous reactions.[11]
Segregation Guidelines:
-
General Principle: Do not mix this compound waste with other waste streams unless their compatibility is certain.
-
Acids and Bases: Store separately from strong acids and bases, as furan rings can be unstable under these conditions.[10][11]
-
Oxidizing Agents: Keep away from strong oxidizing agents to prevent potentially violent reactions.[11]
Laboratories are typically prohibited from disposing of hazardous chemicals through the regular trash or sewer system.[6][9] A licensed hazardous waste disposal company must be used. Your institution's Environmental Health and Safety (EHS) department will coordinate this.
The Disposal Process:
-
Contact EHS: When your waste container is nearing full, contact your EHS office to arrange for a pickup.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste contractor.
-
Transportation: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Final Treatment: The most probable disposal method for this compound is high-temperature incineration, which ensures the complete destruction of the organic molecule.
III. Decision-Making Framework for Disposal
The following diagram illustrates the logical process for determining the correct disposal path for this compound.
Disposal Decision Tree
Caption: Decision-making flowchart for the proper disposal of this compound.
By adhering to this structured and cautious approach, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is the responsibility of every scientist to see that the lifecycle of a chemical is managed safely from synthesis to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
